molecular formula C8H7NO B044290 5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 31170-78-2

5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No.: B044290
CAS No.: 31170-78-2
M. Wt: 133.15 g/mol
InChI Key: ZULJQRMXUOTWBU-UHFFFAOYSA-N
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Description

5H-cyclopenta[b]pyridin-7(6H)-one is a sophisticated and versatile fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structural motif that combines a pyridine ring, a key pharmacophore known for its ability to participate in hydrogen bonding and improve solubility, with a cyclopentanone system. This fusion creates a privileged structure that serves as a critical synthetic intermediate for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJQRMXUOTWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452889
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31170-78-2
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-one
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Foundational & Exploratory

An In-depth Technical Guide to 5H-cyclopenta[b]pyridin-7(6H)-one: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of 5H-cyclopenta[b]pyridin-7(6H)-one. Due to the limited availability of experimental data for this specific compound, this document incorporates data from closely related isomers to provide a broader context for researchers.

Chemical Structure and Identity

This compound is a bicyclic heterocyclic compound with the chemical formula C₈H₇NO. Its structure consists of a pyridine ring fused to a cyclopentanone ring.

Canonical SMILES: O=C1CCc2c1nccc2

InChI: InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2

Physicochemical Properties

Quantitative experimental data for this compound is scarce in the current scientific literature. The following tables summarize the available data for the target compound and its more extensively studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number31170-78-2N/A
Molecular FormulaC₈H₇NO[1]
Molecular Weight133.15 g/mol [1]
Topological Polar Surface Area (TPSA)29.96 Ų[1]
logP1.2105[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds0[1]

Table 2: Comparative Physicochemical and Spectral Data of Isomers

PropertyThis compound6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 31170-78-228566-14-5[2]
Appearance Not ReportedWhite Solid[2]
Melting Point Not Reported120-122 °C[2]
¹H NMR (400 MHz, CDCl₃) δ ppm Not Reported8.11 (d, J=3.8 Hz, 1H), 7.15 (dd, J=23.3, 5.8 Hz, 2H), 3.22 (s, 2H), 3.04 (t, J=7.0 Hz, 2H), 2.35-2.11 (m, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ ppm Not Reported153.08, 142.22, 137.18, 123.80, 122.75, 77.51, 77.20, 76.88, 31.49, 29.45, 21.94[2]
HRMS (ESI) [M+H]⁺ Not ReportedCalculated: 134.0606, Found: 134.0598[2]

Synthesis and Experimental Protocols

Manganese-Catalyzed Oxidation for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogs[3]

This method involves the direct oxidation of 2,3-cyclopentenopyridine analogs.

General Procedure:

  • A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material (25 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.125 mmol), and tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 125 mmol) in water (125 mL).

  • The reaction mixture is stirred at 25°C for 72 hours.

  • A saturated aqueous solution of sodium thiosulfate is added to the reaction until a KI-starch test paper does not change color, indicating the quenching of the oxidant.

  • The mixture is then extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield the desired product.

G Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one start 2,3-Cyclopentenopyridine reaction Oxidation Reaction start->reaction Starting Material reagents Mn(OTf)2, t-BuOOH, H2O 25°C, 72h reagents->reaction Reagents workup Quench with Na2S2O3 Extract with Ethyl Acetate reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purification->product Purified Product

A simplified workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives via Cyclocondensation[4]

A novel method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been developed through a cyclocondensation reaction.[4]

General Procedure:

  • A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and a sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol) in the corresponding alcohol (ethanol or methanol) is refluxed for 1-2 hours.

  • The reaction mixture is then cooled, and the precipitate is collected by filtration.

  • The crude product is recrystallized from an appropriate solvent to yield the pure compound.

G Synthesis of Cyclopenta[b]pyridine-3-carbonitrile Derivatives cluster_reactants Reactants 2,5-diarylidenecyclopentanone 2,5-diarylidenecyclopentanone reflux Reflux in Alcohol (1-2 hours) 2,5-diarylidenecyclopentanone->reflux Propanedinitrile Propanedinitrile Propanedinitrile->reflux Sodium Alkoxide Sodium Alkoxide Sodium Alkoxide->reflux filtration Filtration reflux->filtration Reaction Mixture recrystallization Recrystallization filtration->recrystallization Crude Product product 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile recrystallization->product Purified Product

A general workflow for the synthesis of cyclopenta[b]pyridine-3-carbonitrile derivatives.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of this compound. However, derivatives of the related 5H-cyclopenta[c]pyridine scaffold have demonstrated notable antiviral, fungicidal, and insecticidal properties. This suggests that the this compound core could serve as a valuable scaffold for the development of novel therapeutic agents or agrochemicals.

A general workflow for the investigation of the biological activity of novel compounds based on this scaffold is proposed below.

G Hypothetical Biological Screening Workflow compound This compound and its Derivatives invitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Antiviral, Antifungal) invitro->cell_based Promising Hits in_vivo In Vivo Models (e.g., Animal Models of Disease) cell_based->in_vivo Active Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Compounds preclinical Preclinical Development lead_optimization->preclinical

A proposed workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound represents an interesting heterocyclic scaffold with potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data for this specific isomer is limited, the available information on related compounds provides a solid foundation for future research. The synthetic methodologies outlined in this guide offer potential routes to access this molecule and its derivatives, paving the way for a more thorough exploration of their chemical and biological properties. Further studies are warranted to fully elucidate the potential of this compound and its analogs.

References

An In-depth Technical Guide to the Physicochemical Properties of 5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5H-cyclopenta[b]pyridin-7(6H)-one. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from its isomers and derivatives to provide a broader context and infer potential characteristics.

Core Physicochemical Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1][2] Its structure consists of a pyridine ring fused to a cyclopentanone ring. The following tables summarize the available quantitative data for the compound and its related isomers.

Table 1: General Physicochemical Data

PropertyValueSource
CAS Number31170-78-2[1][3]
Molecular FormulaC₈H₇NO[1]
Molecular Weight133.15 g/mol [1]
AppearanceSolid[2]
Purity≥95% (Commercially available)[1]
StorageRoom temperature, dry[1][2]

Table 2: Computational and Predicted Physicochemical Data

PropertyValueSource
Topological Polar Surface Area (TPSA)29.96 Ų[1]
logP1.2105[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds0[1]
Predicted pKa3.50 ± 0.20 (for a related isomer)[4]

Table 3: Comparative Physicochemical Data of Isomers

PropertyThis compound6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number31170-78-228566-14-5
Molecular FormulaC₈H₇NOC₈H₇NO
Molecular Weight133.15 g/mol 133.15 g/mol
AppearanceSolidOff-white solid
Melting PointNot Reported62-63 °C[2][5]

Synthesis and Experimental Protocols

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of 2,3-cyclopentenopyridine analogues.[6] This reaction utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature.[6][7]

Experimental Protocol: A round-bottom flask is charged with the 2,3-cyclopentenopyridine starting material, Mn(OTf)₂, and t-BuOOH in water. The mixture is stirred at 25°C for a specified time. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by flash column chromatography.[5]

G Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues start 2,3-Cyclopentenopyridine Analogue reaction Oxidation Reaction start->reaction reagents Mn(OTf)2 (catalyst) t-BuOOH (oxidant) H2O, 25°C reagents->reaction workup Quenching & Extraction reaction->workup purification Flash Column Chromatography workup->purification product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue purification->product

Caption: Manganese-Catalyzed Oxidation Workflow.

Cyclocondensation Reaction for Carbonitrile Derivatives

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be synthesized via a cyclocondensation reaction.[8][9] This method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution as both a reagent and a catalyst.[8][9][10]

Experimental Protocol: The 2,5-diarylidenecyclopentanone derivative is dissolved in a suitable alcohol (e.g., ethanol or methanol). An equimolar amount of propanedinitrile is added to the solution. A solution of sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) is then slowly added while stirring. The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled and neutralized with a dilute acid. The resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization.[8][9]

G Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives start1 2,5-Diarylidenecyclopentanone Derivative reaction Cyclocondensation Reaction (Reflux) start1->reaction start2 Propanedinitrile start2->reaction reagent Sodium Alkoxide (e.g., NaOEt in EtOH) reagent->reaction workup Cooling & Neutralization reaction->workup isolation Filtration, Washing & Drying workup->isolation purification Recrystallization isolation->purification product 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivative purification->product

Caption: Cyclocondensation Reaction Workflow.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, derivatives of the related 5H-cyclopenta[c]pyridine core have shown significant biological activities, suggesting the potential of this chemical scaffold in agrochemical and pharmaceutical research.[11]

Antiviral, Fungicidal, and Insecticidal Activities

Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing efficacy comparable or superior to the commercial agent Ribavirin.[11] Additionally, selected derivatives have exhibited broad-spectrum fungicidal activity against various plant pathogenic fungi and significant insecticidal properties.[11]

The general workflow for the evaluation of these biological activities is outlined below.

G Workflow for Biological Activity Evaluation of Cyclopentapyridine Derivatives synthesis Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives antiviral Anti-TMV Activity Assay (Half-leaf method on Nicotiana tabacum L.) synthesis->antiviral fungicidal Fungicidal Activity Assay (Against various plant pathogenic fungi) synthesis->fungicidal insecticidal Insecticidal Activity Assay synthesis->insecticidal evaluation Data Analysis and Comparison with Commercial Agents antiviral->evaluation fungicidal->evaluation insecticidal->evaluation lead_compound Identification of Lead Compounds evaluation->lead_compound

Caption: Biological Activity Evaluation Workflow.

Conclusion

This compound represents a heterocyclic scaffold of interest for medicinal and materials chemistry. While comprehensive experimental data for this specific molecule is still emerging, the available computational data and the well-documented chemistry and biological activities of its isomers and derivatives provide a strong foundation for future research. The synthetic protocols and biological evaluation workflows presented in this guide offer valuable starting points for scientists and researchers working with this class of compounds. Further experimental investigation is necessary to fully elucidate the physicochemical properties and unlock the full potential of this compound in various scientific applications.

References

5H-Cyclopenta[b]pyridin-7(6H)-one: A Technical Overview of Identifiers, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for 5H-cyclopenta[b]pyridin-7(6H)-one. Due to the limited availability of specific experimental data for this compound, this document also presents a detailed synthesis protocol for the closely related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to illustrate a relevant synthetic methodology. Furthermore, a general workflow for the structural characterization of this class of compounds is outlined.

Core Identifiers and Physicochemical Properties

A summary of the key chemical identifiers and computed physicochemical properties for this compound is presented below. This data is essential for substance registration, safety data sheet (SDS) authoring, and computational modeling.

Identifier TypeValueReference(s)
CAS Number 31170-78-2[1][2][3][4]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name 5,6-dihydrocyclopenta[b]pyridin-7-one
Canonical SMILES C1CC2=NC=CC=C2C1=O[4]
InChI InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2[4]
InChIKey ZULJQRMXUOTWBU-UHFFFAOYSA-N[4]
MDL Number MFCD07778341[1]
Topological Polar Surface Area (TPSA) 29.96 Ų[1]
logP 1.2105[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis Protocol: Manganese-Catalyzed Oxidation

General Oxidation Procedure

A 25 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (65% in H₂O, 2.5 mmol), and H₂O (2.5 mL). The reaction mixture is then stirred at 25°C for 24 hours. Following the reaction period, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The resulting crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the final product.[5]

Yield: 88% Physical Appearance: Off-white solid Melting Point: 62-63°C

G Synthetic Workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Stirring Stir at 25°C for 24h 2_3_Cyclopentenopyridine->Stirring Mn_OTf_2 Mn(OTf)₂ (Catalyst) Mn_OTf_2->Stirring t_BuOOH t-BuOOH (Oxidant) t_BuOOH->Stirring H2O H₂O (Solvent) H2O->Stirring Extraction Ethyl Acetate Extraction Stirring->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Chromatography->Final_Product

Caption: Manganese-catalyzed synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Structural Characterization Workflow

For any novel compound, including this compound and its derivatives, a systematic approach to structural elucidation is critical. The following diagram illustrates the logical workflow for the characterization of such molecules.

G Logical Workflow for Structural Characterization Start Synthesized Compound Purity Assess Purity (e.g., HPLC, TLC) Start->Purity Spectroscopy Spectroscopic Analysis Purity->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopy->NMR Primary Structure MS Mass Spectrometry (HRMS) Spectroscopy->MS Molecular Formula IR Infrared (IR) Spectroscopy Spectroscopy->IR Functional Groups Data_Interpretation Interpret Data & Propose Structure NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Confirmation Structural Confirmation Data_Interpretation->Confirmation X_Ray Single-Crystal X-Ray Diffraction (if crystalline) Confirmation->X_Ray Definitive Confirmation Final_Structure Confirmed Structure Confirmation->Final_Structure Based on Spectroscopy X_Ray->Final_Structure

Caption: A logical workflow for the structural characterization of novel compounds.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data specifically detailing the biological activity or associated signaling pathways for this compound. However, derivatives of the isomeric 5H-cyclopenta[c]pyridine scaffold have been investigated for their potential as antiviral, fungicidal, and insecticidal agents.[6] This suggests that the broader class of cyclopenta-pyridines represents a scaffold of interest for agrochemical and pharmaceutical research. Further investigation is required to determine the specific biological profile of this compound.

References

Spectroscopic and Structural Elucidation of 5H-cyclopenta[b]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the bicyclic heteroaromatic compound, 5H-cyclopenta[b]pyridin-7(6H)-one. The structural elucidation of this molecule is fundamental to understanding its chemical reactivity, physicochemical properties, and potential as a scaffold in medicinal chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the published data for its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.61dd, J = 4.8, 1.8 Hz1HAr-H
8.21dd, J = 7.9, 1.8 Hz1HAr-H
7.24 - 7.20m1HAr-H
3.10t, J = 6.2 Hz2HCH₂
2.66 - 2.60m2HCH₂

¹³C NMR (Carbon NMR) Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
196.91C=O
162.68Ar-C
152.49Ar-C
134.02Ar-C
127.18Ar-C
121.24Ar-C
37.55CH₂
31.54CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational bands would arise from the carbonyl group and the aromatic pyridine ring.

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O (ketone) stretching
~1600, ~1480Medium-StrongC=C and C=N stretching in pyridine ring
~3050Weak-MediumC-H stretching of aromatic ring
~2950Weak-MediumC-H stretching of aliphatic CH₂ groups
Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS-ESI)

IonCalculated m/zFound m/z
[M+H]⁺148.0762148.0759

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectra can be measured using a Fourier-transform infrared (FTIR) spectrometer equipped with a Platinum Attenuated Total Reflectance (Pt-ATR) accessory. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra can be determined on an Orbitrap mass spectrometer using electrospray ionization (ESI). The sample is typically dissolved in methanol or another suitable solvent prior to analysis.

Visualization of Analytical Workflow

The logical workflow for the structural characterization of a novel compound like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_integration Data Integration and Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the structural characterization of a novel compound.

An In-depth Technical Guide on the Stability and Reactivity of the 5H-cyclopenta[b]pyridin-7(6H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and computational data on the stability and reactivity of 5H-cyclopenta[b]pyridin-7(6H)-one are limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this molecule and its closely related isomers, primarily 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to infer its potential chemical behavior.

Introduction

This compound is a heterocyclic compound featuring a fused pyridine and cyclopentanone ring system. This structural motif is of interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic building block. Understanding the stability and reactivity of this core is crucial for its application in drug development and organic synthesis. This document summarizes the available physicochemical properties, synthetic methodologies, and potential reactivity patterns, drawing heavily on data from its better-studied isomers.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available data for the target compound and its related isomers.

PropertyThis compound6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 31170-78-228566-14-5
Molecular Formula C₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol 133.15 g/mol
Appearance SolidOff-white solid
Melting Point Not Reported62-63 °C
Purity ≥95%Not Applicable (Synthesized)
Storage Room temperature, dryNot Reported
Topological Polar Surface Area (TPSA) 29.96 ŲNot Reported
logP 1.2105Not Reported

Spectroscopic Data

Table 2: Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Technique Data
¹H NMR (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
HRMS (ESI) [M+H]⁺, calcd: 134.0606, found: 134.0598

Stability and Degradation

While specific stability data for this compound is not available, general principles of pyridine derivative degradation can provide insights into its potential stability. Pyridine and its derivatives are known to be degraded by various microorganisms in the environment. The degradation often proceeds through hydroxylation of the pyridine ring, which increases its polarity and susceptibility to further enzymatic reactions. A plausible degradation pathway for pyridinone-fused systems could involve initial enzymatic hydroxylation, followed by ring cleavage. The presence of the ketone and the fused aliphatic ring in this compound may influence the sites of initial oxidation.

Reactivity and Synthetic Applications

The reactivity of this compound can be inferred from the known reactions of its isomers and related cyclopenta[b]pyridine derivatives. The pyridine nitrogen provides a site for protonation and alkylation, while the carbonyl group can undergo typical ketone reactions. The fused ring system also influences the aromaticity and reactivity of the pyridine ring.

Derivatives of the isomeric cyclopenta[b]pyridine and cyclopenta[c]pyridine cores have been utilized in the synthesis of various functional molecules, including corrosion inhibitors and compounds with biological activities. For instance, 5-aryl-cyclopenta[c]pyridine derivatives have shown promising antiviral, insecticidal, and fungicidal activities.

A This compound Scaffold B Pyridine Nitrogen (Basic, Nucleophilic) A->B Protonation, Alkylation C Carbonyl Group (Electrophilic Carbon) A->C Nucleophilic Addition (e.g., Grignard, Wittig) D Alpha-Protons (Acidic) A->D Enolate Formation, Aldol Condensation E Aromatic Ring (Electrophilic/Nucleophilic Substitution) A->E Substitution Reactions

Potential reactive sites on the this compound molecule.

Experimental Protocols

This protocol describes the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Mn(OTf)₂ (0.0025 mmol)

  • t-BuOOH (65% in H₂O, 2.5 mmol)

  • H₂O (2.5 mL)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), t-BuOOH (65% in H₂O, 2.5 mmol), and H₂O (2.5 mL).

  • The mixture is stirred at 25°C for 24 hours.

  • The reaction mixture is then extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography on silica gel (Ethyl acetate/Petroleum ether gradient from 1:5 to 1:1) to yield the title compound.

Yield: 88%

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge flask with: - 2,3-Cyclopentenopyridine - Mn(OTf)2 - t-BuOOH - H2O B Stir at 25°C for 24h A->B C Extract with Ethyl Acetate B->C D Dry organic layer (Na2SO4) C->D E Concentrate in vacuo D->E F Flash Column Chromatography E->F G 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one F->G

Workflow for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Applications in Drug Discovery and Materials Science

The this compound scaffold and its isomers are of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: Derivatives of the cyclopentapyridine core have been investigated for a range of biological activities, including antiviral, insecticidal, and fungicidal properties. The rigid framework of the scaffold allows for the precise positioning of substituents to interact with biological targets.

A Cyclopentapyridine Scaffold B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Library of Derivatives B->C D Biological Screening (e.g., antiviral, anticancer assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Potential Biological Activities of 5H-cyclopenta[b]pyridin-7(6H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of cyclopentapyridine has garnered significant interest in medicinal chemistry and materials science due to its rigid bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups.[1] This makes it an attractive scaffold for the design of novel therapeutic agents. While extensive research has been conducted on various isomers of cyclopentapyridine, it is crucial to note that publicly available scientific literature has limited specific data on the biological activity of 5H-cyclopenta[b]pyridin-7(6H)-one. The majority of existing research focuses on the isomeric 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, which have shown promising antiviral, fungicidal, and insecticidal properties.[2][3] This guide provides a comprehensive overview of the known biological activities of these related compounds, offering insights into the potential applications of the broader cyclopentapyridine scaffold.

Agrochemical Applications of 5-Aryl-cyclopenta[c]pyridine Derivatives

Inspired by the natural product cerbinal, researchers have synthesized a series of 5-aryl-cyclopenta[c]pyridine derivatives that have demonstrated significant potential in agricultural applications.[3] These compounds have been evaluated for their ability to combat plant viruses, fungal pathogens, and insect pests.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Several 5-aryl-cyclopenta[c]pyridine derivatives have exhibited potent inhibitory effects against the Tobacco Mosaic Virus (TMV).[4] The antiviral efficacy of these compounds has been compared to the commercial antiviral agent Ribavirin, with some derivatives showing superior activity.[2][5]

Table 1: Antiviral Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives against TMV [2][3]

CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g Higher than RibavirinNot ReportedHigher than Ribavirin
4k (m-methoxyphenyl) 51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Cerbinal 45.3 ± 2.142.8 ± 3.548.1 ± 1.7
Ribavirin (Commercial) Lower than 4g and 4kNot ReportedLower than 4g and 4k
Fungicidal and Insecticidal Activities

Select 5-aryl-cyclopenta[c]pyridine derivatives have also displayed broad-spectrum fungicidal activity against various plant pathogenic fungi.[2] Notably, compound 4i (3,4,5-trifluorophenyl) demonstrated significant inhibition ratios against several fungi at a concentration of 50 μg/mL.[5] Furthermore, many of these derivatives have shown good larvicidal efficacy against Plutella xylostella (diamondback moth).[2][5]

Table 2: Fungicidal Activity of Compound 4i at 50 µg/mL [5]

Fungal SpeciesInhibition Ratio (%)
Sclerotinia sclerotiorum91.9
Botrytis cinerea75.0
Phytophthora infestans62.5

Potential Therapeutic Applications

While less explored, the cyclopentapyridine scaffold holds promise for therapeutic applications, particularly in the development of kinase inhibitors and agents for neurodegenerative diseases.

Kinase Inhibitors

The rigid structure of 5H-cyclopenta[c]pyridin-7(6H)-one makes it a compelling candidate for the design of novel kinase inhibitors.[4] Structurally similar pyridone-containing heterocyclic compounds have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are validated targets in cancer therapy.[4]

Neurodegenerative Diseases

Heterocyclic compounds containing pyridine moieties are actively being investigated for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] The neuroprotective effects of such compounds are often associated with their ability to modulate various cellular pathways, including those regulated by kinases.[4] Given the potential of the cyclopentapyridine scaffold to generate kinase inhibitors, it represents a promising starting point for the development of novel neuroprotective agents.[4]

Experimental Protocols

Anti-TMV Activity Assay (Half-Leaf Method)

The antiviral activity of the 5-aryl-cyclopenta[c]pyridine derivatives against TMV was assessed using the half-leaf method on Nicotiana tabacum L. plants.[2]

  • Virus Inoculation: The leaves of cultivated N. tabacum L. were inoculated with a TMV suspension.

  • Compound Application:

    • Curative Effect: The upper half of the leaves was smeared with the test compound solution.

    • Protection Effect: The lower half of the leaves was smeared with the test compound solution before virus inoculation.

    • Inactivation Effect: The virus was pre-incubated with the test compound solution before inoculation.

  • Data Collection: The number of local lesions on the leaves was recorded 3-4 days post-inoculation.

Larvicidal Activity Assay (Leaf-Dipping Method)

The insecticidal activity of the compounds was determined against Plutella xylostella using a leaf-dipping method.[2]

  • Preparation of Test Solutions: The compounds were dissolved in a solvent and then diluted with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Cabbage leaf discs were dipped into the test solutions for a specified duration.

  • Exposure: The treated leaf discs were air-dried and placed in petri dishes containing the larvae.

  • Data Collection: Larval mortality was assessed after a specific exposure period.

Visualizing Workflows and Pathways

experimental_workflow cluster_antiviral Anti-TMV Activity Assay cluster_insecticidal Larvicidal Activity Assay Virus Inoculation Virus Inoculation Compound Application Compound Application Virus Inoculation->Compound Application Data Collection (Lesions) Data Collection (Lesions) Compound Application->Data Collection (Lesions) Solution Preparation Solution Preparation Leaf Treatment Leaf Treatment Solution Preparation->Leaf Treatment Larval Exposure Larval Exposure Leaf Treatment->Larval Exposure Data Collection (Mortality) Data Collection (Mortality) Larval Exposure->Data Collection (Mortality)

Caption: Workflow for Antiviral and Larvicidal Bioassays.

proposed_mechanism 5-Aryl-cyclopenta[c]pyridine 5-Aryl-cyclopenta[c]pyridine TMV Coat Protein (CP) TMV Coat Protein (CP) 5-Aryl-cyclopenta[c]pyridine->TMV Coat Protein (CP) Binds to Inhibition of Virus Assembly Inhibition of Virus Assembly 5-Aryl-cyclopenta[c]pyridine->Inhibition of Virus Assembly Interferes with Viral Assembly Elongation Viral Assembly Elongation TMV Coat Protein (CP)->Viral Assembly Elongation is crucial for Viral Assembly Elongation->Inhibition of Virus Assembly

Caption: Proposed Anti-TMV Mechanism of Action.[3]

drug_discovery_workflow Cyclopentapyridine Scaffold Cyclopentapyridine Scaffold Derivative Synthesis Derivative Synthesis Cyclopentapyridine Scaffold->Derivative Synthesis Biological Screening Biological Screening Derivative Synthesis->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Lead Compound Identification->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

Caption: Drug Discovery Workflow Utilizing the Cyclopentapyridine Scaffold.[1]

References

The Versatile Cyclopentapyridine Core: A Technical Guide to its Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the synthesis and utility of the cyclopentapyridine scaffold, a significant building block in medicinal chemistry and materials science. It is important to note that while the inquiry specified 5H-cyclopenta[b]pyridin-7(6H)-one , the available scientific literature extensively covers its isomers, particularly 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and derivatives of 5H-cyclopenta[c]pyridine . Consequently, this document provides a comprehensive overview of these closely related and well-studied analogues to serve as a practical guide for researchers, scientists, and drug development professionals. The methodologies and applications described herein for these isomers offer valuable insights into the potential chemistry of the broader cyclopentapyridine class.

Introduction

The fused heterocyclic system of cyclopentapyridine has emerged as a privileged scaffold in the development of novel therapeutic agents and functional materials. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for chemical synthesis. The strategic placement of nitrogen within the aromatic ring also allows for modulation of physicochemical properties such as solubility and basicity, which are critical in drug design.

This guide details synthetic routes to access the cyclopentapyridine core, focusing on manganese-catalyzed oxidation and multicomponent reactions. It also explores the applications of its derivatives, ranging from potent agrochemicals to effective corrosion inhibitors, supported by quantitative data and detailed experimental protocols.

Synthesis of the Cyclopentapyridine Core

Two primary strategies for the synthesis of cyclopentapyridine derivatives are highlighted here: the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues and the multicomponent synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring.[1] This reaction utilizes an earth-abundant metal catalyst and proceeds under mild conditions in water, presenting an environmentally benign approach.[1][2]

The general transformation is depicted in the workflow below:

cluster_workflow Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues start Start: 2,3-Cyclopentenopyridine Analogue add_catalyst Add Mn(OTf)₂ (0.5 mol%) in Deionized Water start->add_catalyst add_oxidant Add t-BuOOH (7.0 equiv) at 25 °C add_catalyst->add_oxidant stir Stir for 16 hours at 25 °C add_oxidant->stir quench Quench with Saturated NaHCO₃ and Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry, Concentrate, and Purify by Column Chromatography extract->dry_purify end End Product: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogue dry_purify->end

Caption: Experimental workflow for the manganese-catalyzed oxidation.

Experimental Protocol: General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues [2]

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).

  • Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.

Table 1: Yields of Manganese-Catalyzed Oxidation of Various 2,3-Cyclopentenopyridine Analogues [3]

EntrySubstrateProductYield (%)
12,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88
26-Chloro-2,3-cyclopentenopyridine2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one83
36-Ethoxy-2,3-cyclopentenopyridine2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one81
46-Butoxy-2,3-cyclopentenopyridine2-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one73
Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules from simple starting materials in a single synthetic operation.[4] A notable MCR for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by a sodium alkoxide.[5]

cluster_mcr Multicomponent Synthesis of Substituted 6,7-dihydro-5H-cyclopenta[b]pyridines reactant1 2,5-Diarylidenecyclopentanone product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile reactant1->product reactant2 Propanedinitrile reactant2->product reactant3 Sodium Alkoxide (NaOR) reactant3->product solvent Anhydrous Alcohol (ROH) solvent->product

Caption: Key reactants in the multicomponent synthesis.

Experimental Protocol: General Procedure for the Multicomponent Synthesis [5][6]

  • In a round-bottom flask, mix the 2,5-dibenzylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; sodium ethoxide 1.36 g or sodium methoxide 1.08 g).

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture at 80 °C for 1 hour with stirring.

  • Cool the reaction mixture to room temperature and dilute with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

Applications of Cyclopentapyridine Derivatives

Derivatives of the cyclopentapyridine core have shown significant promise in various applications, including agriculture and materials science.

Agrochemical Applications of 5-Aryl-cyclopenta[c]pyridine Derivatives

Inspired by the natural product cerbinal, a series of 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their biological activities.[7][8] These compounds have demonstrated potent antiviral, fungicidal, and insecticidal properties.[9]

The synthesis of these derivatives involves a multi-step process, culminating in a Suzuki cross-coupling reaction to introduce the aryl moiety.

cluster_suzuki Suzuki Cross-Coupling for 5-Aryl-cyclopenta[c]pyridine Synthesis start 5-Bromo-cyclopenta[c]pyridine Intermediate reaction Heat at 95 °C for 8 hours under Argon start->reaction reagents Substituted Phenylboronic Acid K₃PO₄, Pd(PPh₃)₄ reagents->reaction solvents 1,4-Dioxane / Water solvents->reaction workup Filter, Concentrate, and Purify reaction->workup end Final Product: 5-Aryl-cyclopenta[c]pyridine Derivative workup->end

Caption: Workflow for the Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives [7][10]

  • To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine intermediate (1.0 equiv), the desired substituted phenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add 1,4-dioxane and water as solvents.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.2 equiv) to the mixture.

  • Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.

  • Filter the reaction mixture through diatomite and concentrate the filtrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.

Table 2: Biological Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives [7][8][9]

CompoundSubstitutionAnti-TMV Activity (Curative Effect, %) at 500 µg/mLFungicidal Activity (Inhibition Ratio, %) against S. sclerotiorum at 50 µg/mL
4k m-methoxyphenyl50.7 ± 3.6-
4i 3,4,5-trifluorophenyl-91.9
Ribavirin Commercial ControlLower than 4k-

Note: Most tested derivatives also exhibited good larvicidal efficacy against Plutella xylostella.[9]

Corrosion Inhibition by 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in acidic environments.[5][6] These compounds adsorb onto the metal surface, forming a protective layer that mitigates corrosion.[11]

Table 3: Physicochemical and Spectroscopic Data for a Representative Corrosion Inhibitor [5][6]

Compound2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)
Yield 77%
Appearance Gray crystal
Melting Point 149–151 °C
IR (cm⁻¹) 2204 (C≡N), 1599 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 1.43 (t, 3H), 2.87 (t, 2H), 3.09 (t, 2H), 4.61 (q, 2H), 7.31–7.59 (m, 9H)
¹³C NMR (DMSO-d₆, δ ppm) 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9
Corrosion Inhibition Efficiency 97.7% at 1.0 mM for carbon steel in 1 M H₂SO₄[12]

Conclusion

The cyclopentapyridine core, particularly as represented by its readily accessible isomers, stands out as a valuable and versatile building block in synthetic chemistry. The synthetic methodologies presented, such as manganese-catalyzed oxidation and multicomponent reactions, provide efficient access to a diverse range of derivatives. These derivatives have demonstrated significant potential in applied fields, with 5-aryl-cyclopenta[c]pyridines showing promise as next-generation agrochemicals and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles proving to be highly effective corrosion inhibitors. Further exploration of the chemical space around the cyclopentapyridine scaffold is warranted to unlock its full potential in the development of novel pharmaceuticals and advanced materials. While direct experimental data for this compound remains elusive, the comprehensive data on its isomers provides a solid foundation for future research endeavors into this specific molecule.

References

The Cyclopentapyridinone Core: A Journey from Natural Products to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentapyridinone scaffold, a fused heterocyclic system combining a cyclopentane ring with a pyridinone ring, has emerged as a privileged structure in medicinal and agricultural chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture for interacting with biological targets. The historical development of this core is not a linear path but rather a convergence of research in natural product synthesis and the quest for potent and selective kinase inhibitors. This guide provides a comprehensive overview of the discovery, history, and key developments of cyclopentapyridinone compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

Discovery and History

The story of cyclopentapyridinone compounds is best understood by examining its different isomeric forms, with the cyclopenta[c]pyridine and cyclopenta[b]pyridine series having the most prominent historical and developmental narratives.

The Natural Product Origin: Cyclopenta[c]pyridines

The discovery of the cyclopenta[c]pyridine core is intrinsically linked to the natural product cerbinal . This iridoid-derived monoterpene pyridine alkaloid, while not a pyridinone itself, served as the foundational lead compound for a significant class of cyclopenta[c]pyridine derivatives. The core structure of these compounds is derived from iridoid glycosides, which are common in plants and are precursors to many bioactive alkaloids.

The key breakthrough in this area was the development of an efficient and practical method to synthesize analogues of cerbinal from genipin , a readily available natural product. This synthetic accessibility opened the door to systematic evaluations of the biological activities of these novel compounds. Researchers discovered that many of these synthetic cyclopenta[c]pyridines exhibited potent antiviral and insecticidal properties, often surpassing the activity of the original lead compound, cerbinal.

The Quest for Bioactive Molecules: Cyclopenta[b]pyridines

The development of the cyclopenta[b]pyridinone series has been driven more by synthetic exploration in medicinal chemistry. The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , is a key intermediate in the synthesis of various bioactive molecules. While the first synthesis of its precursor, 2,3-cyclopentenopyridine, dates back to the mid-20th century as part of broader explorations into polycyclic aromatic nitrogen heterocycles, recent advancements have focused on efficient and selective synthetic methods. A notable modern approach involves the direct manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues. This method provides high yields and excellent chemoselectivity, making a range of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives readily accessible for further investigation.

Key Applications and Biological Activities

The diverse biological activities of cyclopentapyridinone derivatives have led to their investigation in two primary areas: agrochemicals and pharmaceuticals.

Agrochemical Applications of Cyclopenta[c]pyridine Derivatives

A significant body of research has focused on the development of 5-aryl-cyclopenta[c]pyridine derivatives as novel pest control agents. These compounds have demonstrated notable efficacy against a range of agricultural threats.

  • Antiviral Activity: Many synthesized analogues of cerbinal exhibit significant activity against the Tobacco Mosaic Virus (TMV). Their mechanism of action is believed to involve the inhibition of viral replication.

  • Insecticidal and Fungicidal Activity: Certain derivatives have also shown good larvicidal efficacy against pests like Plutella xylostella and broad-spectrum fungicidal activities against various plant pathogens.

The structure-activity relationship (SAR) studies have revealed that modifications at the 5-position of the cyclopenta[c]pyridine core are crucial for enhancing biological activity.

Pharmaceutical Applications: Kinase Inhibition

The rigid structure of the cyclopentapyridinone core, particularly the pyrido[2,3-d]pyrimidin-7-one variant, has been identified as a privileged scaffold for the inhibition of protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinase (CDK) Inhibition: A significant focus has been on the development of selective inhibitors of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor growth. Several pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and selective inhibitors of CDK4. Introduction of specific substituents, such as a methyl group at the C-5 position, has been shown to confer excellent selectivity for CDK4 over other kinases.

Quantitative Data

The following tables summarize key quantitative data for representative cyclopentapyridinone and related compounds.

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound Ref.R GroupInactivation Effect (%) @ 500 µg/mLCurative Effect (%) @ 500 µg/mLProtection Effect (%) @ 500 µg/mL
4g 4-fluorophenyl48.5 ± 2.145.3 ± 3.350.1 ± 2.5
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control)52.3 ± 3.151.2 ± 2.854.6 ± 1.9

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives against Cyclin-Dependent Kinases

Compound Ref.Target KinaseIC50 (nM)
Compound 70 CDK4/Cyclin D30.8
Compound 70 CDK6/Cyclin D32.0
Compound 71 CDK4/Cyclin D32.7
Compound 71 CDK6/Cyclin D34.8
Compound 17a CDK6115.38
Compound 18a CDK6726.25

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of cyclopentapyridinone compounds.

Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives via a Suzuki cross-coupling reaction.

Materials:

  • Methyl 5-bromo-2,3-dihydro-1H-cyclopenta[c]pyridine-7-carboxylate

  • Substituted phenylboronic acid

  • Potassium phosphate (K3PO4)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add methyl 5-bromo-2,3-dihydro-1H-cyclopenta[c]pyridine-7-carboxylate (1.0 eq), the corresponding substituted phenylboronic acid (1.5 eq), and K3PO4 (2.0 eq).

  • Add 1,4-dioxane and water (typically in a 5:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl2 (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-cyclopenta[c]pyridine derivative.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation

This protocol details the direct oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)

  • tert-Butyl hydroperoxide (t-BuOOH, 65-70% in water)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2,3-cyclopentenopyridine (1.0 eq) and Mn(OTf)2 (0.5 mol%) in water.

  • To the stirred mixture at 25 °C, slowly add t-BuOOH (5.0 eq).

  • Stir the reaction mixture at 25 °C for 24-72 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., Retinoblastoma protein, Rb)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by the addition of ATP.

  • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The therapeutic potential of cyclopentapyridinone derivatives as kinase inhibitors is rooted in their ability to modulate specific cellular signaling pathways. A key pathway targeted by these compounds is the CDK4/6-Cyclin D-Rb pathway, which is critical for cell cycle progression.

CDK4/6-Cyclin D-Rb Signaling Pathway

In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event causes Rb to dissociate from the E2F transcription factor, allowing E2F to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. Inhibitors of CDK4/6 block this phosphorylation event, maintaining Rb in its active, E2F-bound state, and thus arresting the cell cycle in the G1 phase.

CDK4_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK_PI3K Ras/MAPK & PI3K/Akt Pathways Mitogenic_Signals->Ras_MAPK_PI3K activate CyclinD Cyclin D Ras_MAPK_PI3K->CyclinD upregulate CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb (Inactive) E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition activates transcription for pRb->E2F releases Inhibitor Cyclopentapyridinone (CDK4/6 Inhibitor) Inhibitor->CyclinD_CDK4_6 inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of cyclopentapyridinone-based CDK4/6 inhibitors.

Experimental Workflow for Bioactive Compound Discovery

The discovery and development of novel bioactive cyclopentapyridinone compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Lead Identification (e.g., Natural Product, HTS) Synthesis Synthesis of Analogues & Library Generation Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antiviral, Kinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Iterate SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Active Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Secondary_Assays Secondary Assays (e.g., Cell-based assays, Cytotoxicity) Lead_Optimization->Secondary_Assays In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of bioactive cyclopentapyridinone compounds.

Conclusion

The cyclopentapyridinone core represents a versatile and valuable scaffold in the development of new agrochemicals and pharmaceuticals. The journey from the natural product-inspired cyclopenta[c]pyridines to the synthetically-driven pyrido[2,3-d]pyrimidinone kinase inhibitors highlights the diverse applications of this heterocyclic system. Continued exploration of the chemical space around the cyclopentapyridinone nucleus, guided by detailed synthetic protocols and robust biological assays, holds significant promise for the discovery of novel and effective therapeutic and crop protection agents. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in this exciting and evolving field.

References

Structural Characterization of 5H-cyclopenta[b]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5H-cyclopenta[b]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug development, where it can serve as a crucial building block for more complex molecules.[1][2] A thorough understanding of its structural features is fundamental to elucidating its chemical reactivity, physicochemical properties, and potential biological activity. This guide presents a comprehensive overview of the standard analytical techniques and expected results for the complete characterization of this molecule, drawing necessary comparisons from its well-studied isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomer are summarized below. These properties are foundational for its handling, formulation, and application in research and development.

PropertyThis compound6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 31170-78-228566-14-5[3]
Molecular Formula C₈H₇NO[4]C₈H₇NO[3]
Molecular Weight 133.15 g/mol [4]133.15 g/mol [3]
Appearance -Off-white solid[5]
Melting Point -62-63 °C[5]

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. The expected data based on its isomer are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (400 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.82-8.77m1HAr-H
8.00 (d, J = 7.7 Hz)d1HAr-H
7.34-7.28m1HAr-H
3.27 (dd, J = 8.0, 4.0 Hz)dd2HCH₂
2.81-2.74m2HCH₂

¹³C-NMR (101 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]

Chemical Shift (δ, ppm)Assignment
204.88C=O
174.36Ar-C
155.72Ar-C
131.91Ar-C
130.33Ar-C
122.47Ar-C
35.78CH₂
28.73CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands would be expected from the carbonyl group (C=O) and the aromatic pyridine ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [5]

IonCalculated m/zFound m/z
[M+H]⁺134.0606134.0598

Crystallographic Characterization

Single-crystal X-ray diffraction offers the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound is not available, the crystallographic data for its isomer has been reported.[3]

Crystal Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [3]

ParameterValue
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.5044
b (Å) 11.9291
c (Å) 14.8473
α (°) 90
β (°) 90
γ (°) 90

Experimental Protocols

The following are generalized experimental protocols for the structural characterization techniques discussed.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A reported synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[5][6] In a typical procedure, 2,3-cyclopentenopyridine is reacted with tert-Butyl hydroperoxide (t-BuOOH) in the presence of a Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst in water at room temperature.[5][6] The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by flash column chromatography to yield the desired product.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room temperature. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[5]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflection (ATR) accessory. The data is collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra can be acquired on an Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is typically dissolved in a suitable solvent like methanol.[5]

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is then solved and refined using standard crystallographic software.

Logical Workflows and Diagrams

To visualize the process of characterizing a novel compound like this compound, a general workflow is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Diffraction purification->xray If single crystals obtained data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: General workflow for the structural characterization of a novel compound.

The development of derivatives from the 5H-cyclopenta[c]pyridine core for biological evaluation follows a structured path, as illustrated below.

G compound_design Compound Design & Library Synthesis physchem_prop Physicochemical Property Analysis compound_design->physchem_prop in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) physchem_prop->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->compound_design Iterative Improvement in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.[2]

References

Methodological & Application

Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyridinone derivatives via manganese-catalyzed oxidation. This method presents an efficient and direct pathway for the oxidation of a methylene group adjacent to a pyridine ring, a transformation of significant interest in medicinal chemistry due to the prevalence of the pyridinone motif in bioactive molecules.[1] Traditional approaches often necessitate harsh reaction conditions or multi-step sequences, whereas manganese catalysis offers a milder and more direct alternative.[1]

Introduction

The direct oxidation of a C-H bond at the benzylic-like position adjacent to a pyridine ring is a valuable transformation for accessing pyridinone scaffolds.[1] This protocol focuses on a system utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This catalytic system has demonstrated high efficacy and chemoselectivity in the oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones.[1] A key advantage of this methodology is its ability to proceed efficiently in water at room temperature, positioning it as a potentially environmentally benign synthetic route.[1]

Data Presentation

The following table summarizes the quantitative data for the manganese-catalyzed oxidation of various pyridine derivatives to their corresponding pyridinones.

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O251695
26-Methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O251692
36-Chloro-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O251688
46-Methoxy-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O251690

Proposed Reaction Mechanism

The manganese-catalyzed oxidation of the methylene group adjacent to the pyridine ring is proposed to proceed through a radical-based mechanism. The catalytic cycle is initiated by the reaction of the Mn(II) catalyst with tert-butyl hydroperoxide to generate a high-valent manganese-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the methylene group of the pyridine substrate, forming a substrate radical and a Mn(III)-hydroxide species. Subsequent oxidation of the radical and reaction with water leads to the formation of the desired pyridinone product and regeneration of the active Mn(II) catalyst.

Proposed_Mechanism MnII Mn(II) Mn_oxo High-valent Mn=O MnII->Mn_oxo t-BuOOH tBuOH t-BuOH tBuOOH t-BuOOH Radical Substrate Radical (R-CH•-Py) Mn_oxo->Radical H-atom abstraction Substrate Pyridine Substrate (R-CH2-Py) Intermediate Oxidized Intermediate Radical->Intermediate Oxidation MnIII_OH Mn(III)-OH MnIII_OH->MnII Regeneration H2O H₂O Product Pyridinone Product (R-C(=O)-Py) Intermediate->Product + H₂O

Caption: Proposed radical mechanism for the Mn-catalyzed oxidation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the manganese-catalyzed synthesis of pyridinones.

Experimental_Workflow start Start dissolve Dissolve Substrate in H₂O start->dissolve add_catalyst Add Mn(OTf)₂ dissolve->add_catalyst add_oxidant Add t-BuOOH dropwise at 25 °C add_catalyst->add_oxidant stir Stir at 25 °C for 16 h add_oxidant->stir quench Quench with NaHCO₃ and Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for pyridinone synthesis.

Experimental Protocols

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Substituted 2,3-cyclopentenopyridine analogue

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues: [1]

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).[1]

  • Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.[1]

  • Stir the resulting mixture at 25 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and remove the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst- Ensure high purity of the manganese precursor. - Consider synthesizing and isolating the catalyst before use.
Catalyst deactivation- Some pyridyl-containing ligands can decompose to pyridine-2-carboxylic acid, which may be the true catalyst.[2] - Consider using more robust ligands or heterogeneous catalysts.
Low Yield with Good Conversion Competing side reactions (e.g., H₂O₂ disproportionation)- Optimize the amount of oxidant; avoid large excesses. - Add the oxidant slowly over an extended period.
Product degradation- Monitor the reaction progress and stop it once the maximum yield is reached. - Consider lowering the reaction temperature.
Inconsistent Results Substrate or solvent impurities- Use freshly distilled solvents and high-purity substrates. - Ensure all glassware is clean and dry.
Atmosphere sensitivity- If the catalyst or reagents are air-sensitive, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

References

Application Notes and Protocols for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives, a class of compounds with significant potential in the development of novel agricultural agents. The protocol is based on the chemical modification of the natural product cerbinal, which has demonstrated anti-TMV, insecticidal, and fungicidal properties.[1][2] The introduction of various aryl moieties at the 5-position of the cyclopenta[c]pyridine core has been shown to enhance biological activity.[1][2]

Experimental Protocols

The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives is achieved through a multi-step process that includes amination and bromination of a precursor derived from cerbinal, followed by a Suzuki cross-coupling reaction to introduce the aryl group.[1][2]

Synthesis of 5-bromo-cyclopenta[c]pyridine Intermediate (Compound 3)

The synthesis of the initial cyclopenta[c]pyridine compound (compound 2) from cerbinal has been described in the literature.[2] The subsequent bromination to yield the key intermediate, compound 3, is achieved as follows:

  • To a solution of compound 2, add N-bromosuccinimide (NBS, 1.69 g, 9.52 mmol).[2]

  • Stir the reaction mixture for 2–3 hours until the reaction is complete (monitored by TLC).[2]

  • Add water (100 mL) to the reaction mixture and extract with dichloromethane (DCM, 4 x 200 mL).[2]

  • Wash the combined organic layers with aqueous NaHCO3 solution and saturated brine.[2]

  • Dry the organic layer over anhydrous Na2SO4.[2]

  • Purify the crude product by flash column chromatography (silica gel, petroleum ether/dichloromethane, and ethyl acetate) to afford the pure 5-bromo-cyclopenta[c]pyridine intermediate (compound 3).[2]

General Procedure for the Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives (4a–4cc) via Suzuki Cross-Coupling
  • In a reaction vessel, combine the 5-bromo-cyclopenta[c]pyridine intermediate (compound 3, 1.0 equiv, e.g., 500 mg, 1.61 mmol), the desired substituted phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, e.g., 684 mg, 3.22 mmol).[1][2]

  • Add 1,4-dioxane (25 mL) and water (5 mL) as solvents.[1][2]

  • After the solids have dissolved, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv, e.g., 373 mg, 0.322 mmol) to the mixture.[1][2]

  • Place the reaction under an argon atmosphere and heat to 95 °C for 8 hours.[1][2]

  • Upon completion, cool the reaction mixture and filter it through diatomite.[1][2]

  • Concentrate the filtrate to dryness under reduced pressure.[1]

  • Wash the residue with water and extract the product with dichloromethane (DCM).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (or MgSO4), and concentrate in vacuo.[1][2]

  • Purify the crude product by column chromatography (silica gel, petroleum ether/dichloromethane and ethyl acetate gradient) to yield the final 5-aryl-cyclopenta[c]pyridine derivative.[1][2]

Data Presentation

The biological activities of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives have been evaluated, demonstrating their potential as antiviral, fungicidal, and insecticidal agents.[1][2][3]

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Several of the synthesized compounds exhibited anti-TMV activity superior to the commercial control, ribavirin.[1][2]

CompoundSubstitutionInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g -Higher than RibavirinHigher than RibavirinHigher than Ribavirin
4k m-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin Commercial Control39.1 ± 2.638.4 ± 1.539.6 ± 3.8

Data extracted from bioactivity tests demonstrating superior or comparable activity to commercial standards.[1][2]

Fungicidal Activity

The derivatives displayed broad-spectrum fungicidal activities.[1] Compound 4i was particularly effective.[2][3]

CompoundSubstitutionInhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mLInhibition Ratio (%) against Botrytis cinerea at 50 µg/mLInhibition Ratio (%) against Phytophthora infestans at 50 µg/mL
4i 3,4,5-trifluorophenyl91.97562.5
Insecticidal Activity

Most of the synthesized compounds showed good larvicidal efficacy against Plutella xylostella (diamondback moth).[1][3]

Mandatory Visualizations

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product cluster_reagents Key Reagents for Suzuki Coupling Cerbinal Cerbinal (Natural Product) Amination Amination Cerbinal->Amination Compound2 Cyclopenta[c]pyridine (Compound 2) Amination->Compound2 Bromination Bromination with NBS Compound3 5-bromo-cyclopenta[c]pyridine (Compound 3) Bromination->Compound3 Suzuki Suzuki Cross-Coupling FinalProduct 5-aryl-cyclopenta[c]pyridine Derivatives (4a-4cc) Suzuki->FinalProduct Compound2->Bromination Compound3->Suzuki BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Catalyst Pd(PPh₃)₄ Catalyst->Suzuki Base K₃PO₄ Base->Suzuki

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Biological Evaluation Workflow

G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_evaluation Evaluation & Analysis Synthesis Synthesized 5-aryl-cyclopenta[c]pyridine Derivatives Antiviral Anti-TMV Activity Assay Synthesis->Antiviral Fungicidal Fungicidal Activity Assay Synthesis->Fungicidal Insecticidal Insecticidal Activity Assay Synthesis->Insecticidal Data Data Collection & Analysis Antiviral->Data Fungicidal->Data Insecticidal->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of derivatives.

References

Application Notes and Protocols: 5H-cyclopenta[b]pyridin-7(6H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-cyclopenta[b]pyridin-7(6H)-one scaffold is a fused bicyclic heterocyclic system that holds considerable interest in the field of medicinal chemistry.[1] Its rigid structure, combining a pyridine ring—a known pharmacophore that can enhance solubility and participate in hydrogen bonding—with a cyclopentanone moiety, presents a unique three-dimensional framework for the development of novel therapeutic agents.[1] While the direct exploration of this compound derivatives in medicinal applications is an emerging area, the broader class of pyridine-containing heterocycles has shown significant promise in various therapeutic areas, including oncology and neurodegenerative diseases.

This document provides a detailed overview of the synthesis and potential applications of this compound. Due to the limited specific biological data on this particular isomer, this guide also presents a case study on the closely related and more extensively studied 5H-cyclopenta[c]pyridin-7(6H)-one to illustrate the potential biological activities of this class of compounds.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

A general method for the synthesis of the core scaffold involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[2]

Experimental Protocol: General Oxidation Procedure

A 500 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 125 mmol), and water (125 mL). The reaction mixture is then stirred at 25°C for 72 hours. To quench the reaction, a saturated aqueous solution of sodium thiosulfate is added until a potassium iodide-starch test paper does not change color, indicating the absence of peroxides. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[2]

G cluster_prep Reaction Setup cluster_workup Workup and Purification Start 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂, t-BuOOH, H₂O Start->Reagents Stirring Stir at 25°C for 72h Reagents->Stirring Quench Quench with Na₂S₂O₃ (aq) Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final_Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Purify->Final_Product Yields vary

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Medicinal Chemistry Applications of this compound

Potential as Kinase Inhibitors

The rigid bicyclic structure of this compound makes it an attractive scaffold for the design of kinase inhibitors. The inhibition of protein kinases is a well-established strategy in cancer therapy.[3] While specific studies on this particular scaffold are limited, structurally similar heterocyclic compounds containing a pyridone moiety have been successfully developed as potent inhibitors of various kinases.[3] This suggests that derivatives of this compound could be promising candidates for screening against kinase targets.

Potential in Neurodegenerative Diseases

Heterocyclic compounds incorporating a pyridine ring are actively being investigated for their therapeutic potential in neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[3] The neuroprotective effects of such compounds are often attributed to their ability to modulate various cellular signaling pathways, including those regulated by kinases.[3] Given its structural features, the this compound core represents a viable starting point for the development of novel neuroprotective agents.

Other Investigated Applications

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated as effective corrosion inhibitors for carbon steel.[4] While not a medicinal application, this demonstrates the chemical tractability and potential for functionalization of the core scaffold.

Case Study: Biological Activity of the Isomeric 5H-cyclopenta[c]pyridin-7(6H)-one

Significant research has been conducted on the isomeric 5H-cyclopenta[c]pyridin-7(6H)-one scaffold, particularly in the agrochemical field. These findings provide valuable insights into the types of biological activity that might be achievable with the broader class of cyclopentapyridinones.

Antiviral, Fungicidal, and Insecticidal Activities

Derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated notable activity against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum fungicidal and insecticidal properties.[5]

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 500 µg/mL. [6]

CompoundR GroupInactivation Effect (%)Curative Effect (%)Protection Effect (%)
4g 4-fluorophenyl48.5 ± 2.145.3 ± 3.350.1 ± 2.5
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control)Lower than 4g and 4kNot ReportedLower than 4g and 4k

Table 2: Fungicidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL.

CompoundR GroupInhibition Rate (%) vs. S. sclerotiorumInhibition Rate (%) vs. B. cinereaInhibition Rate (%) vs. P. infestans
4i 3,4,5-trifluorophenyl91.975.062.5

Table 3: Insecticidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives against Plutella xylostella.

CompoundR GroupMortality Rate (%) at 10 mg/L
4a Phenyl100
4b 4-methylphenyl100
4d 4-chlorophenyl100
Experimental Protocols for Agrochemical Screening

Anti-TMV Activity Assay (Half-Leaf Method): [5]

  • Virus Inoculation: The leaves of cultivated Nicotiana tabacum L. are inoculated with a TMV suspension.

  • Compound Application:

    • Curative Effect: The upper half of the leaves is smeared with the test compound solution (500 µg/mL) 30 minutes after virus inoculation.

    • Protective Effect: The compound solution is applied to the left side of the leaves 12 hours before virus inoculation, with a solvent control on the right side.

    • Inactivation Effect: The virus is pre-incubated with the compound solution for 30 minutes before inoculation.

  • Observation: The number of local lesions is counted 3-4 days after inoculation to determine the percentage of inhibition.

Fungicidal Activity Assay:

  • Test compounds are dissolved in a solvent and added to a potato dextrose agar (PDA) medium to the desired final concentration.

  • Mycelial discs of the target fungi are placed on the medium.

  • The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the dish.

  • The diameter of mycelial growth is measured, and the percentage of inhibition is calculated.

Insecticidal Activity Assay (Leaf-Dipping Method): [5]

  • Preparation of Test Solutions: Compounds are dissolved in a solvent and diluted with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified duration.

  • Exposure: The treated leaf discs are air-dried and placed in petri dishes containing larvae of Plutella xylostella.

  • Observation: Mortality rates are recorded after a set period (e.g., 24-48 hours).

Representative Signaling Pathway and Assay Protocol

Given the potential of pyridine-based scaffolds as kinase inhibitors, the PIM-1 kinase signaling pathway serves as a relevant example. PIM-1 is a proto-oncogene that plays a crucial role in cell cycle progression and apoptosis, making it a target in cancer research.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1_mRNA PIM1 mRNA STAT->PIM1_mRNA Promotes Transcription (in Nucleus) PIM1_Kinase PIM-1 Kinase PIM1_mRNA->PIM1_Kinase Translation Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates Phosphorylates Cell_Response Cell Proliferation & Survival Substrates->Cell_Response Leads to Inhibitor Potential Inhibitor (Cyclopentapyridine Derivative) Inhibitor->PIM1_Kinase Inhibits

Caption: Simplified PIM-1 Kinase Signaling Pathway.
General Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.[7]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., a this compound derivative) in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done through various methods, such as:

      • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. A higher luminescence signal indicates greater inhibition of kinase activity.

      • Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

General Drug Discovery and Development Workflow

The discovery of novel therapeutic agents from a scaffold like this compound follows a multi-stage process.

G Start Scaffold Identification (this compound) Library Library Synthesis & Compound Design Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for drug discovery.

Conclusion

The this compound core is a promising scaffold for medicinal chemistry, offering a rigid and versatile platform for the design of novel bioactive molecules. While direct biological data for this specific isomer in therapeutic applications is still emerging, the demonstrated activity of the related 5H-cyclopenta[c]pyridin-7(6H)-one isomer in agrochemical screening highlights the potential of the cyclopentapyridinone class. Future research focused on the synthesis and biological evaluation of this compound derivatives against key medicinal targets, such as protein kinases, is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives as highly effective corrosion inhibitors for carbon steel in acidic environments. The detailed protocols and data presented herein are based on extensive electrochemical and surface analysis studies.

Introduction

Corrosion of carbon steel is a significant challenge in various industrial applications. Organic heterocyclic compounds have emerged as promising corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. This document focuses on a series of synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) and their efficacy in mitigating corrosion of carbon steel in a molar sulfuric acid (H₂SO₄) medium.[1][2] The CAPD derivatives have demonstrated superior inhibition efficiency, acting as mixed-type inhibitors.[2][3]

Synthesis of CAPD Derivatives

A novel and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[1][2] This reaction is effectively catalyzed by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide.[1][2] The process is characterized by a relatively short reflux time of approximately 2 hours and results in high purity compounds in excellent yields without the need for chromatographic purification.[1]

Synthesized CAPD Derivatives:

  • CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[1][2]

Quantitative Data Summary

The corrosion inhibition performance of the synthesized CAPD derivatives was evaluated using various electrochemical techniques. The key quantitative data are summarized in the tables below.

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1 M H₂SO₄ in the Absence and Presence of CAPD Derivatives at 298 K
InhibitorConcentration (mM)Ecorr (mV vs. Ag/AgCl)βc (mV dec⁻¹)βa (mV dec⁻¹)Icorr (µA cm⁻²)IE (%)
Blank--485-1231191250-
CAPD-11.0-458-11911228.897.7
CAPD-21.0-461-11811033.897.3
CAPD-31.0-469-11510841.396.7
CAPD-41.0-473-11210550.096.0
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Carbon Steel in 1 M H₂SO₄ in the Absence and Presence of CAPD Derivatives at 298 K
InhibitorConcentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
Blank-25150-
CAPD-11.010803597.7
CAPD-21.09504097.4
CAPD-31.08204597.0
CAPD-41.07005096.4

Experimental Protocols

Materials and Sample Preparation
  • Working Electrode: Carbon steel (CS) coupons with a specified elemental composition. The coupons are embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the corrosive medium.

  • Surface Preparation: Prior to each experiment, the CS electrode surface is mechanically polished with a series of silicon carbide (SiC) abrasive papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally drying.

  • Corrosive Medium: 1 M sulfuric acid (H₂SO₄) solution prepared from analytical grade H₂SO₄ and distilled water.

  • Inhibitor Solutions: Stock solutions of the CAPD derivatives are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted to the desired concentrations in the 1 M H₂SO₄ solution.

Electrochemical Measurements

All electrochemical experiments are performed using a standard three-electrode cell configuration at a constant temperature (e.g., 298 K).

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Working Electrode: Prepared carbon steel coupon.

4.2.1. Open Circuit Potential (OCP) vs. Time

  • Immerse the prepared CS electrode in the test solution (blank or with inhibitor).

  • Record the OCP for a sufficient duration (e.g., 60 minutes) to attain a stable potential.

4.2.2. Potentiodynamic Polarization (PDP)

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV s⁻¹).

  • Plot the resulting current density as a function of the applied potential on a logarithmic scale.

  • Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

4.2.3. Electrochemical Impedance Spectroscopy (EIS)

  • Stabilize the working electrode at its OCP.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Fit the impedance data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Surface Morphology Analysis (Scanning Electron Microscopy - SEM)
  • Immerse carbon steel coupons in the 1 M H₂SO₄ solution in the absence and presence of the optimal concentration of the CAPD inhibitor for a specified period (e.g., 24 hours).

  • After immersion, remove the coupons, rinse them gently with distilled water and acetone, and dry them.

  • Examine the surface morphology of the coupons using a scanning electron microscope to observe the extent of corrosion and the formation of a protective inhibitor film.[4]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_data Data Analysis prep_inhibitor Synthesize and Prepare CAPD Inhibitor Solutions ocp OCP Measurement prep_inhibitor->ocp sem Scanning Electron Microscopy (SEM) prep_inhibitor->sem prep_cs Prepare Carbon Steel Electrodes prep_cs->ocp prep_cs->sem prep_solution Prepare 1M H₂SO₄ Corrosive Medium prep_solution->ocp prep_solution->sem pdp Potentiodynamic Polarization (PDP) ocp->pdp Stabilize OCP eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis Stabilize OCP data_analysis Calculate Inhibition Efficiency (IE%) pdp->data_analysis eis->data_analysis mechanism Determine Adsorption Isotherm and Mechanism sem->mechanism data_analysis->mechanism

Caption: Experimental workflow for evaluating CAPD corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution (1M H₂SO₄) cluster_surface Carbon Steel Surface (Fe) cluster_adsorption Adsorption and Film Formation cluster_inhibition Corrosion Inhibition capd CAPD Molecules (with N, O heteroatoms and π-electrons) physisorption Physisorption (Electrostatic Interaction) capd->physisorption chemisorption Chemisorption (Coordinate Bonding) capd->chemisorption h_plus H⁺ ions fe_surface Fe Surface h_plus->fe_surface Attack so4_2minus SO₄²⁻ ions so4_2minus->fe_surface Attack fe_surface->physisorption fe_surface->chemisorption protective_film Protective Inhibitor Film physisorption->protective_film Adsorption chemisorption->protective_film Adsorption inhibition Reduced Corrosion Rate protective_film->inhibition Blocks Active Sites

Caption: Proposed adsorption mechanism of CAPD on a steel surface.

Mechanism of Inhibition

The high inhibition efficiency of the CAPD derivatives is attributed to their strong adsorption onto the carbon steel surface, which follows the Langmuir adsorption isotherm model.[2][3] This adsorption process involves both physisorption and chemisorption mechanisms.[2][3]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

  • Chemisorption: This occurs through the sharing of electrons between the heteroatoms (Nitrogen and Oxygen) and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The presence of π-electrons in the aromatic rings of the CAPD molecules also contributes to the adsorption process.

The adsorbed CAPD molecules form a stable and protective film on the carbon steel surface, which acts as a barrier, isolating the metal from the corrosive H₂SO₄ medium and thereby significantly reducing the corrosion rate.[3] Computational studies, including Density Functional Theory (DFT) and Monte Carlo (MC) simulations, have further elucidated the relationship between the molecular structure of the CAPD derivatives and their inhibition efficacy, confirming that their protective action is due to their adsorption on the steel surface.[4]

References

Application Notes and Protocols for Evaluating Antiviral Activity Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the evaluation of antiviral compounds against the Tobacco Mosaic Virus (TMV). It includes detailed experimental protocols, data presentation guidelines, and visual workflows to ensure accurate and reproducible results.

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that serves as an excellent model for screening and evaluating antiviral agents. Its stability and the clear symptoms it produces on host plants make it ideal for laboratory studies. The protocols outlined below describe the methodologies for TMV purification, host plant inoculation, and the subsequent evaluation of antiviral activity through various assays.

General Workflow for Antiviral Activity Evaluation

The overall process for assessing the antiviral efficacy of a test compound against TMV involves several key stages, from preparing the virus and host plants to applying the compound and quantifying the results.

Antiviral Evaluation Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_eval Evaluation Stage virus_purification TMV Purification inoculation Virus Inoculation virus_purification->inoculation host_propagation Host Plant Propagation host_propagation->inoculation treatment Compound Application inoculation->treatment data_collection Data Collection treatment->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis

Caption: General workflow for antiviral activity evaluation against TMV.

Experimental Protocols

TMV Purification

Purified TMV is essential for consistent and reproducible experimental results. Common methods include polyethylene glycol (PEG) precipitation and differential centrifugation.[1]

Materials:

  • TMV-infected tobacco leaves (Nicotiana tabacum cv. K326)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Chloroform

  • n-butanol

  • Polyethylene glycol (PEG 6000)

  • Sodium chloride (NaCl)

  • Triton X-100

  • Ultracentrifuge

Protocol:

  • Homogenize fresh or frozen TMV-infected leaves in phosphate buffer.

  • Clarify the homogenate by adding chloroform and n-butanol, followed by low-speed centrifugation.

  • Precipitate the virus from the supernatant by adding PEG 6000 and NaCl, and incubate overnight at 4°C.

  • Collect the precipitate by centrifugation and resuspend it in a small volume of phosphate buffer.

  • Further purify the virus by differential centrifugation (alternating high and low-speed cycles).

  • Determine the concentration of the purified TMV spectrophotometrically.

Host Plant Propagation and Inoculation

The choice of host plant is critical. Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi NN are commonly used as they produce localized necrotic lesions upon TMV infection, which are easy to count.[2][3]

Materials:

  • Seeds of a local lesion host plant (e.g., Nicotiana glutinosa)

  • Pots with sterile soil

  • Purified TMV solution

  • Carborundum (600 mesh)

  • Phosphate buffer (0.01 M, pH 7.0)

Protocol:

  • Sow seeds in pots and grow the plants in a controlled environment (greenhouse or growth chamber) until they have 4-6 true leaves.

  • Prepare the TMV inoculum by diluting the purified virus to the desired concentration (e.g., 50 µg/mL) in phosphate buffer.

  • Lightly dust the upper surface of the leaves to be inoculated with carborundum.

  • Gently rub the TMV inoculum onto the leaf surface using a sterile cotton swab or your finger.[4]

  • Rinse the leaves with water a few minutes after inoculation to remove excess carborundum and virus.

  • Maintain the plants in the controlled environment for 3-5 days for local lesions to develop.[5]

Evaluation of Antiviral Activity using the Half-Leaf Method

The half-leaf method is a widely used technique that allows for a direct comparison of the treated and control on the same leaf, reducing variability.[5][6]

Half_Leaf_Method cluster_leaf leaf Healthy Leaf of Local Lesion Host left_half Left Half: Treat with Test Compound Solution right_half Right Half: Treat with Solvent (Control) inoculate Inoculate Entire Leaf with TMV left_half->inoculate right_half->inoculate incubate Incubate for 3-5 Days inoculate->incubate count Count Local Lesions on Each Half incubate->count calculate Calculate Inhibition Rate count->calculate

Caption: Workflow of the half-leaf method for antiviral screening.

Protocol for Different Modes of Action:

  • Protective Activity:

    • Apply the test compound solution to the left half of the leaf.

    • Apply the solvent control to the right half.

    • After a set time (e.g., 12 hours), inoculate the entire leaf with TMV.[5]

    • Incubate and count the lesions.

  • Curative Activity:

    • Inoculate the entire leaf with TMV.

    • After a set time (e.g., 2 hours) to allow for viral entry, apply the test compound to the left half and the solvent control to the right half.[5]

    • Incubate and count the lesions.

  • Inactivation Activity:

    • Mix the test compound with the TMV suspension and incubate for a specific duration (e.g., 30 minutes).

    • Inoculate the left half of the leaf with this mixture.

    • Mix the solvent control with the TMV suspension and inoculate the right half.[5]

    • Incubate and count the lesions.

Data Analysis: The antiviral activity is expressed as an inhibition rate, calculated using the following formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where:

  • C = number of lesions on the control half

  • T = number of lesions on the treated half[5]

Quantitative Assays for Viral Load

While the local lesion assay is excellent for initial screening, more quantitative methods are needed to determine the precise viral load in plant tissues.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive serological method for detecting and quantifying TMV.[7][8] The indirect ELISA method is often preferred for its ability to detect a wide range of TMV strains.[7]

ELISA_Protocol start Coat Plate with TMV Antigen (from plant extract) wash1 Wash start->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 primary_ab Add Primary Antibody (anti-TMV) wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate read Read Absorbance substrate->read

Caption: Simplified workflow for an indirect ELISA to detect TMV.

Protocol Outline:

  • Extract sap from treated and control plant tissues.

  • Coat a 96-well plate with the plant sap (antigen).

  • Wash the plate and block non-specific binding sites.

  • Add a primary antibody specific to TMV.

  • Wash and add an enzyme-conjugated secondary antibody.

  • Wash and add the enzyme's substrate, which will produce a color change.

  • Measure the absorbance using a plate reader. The intensity of the color is proportional to the amount of virus present.

Commercial ELISA kits are available and provide pre-coated plates and all necessary reagents.[9]

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific molecular technique for quantifying viral RNA.[10][11][12]

Protocol Outline:

  • Total RNA Extraction: Isolate total RNA from treated and control plant tissues.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using TMV-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe to amplify and quantify the viral cDNA.

  • Data Analysis: Determine the viral load by comparing the cycle threshold (Ct) values of the treated samples to those of the control samples and a standard curve.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vivo Anti-TMV Activity (Half-Leaf Method)

Compound/AgentConcentration (µg/mL)Protective Activity (%)Curative Activity (%)Inactivation Activity (%)
Ribavirin 50036.4 - 40.838.0 - 39.238.9 - 40.0
Compound X 500Insert DataInsert DataInsert Data
Compound Y 500Insert DataInsert DataInsert Data

Data for Ribavirin is sourced from existing literature for comparative purposes.[5]

Table 2: Viral Load Quantification by ELISA and RT-qPCR

TreatmentELISA (Absorbance at 405 nm)RT-qPCR (Relative Viral RNA Level)
Mock (Healthy) Insert DataInsert Data
TMV Control Insert DataInsert Data
Compound X + TMV Insert DataInsert Data
Compound Y + TMV Insert DataInsert Data
Ribavirin + TMV Insert DataInsert Data

Conclusion

The protocols described in this document provide a robust framework for the evaluation of antiviral compounds against Tobacco Mosaic Virus. By combining the semi-quantitative local lesion assay with the highly quantitative ELISA and RT-qPCR methods, researchers can obtain a comprehensive understanding of the efficacy and mode of action of potential antiviral agents. Adherence to these standardized protocols will facilitate the comparison of results across different studies and accelerate the discovery of novel plant-protecting compounds.

References

Application Notes and Protocols for the Half-Leaf Method in Anti-TMV Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-leaf method is a widely adopted and robust bioassay for evaluating the in vivo anti-Tobamovirus (TMV) activity of various compounds. This technique offers a straightforward and effective means of screening potential antiviral agents by comparing the number of local lesions on a treated leaf half versus an untreated control half on the same leaf. This internal control minimizes variability between individual plants and leaves, enhancing the reliability of the results. These application notes provide detailed protocols for conducting protective, curative, and inactivation assays using the half-leaf method, along with data presentation guidelines and visualizations of relevant biological pathways.

Data Presentation: Efficacy of Antiviral Compounds against TMV

The following tables summarize the in vivo anti-TMV activity of selected compounds, expressed as inhibition rates (%). These assays were conducted at a concentration of 500 µg/mL.[1]

Table 1: Comparative Anti-TMV Activity of Various Compounds [1]

Compound/AgentProtective Activity (%)Curative Activity (%)Inactivation Activity (%)
Ribavirin36.4 - 40.838.0 - 39.238.9 - 40.0
Compound 147.339.844.9
Compound 344.643.747.9
Compound 446.347.651.2
Compound 741.745.046.2
Echinopsine (I)42.646.149.5

Table 2: Anti-TMV Activity of α-CBD and β-CBD at Varying Concentrations [2]

CompoundConcentration (µg/mL)Protective Effect (%)Curative Effect (%)Inactivation Effect (%)
α-CBD75.073.235.037.4
β-CBD75.071.638.733.2
Ningnanmycin20053.1--

Experimental Protocols

Detailed methodologies for the key in vivo anti-TMV assays are provided below.

Plant Material and Virus Preparation
  • Plant Species: Nicotiana glutinosa or Nicotiana tabacum cv. K326 are commonly used as local lesion hosts for TMV.[1] Plants should be grown in a controlled greenhouse environment (25 ± 1°C) to the 7-8 leaf stage.[3]

  • Virus Strain: A purified TMV strain is required for inoculation.[1] The virus can be propagated in a systemic host like Nicotiana tabacum cv. K326 and purified using methods such as homogenization in a phosphate-buffered saline (PBS) buffer followed by centrifugation.[4]

Half-Leaf Method: General Procedure

The core of the method involves comparing the number of local lesions on the treated half of a leaf to the control half. The inhibition rate is calculated using the following formula:

Inhibition Rate (%) = [(C - T) / C] * 100 [1]

Where:

  • C = number of lesions on the control half

  • T = number of lesions on the treated half

Protective Activity Assay

This assay evaluates the ability of a compound to prevent viral infection.

  • Application of Test Compound: Gently apply the test compound solution to the left half of a mature, healthy leaf. The right half is treated with a solvent control (e.g., DMSO solution).[1][2]

  • Incubation: Allow for a specific incubation period (e.g., 6-12 hours) for the compound to be absorbed by the leaf tissue.[1][2]

  • Virus Inoculation: Mechanically inoculate both halves of the leaf with a TMV suspension (e.g., 10.19 μg/mL).[2] An abrasive like celite can be used to facilitate viral entry.[1]

  • Observation: Maintain the plants in a greenhouse for 2-5 days to allow for the development of local lesions.[1][2]

  • Data Collection: Count the number of local lesions on both the treated and control halves of the leaf. Calculate the protective inhibition rate.[1]

Curative Activity Assay

This assay assesses the ability of a compound to inhibit viral replication after infection has occurred.

  • Virus Inoculation: Inoculate the entire leaf with the TMV suspension.[1][2]

  • Incubation: Allow a defined period (e.g., 2-24 hours) for the virus to enter and establish itself within the plant cells.[1][2]

  • Application of Test Compound: Apply the test compound to the left half of the inoculated leaf. The right half is treated with a solvent control.[1]

  • Observation: Keep the plants in a greenhouse for 2-5 days.[1][2]

  • Data Collection: Count the local lesions on each half of the leaf and calculate the curative inhibition rate.[1]

Inactivation Activity Assay

This assay determines if the test compound can directly inactivate virus particles.

  • Incubation of Mixture: Mix the test compound solution with the TMV suspension and incubate for a specific duration (e.g., 15-30 minutes).[1][2]

  • Inoculation: Inoculate the left half of a leaf with the incubated mixture. On the right half, inoculate a mixture of the virus and a solvent control.[1]

  • Observation: Maintain the plants in a greenhouse for 2-5 days.[1]

  • Data Collection: Count the local lesions on both halves and calculate the inactivation rate.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the half-leaf anti-TMV activity assays.

G cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay cluster_analysis Observation & Analysis Plant Select Healthy Plants (e.g., N. glutinosa) cluster_protective cluster_protective Plant->cluster_protective cluster_curative cluster_curative Plant->cluster_curative cluster_inactivation cluster_inactivation Plant->cluster_inactivation Virus Prepare TMV Suspension Virus->cluster_protective Virus->cluster_curative Virus->cluster_inactivation Compound Prepare Test Compound and Control Solutions Compound->cluster_protective Compound->cluster_curative Compound->cluster_inactivation Apply_P Apply Compound (Left Half) & Control (Right Half) Incubate_P Incubate (e.g., 12h) Apply_P->Incubate_P Inoculate_P Inoculate Both Halves with TMV Incubate_P->Inoculate_P Observe Incubate Plants (2-3 Days) Inoculate_P->Observe Inoculate_C Inoculate Entire Leaf with TMV Incubate_C Incubate (e.g., 2h) Inoculate_C->Incubate_C Apply_C Apply Compound (Left Half) & Control (Right Half) Incubate_C->Apply_C Apply_C->Observe Mix Mix Compound with TMV Incubate_I Incubate Mixture Mix->Incubate_I Inoculate_I Inoculate Left Half (Mixture) & Right Half (Control Virus) Incubate_I->Inoculate_I Inoculate_I->Observe Count Count Local Lesions Observe->Count Calculate Calculate Inhibition Rate (%) Count->Calculate

Workflow for Anti-TMV Activity Assays.
TMV Infection and Plant Defense Signaling

Upon TMV infection, plants activate complex signaling pathways to mount a defense response. Key among these are the Jasmonic Acid/Ethylene (JA/ET) and Salicylic Acid (SA) pathways.

G cluster_virus Viral Infection cluster_plant Plant Cell TMV TMV Infection Recognition Pathogen Recognition TMV->Recognition JA_ET JA/ET Signaling Pathway Recognition->JA_ET SA SA Signaling Pathway Recognition->SA Defense_Genes Defense Gene Expression (e.g., PR proteins) JA_ET->Defense_Genes SA->Defense_Genes Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Resistance

Plant Defense Signaling Against TMV.
Logical Relationship of the Half-Leaf Method

The experimental design of the half-leaf method is based on a direct comparison to an internal control, which is illustrated below.

G cluster_left Treated Half cluster_right Control Half cluster_comparison Comparison and Result Leaf Single Leaf Treatment Application of Test Compound Leaf->Treatment Control Application of Solvent Control Leaf->Control Lesions_T Number of Lesions (T) Treatment->Lesions_T Comparison Compare T and C Lesions_T->Comparison Lesions_C Number of Lesions (C) Control->Lesions_C Lesions_C->Comparison Inhibition Calculate Inhibition Rate Comparison->Inhibition

Logical Framework of the Half-Leaf Method.

References

Application Notes and Protocols for Electrochemical Measurement Techniques in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the most common electrochemical techniques used to evaluate the efficacy of corrosion inhibitors. Understanding these methods is crucial for the development of new and effective corrosion prevention strategies in various fields, including materials science and drug development, where metallic implants are a concern.

Introduction to Electrochemical Corrosion Testing

Electrochemical techniques are powerful and widely used for studying the effectiveness of corrosion inhibitors.[1] These methods offer rapid and sensitive measurements of corrosion rates and allow for the elucidation of inhibition mechanisms.[1] The primary techniques discussed in these notes are Open Circuit Potential (OCP) measurement, Linear Polarization Resistance (LPR), Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

A standard three-electrode setup is the foundation for most electrochemical corrosion studies.[1][2] This configuration consists of:

  • Working Electrode (WE): The material specimen under investigation.

  • Reference Electrode (RE): Provides a stable potential for accurate measurements. Saturated Calomel Electrodes (SCE) and Silver/Silver Chloride (Ag/AgCl) are commonly used.[3][4]

  • Counter Electrode (CE): Completes the electrical circuit and is typically made of an inert material like platinum or graphite.[3][4]

A potentiostat/galvanostat is the electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flow.[1][2]

Key Electrochemical Techniques

Open Circuit Potential (OCP) Measurement

Application: The OCP measurement determines the stable corrosion potential (Ecorr) of the working electrode in the test solution before any potential is applied.[1] It is a critical first step to ensure the system has reached a steady state before proceeding with other electrochemical measurements.[5] A stable OCP is indicated by a potential drift of less than a few millivolts per minute.[1]

Protocol:

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Solution Addition: Add the test solution (with or without the inhibitor) to the cell, ensuring the electrodes are properly immersed.

  • Stabilization: Allow the system to stabilize by measuring the OCP for a period, typically 30-60 minutes, until the potential reaches a steady state.[1]

  • Recording: Record the final stable OCP value. This potential will be used as the reference point for subsequent LPR and potentiodynamic polarization measurements.[1]

Linear Polarization Resistance (LPR)

Application: LPR is a rapid, non-destructive technique used to determine the polarization resistance (Rp), which is inversely proportional to the corrosion current density (icorr).[1][3] This allows for a quick estimation of the corrosion rate. The technique involves applying a small potential scan (typically ±10 to 20 mV) around the open-circuit potential.[1][3]

Protocol:

  • Initial Setup: Perform the OCP measurement as described in Protocol 2.1 to establish the corrosion potential (Ecorr).

  • Potential Scan: Apply a small potential scan, for example, from -20 mV to +20 mV versus Ecorr, at a slow scan rate (e.g., 0.125 to 1 mV/s).[1][6]

  • Data Acquisition: Record the current response as a function of the applied potential.

  • Data Analysis: Plot the potential versus current density. The slope of this curve at the corrosion potential (where the current is zero) is the polarization resistance (Rp).[1]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 Where:

    • Rp_inh is the polarization resistance in the presence of the inhibitor.

    • Rp_blank is the polarization resistance in the absence of the inhibitor.[1]

Potentiodynamic Polarization (PDP)

Application: This technique involves polarizing the working electrode over a wider potential range (e.g., ±250 mV from Ecorr) to generate a full polarization curve, often referred to as a Tafel plot (potential vs. log of current density).[1][6] PDP provides valuable information about the kinetics of both the anodic (oxidation) and cathodic (reduction) reactions.[1] From the Tafel plot, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[1]

Protocol:

  • Initial Setup: After OCP stabilization (Protocol 2.1), the potentiodynamic scan is initiated.

  • Potential Scan: A typical scan might range from -250 mV to +250 mV relative to the Ecorr at a scan rate of 0.167 to 1 mV/s.

  • Data Acquisition: Record the current density as a function of the applied potential.

  • Data Analysis (Tafel Extrapolation):

    • Plot the potential versus the logarithm of the current density.

    • Identify the linear regions (Tafel regions) of the anodic and cathodic branches of the curve.

    • Extrapolate these linear regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency (IE%) Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 Where:

    • icorr_inh is the corrosion current density in the presence of the inhibitor.

    • icorr_blank is the corrosion current density in the absence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Application: EIS is a non-destructive technique that provides detailed information about the properties of the electrode/electrolyte interface and the protective film formed by the inhibitor.[7][8] It involves applying a small amplitude AC voltage signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz) and measuring the current response.[7][9] The data is often presented as Nyquist and Bode plots.

Protocol:

  • Initial Setup: Stabilize the system at its OCP as described in Protocol 2.1.

  • Frequency Scan: Apply a small amplitude sinusoidal voltage (e.g., 10 mV) at a range of frequencies, typically from 100 kHz down to 10 mHz.[9]

  • Data Acquisition: Measure the real and imaginary components of the impedance at each frequency.

  • Data Analysis:

    • The data is modeled using equivalent electrical circuits to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[10]

    • An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective layer on the metal surface.[11][12]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 Where:

    • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

    • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Data Presentation

The quantitative data obtained from these electrochemical techniques can be summarized in tables for easy comparison of the performance of different corrosion inhibitors.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without Inhibitor

ConditionEcorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank (1 M HCl)-475105075120-
Inhibitor A (1 mM)-450957011591.0
Inhibitor B (1 mM)-5001508012585.7

Table 2: Electrochemical Impedance Spectroscopy Data for Carbon Steel in 0.5 M HCl with and without Surfactant Inhibitors [11]

Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank 9.8350-
DTAC (8 x 10⁻⁴ M) 27.412564.2
TX-100 (8 x 10⁻⁴ M) 71.54886.3
AOT (8 x 10⁻⁴ M) 45.67578.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis WE Working Electrode (Material Sample) OCP OCP Measurement (Stabilization) WE->OCP RE Reference Electrode (e.g., Ag/AgCl) RE->OCP CE Counter Electrode (e.g., Platinum) CE->OCP Solution Corrosive Medium (with/without inhibitor) Solution->OCP LPR Linear Polarization Resistance (LPR) OCP->LPR Ecorr PDP Potentiodynamic Polarization (PDP) OCP->PDP Ecorr EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Ecorr Rp Calculate Polarization Resistance (Rp) LPR->Rp icorr Determine Corrosion Current (icorr) PDP->icorr Rct_Cdl Equivalent Circuit Modeling (Rct, Cdl) EIS->Rct_Cdl IE Calculate Inhibition Efficiency (IE%) Rp->IE icorr->IE Rct_Cdl->IE

three_electrode_setup cluster_cell Potentiostat Potentiostat WE Working Electrode Potentiostat->WE Controls Potential, Measures Current RE Reference Electrode Potentiostat->RE Measures Potential CE Counter Electrode Potentiostat->CE Supplies Current Cell Electrochemical Cell Electrolyte Electrolyte (Corrosive Medium)

inhibition_mechanisms cluster_mechanism Inhibition Pathways Inhibitor Corrosion Inhibitor in Solution Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Metal Metal Surface Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Undergoes Adsorption->Metal Film Formation of a Protective Film Adsorption->Film Barrier Barrier Layer Blocks Corrosive Species Film->Barrier Barrier->Corrosion Inhibits

References

Application Notes: Potentiodynamic Polarization (PDP) of Cyclopentapyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentapyridine derivatives, particularly 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) analogues, have demonstrated significant potential as effective corrosion inhibitors for carbon steel, especially in acidic environments like molar sulfuric acid (H₂SO₄) solutions.[1][2][3] These heterocyclic compounds function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acidic medium.[1][2] The inhibition efficiency is closely linked to the molecular structure of the specific derivative.[1] Potentiodynamic polarization (PDP) is a key electrochemical technique used to evaluate the efficacy and understand the mechanism of these corrosion inhibitors.[2][4]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of cyclopentapyridine derivatives is attributed to their adsorption on the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves the electrostatic attraction between the protonated inhibitor molecules and the charged metal surface.[2]

  • Chemisorption: This process involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (like nitrogen) and conjugated bonds within the cyclopentapyridine structure and the vacant d-orbitals of the iron atoms on the steel surface.[2][3]

This adsorption forms a protective film that retards the corrosive attack from the acidic environment.[2] The presence of heteroatoms (N, S, O), benzene rings, and π-bonds in the molecular structure of these compounds enhances their surface coverage and, consequently, their inhibition efficiency.[2]

A proposed mechanism for the adsorption of these inhibitor molecules on a carbon steel surface is illustrated below.

cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_surface Carbon Steel Surface (Fe) cluster_interface Adsorption and Inhibition Inhibitor Cyclopentapyridine Derivative (Protonated) Adsorption Adsorbed Inhibitor Layer (Protective Film) Inhibitor->Adsorption Adsorption (Physisorption & Chemisorption) H_ions H⁺ Ions Fe_surface Fe (Anode) H_ions->Fe_surface Cathodic Reaction (H₂ Evolution) e_minus e⁻ (Electrons) Fe_surface->e_minus Anodic Dissolution Fe2_plus Fe²⁺ (Corrosion Product) Fe_surface->Fe2_plus Adsorption->Fe_surface Blocks Active Sites

Proposed mechanism of corrosion inhibition.

Quantitative Data from Potentiodynamic Polarization Studies

The following table summarizes the key parameters obtained from potentiodynamic polarization studies of various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) on carbon steel in 1.0 M H₂SO₄. These parameters are derived from Tafel extrapolation of the polarization curves.[2]

Inhibitor (Concentration)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank (1.0 M H₂SO₄)-485117075130-
CAPD-1 (1x10⁻³ M)-510277011597.7
CAPD-2 (1x10⁻³ M)-505456811296.2
CAPD-3 (1x10⁻³ M)-500586511095.0
CAPD-4 (1x10⁻³ M)-495726310893.8

Note: The data indicates that the synthesized CAPD derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions. The slight shift in Ecorr suggests they are predominantly mixed-type. The high inhibition efficiencies, particularly for CAPD-1, highlight their effectiveness.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

This protocol is based on a cyclocondensation reaction.[1][2]

Reactants:

  • 2,5-diarylidenecyclopentanone derivatives

  • Propanedinitrile

Reagent and Catalyst:

  • Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)

Procedure:

  • In a round-bottom flask, dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in a suitable solvent.

  • Slowly add the sodium alkoxide solution to the reaction mixture while stirring.

  • Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

  • The precipitated product is then filtered, washed with distilled water, and dried.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure CAPD derivative.

Protocol 2: Potentiodynamic Polarization (PDP) Measurement

This protocol outlines the steps for evaluating the corrosion inhibition performance of the synthesized CAPD derivatives.[1][2][4][5]

1. Working Electrode Preparation:

  • Mount the carbon steel sample in an electrode holder, exposing a well-defined surface area.[4]
  • Mechanically polish the electrode surface using a series of emery papers with decreasing grit size.[1][4]
  • Perform a final polish with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror-like finish.[4]
  • Rinse the electrode with deionized water and a suitable solvent (e.g., acetone or ethanol) to remove polishing residues.[1][4]
  • Dry the electrode with a stream of clean air or inert gas.[4]

2. Electrochemical Cell Setup:

  • Assemble a standard three-electrode electrochemical cell.[1][6]
  • Working Electrode: The prepared carbon steel specimen.
  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1][4] Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize ohmic drop.[4]
  • Counter Electrode: Platinum wire or graphite rod.[1][4]
  • Fill the cell with the test solution (e.g., 1.0 M H₂SO₄) containing the desired concentration of the CAPD inhibitor. For a blank measurement, use the solution without the inhibitor.

3. Electrochemical Measurement:

  • Immerse the electrodes in the test solution.
  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
  • Perform the potentiodynamic polarization scan using a potentiostat.[4]
  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[7]

4. Data Analysis:

  • Plot the polarization curve as potential (E) versus the logarithm of the current density (log i).
  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.[2]
  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.

The following diagram illustrates the general workflow for the potentiodynamic polarization experiment.

cluster_prep Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Working Electrode (Carbon Steel) C Assemble Three-Electrode Cell A->C B Prepare Test Solution (Acid + Inhibitor) B->C D Stabilize at OCP C->D E Perform Potentiodynamic Scan D->E F Generate Tafel Plot (E vs. log i) E->F G Extrapolate to find Ecorr & icorr F->G H Calculate Inhibition Efficiency (IE%) G->H

Workflow for Potentiodynamic Polarization.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds Like 5H-cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Compounds such as 5H-cyclopenta[c]pyridin-7(6H)-one, a heterocyclic molecule with potential biological activities, require rigorous assessment of their effects on cell viability and proliferation.[1] These application notes provide a comprehensive overview and detailed protocols for a panel of standard cell-based assays to determine the cytotoxic potential of novel chemical entities. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to understanding a compound's cellular impact, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).

While specific experimental data on 5H-cyclopenta[c]pyridin-7(6H)-one is limited, the following protocols provide a robust framework for its cytotoxic characterization.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC50). This value is a key indicator of a compound's potency. Data should be organized in a clear, tabular format for comparative analysis across different cell lines and assays.

Table 1: Hypothetical Cytotoxicity Data for a Novel Compound

Cell LineAssayExposure Time (hrs)IC50 (µM)
HeLaMTT4815.2 ± 1.8
A549MTT4825.7 ± 2.5
MCF-7MTT4818.9 ± 2.1
HeLaLDH2435.4 ± 3.1
A549LDH2448.1 ± 4.2
MCF-7LDH2440.5 ± 3.8
HeLaCaspase-3/7128.5 ± 0.9
A549Caspase-3/71212.3 ± 1.5
MCF-7Caspase-3/7129.8 ± 1.1

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture to final data analysis and interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Cell Line Selection & Culture B Compound Preparation (Stock Solution in DMSO) A->B D Treatment with Serial Dilutions of Compound C Cell Seeding in 96-well Plates C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Data Acquisition (Plate Reader) E->H F->H G->H I Calculation of % Viability/ % Cytotoxicity H->I J IC50 Determination (Non-linear Regression) I->J

General Experimental Workflow for Cytotoxicity Testing.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 5H-cyclopenta[c]pyridin-7(6H)-one) in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a blank control (medium only).[5]

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently for 10 minutes.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity and cell lysis.[8][9]

Materials:

  • Cells and compound-treated plates (as prepared in Protocol 1, steps 1-2)

  • LDH cytotoxicity assay kit

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.[10]

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.[10]

    • Background control: Medium only.[10]

  • Supernatant Collection:

    • After the desired incubation period with the test compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[11]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[11][12]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well of the assay plate containing the supernatant.[12]

    • Incubate for 30 minutes at room temperature, protected from light.[11]

  • Measurement:

    • Add the stop solution if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13]

Materials:

  • Cells and compound-treated plates (as prepared in Protocol 1, steps 1-2)

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates for luminescence measurements

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • After compound treatment, allow the plates to equilibrate to room temperature.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[14]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.[15]

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all other readings.

    • The resulting luminescence is proportional to the amount of caspase-3/7 activity. Data can be normalized to the vehicle control.

Signaling Pathway Visualization

Many pyridinone derivatives exert their cytotoxic effects by inducing apoptosis.[8] The diagram below illustrates a simplified intrinsic apoptosis pathway, which is often initiated by cellular stress.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Caspase Cascade cluster_4 Cellular Demolition Compound 5H-cyclopenta[c]pyridin-7(6H)-one Mito Mitochondrion Compound->Mito induces stress CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Procaspase37 Pro-caspase-3/7 Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Simplified Intrinsic Apoptosis Signaling Pathway.

References

Troubleshooting & Optimization

Low yield in manganese-catalyzed oxidation of 2,3-cyclopentenopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine?

Low yields can stem from several factors, which often act in combination:

  • Catalyst Deactivation: The manganese catalyst can become inactive during the reaction. This can happen through the formation of inactive manganese species (e.g., dinuclear Mn(III)/Mn(IV) complexes) or degradation of the supporting ligand.[1]

  • Ligand Instability: Pyridyl-containing ligands, while crucial for the reaction, can decompose under the required oxidative conditions.[1][2] Some ligands have been shown to degrade to pyridine-2-carboxylic acid, which may then act as the catalytic species, but this process can be inefficient.[2]

  • Oxidant Decomposition: Common oxidants like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BuOOH) can decompose non-productively.[1][3] This disproportionation (e.g., H₂O₂ → H₂O + ½ O₂) competes directly with the desired oxidation of the substrate, consuming the oxidant without generating the product.[1][4]

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to conditions. Factors such as temperature, solvent, pH, and especially the rate of oxidant addition can significantly impact efficiency.[1][5]

  • Reagent Purity: Impurities in the 2,3-cyclopentenopyridine substrate, solvent, or catalyst precursors can interfere with the catalytic cycle and poison the catalyst.[1]

Q2: How can I improve the stability and activity of my manganese catalyst?

Optimizing the catalyst's performance is critical. Consider the following strategies:

  • Ligand Selection: The choice of ligand is paramount. N-heterocyclic compounds, pincer-type ligands, and tetradentate aminopyridine ligands are often used to stabilize the manganese center and enhance reactivity.[3][6] Ligands with electron-donating groups can sometimes improve the stability of high-valent manganese intermediates and accelerate the catalytic cycle.[7]

  • Catalyst Preparation: Ensure the manganese precursor (e.g., Mn(OTf)₂, MnCl₂) and the ligand are of high purity.[1][3] You may consider preparing the catalyst in-situ or synthesizing and isolating the active complex before the reaction.

  • Inert Atmosphere: If your catalyst or reagents are sensitive to air, running the reaction under an inert atmosphere like nitrogen or argon can prevent oxidative degradation.[1]

Q3: My oxidant seems to be decomposing rapidly, indicated by bubbling (O₂ evolution). What should I do?

Oxidant decomposition is a major cause of low yield. To mitigate this:

  • Slow Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over an extended period (e.g., 1-2 hours).[3][8] This maintains a low, steady concentration of the oxidant, favoring the reaction with the substrate over self-decomposition.[1][3]

  • Optimize Stoichiometry: Avoid using a large excess of the oxidant. While a slight excess is often necessary, too much can accelerate catalyst deactivation and decomposition pathways.[1] Start with a modest excess (e.g., 1.2 - 1.5 equivalents) and optimize from there.[8]

  • Temperature Control: Perform the initial addition of the oxidant at a lower temperature (e.g., 0 °C or in an ice bath) before allowing the reaction to warm to its optimal temperature.[1]

Q4: I have low conversion of my starting material. What troubleshooting steps should I take?

Low conversion points to issues with the fundamental reactivity of the system. The following flowchart provides a logical troubleshooting workflow.

TroubleshootingWorkflow start Low or No Conversion check_reagents Check Reagent Purity & Integrity (Substrate, Solvent, Mn-source, Ligand) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Concentration, Atmosphere) start->check_conditions catalyst_issue Potential Catalyst Issue check_reagents->catalyst_issue Reagents OK action_reagents Action: Purify reagents. Use fresh, anhydrous solvent. check_reagents->action_reagents Impurity Found action_conditions Action: Re-optimize temperature. Screen alternative solvents (e.g., MeCN). check_conditions->action_conditions oxidant_issue Potential Oxidant Issue catalyst_issue->oxidant_issue Catalyst OK action_catalyst Action: Use high-purity Mn precursor. Synthesize/isolate catalyst beforehand. Run under inert atmosphere. catalyst_issue->action_catalyst Suspected Inactivity action_oxidant Action: Use fresh oxidant. Titrate to confirm concentration. Add oxidant slowly via syringe pump. oxidant_issue->action_oxidant

Caption: Troubleshooting workflow for low reaction conversion.

Quantitative Data Summary

The efficiency of the oxidation can vary significantly based on the chosen conditions. The following table summarizes representative data for the oxidation of 2,3-cyclopentenopyridine analogues and related substrates.

SubstrateMn Catalyst (mol%)Ligand/AdditiveOxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,3-Cyclopentenopyridine analogueMn(OTf)₂ (0.5)Nonet-BuOOH (7.0)Water2516High[9]
1-PhenylethanolMn(II)(P-MCP)(OTf)₂ (0.3)H₂SO₄ (0.3 mol%)H₂O₂ (1.2)MeCN25193[8]
CycloocteneMnCl₂ (0.25)Picolinic Acid (1 mol%)H₂O₂ (1.0)MeCN25237 (epoxide)[3]
CycloocteneMn-SR-mesoPYBP(ClO₄)₂Acetic AcidH₂O₂MeCNRT0.576 (epoxide)[7]

Experimental Protocols

Protocol 1: General Procedure for Oxidation of 2,3-Cyclopentenopyridine Analogues

This protocol is adapted from a reported procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.[9]

Materials:

  • 2,3-Cyclopentenopyridine analogue

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 2,3-cyclopentenopyridine substrate (1.0 equiv., e.g., 0.5 mmol).

  • Add deionized water (e.g., 2.0 mL) to the flask and begin stirring.

  • Add the manganese catalyst, Mn(OTf)₂ (0.5 mol%, e.g., 0.0025 mmol).

  • At room temperature (25 °C), add tert-Butyl hydroperoxide (7.0 equiv., e.g., 3.5 mmol) dropwise to the mixture over 10-15 minutes.

  • Allow the resulting mixture to stir vigorously at 25 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (e.g., 10 mL) followed by saturated aqueous Na₂S₂O₃ (e.g., 10 mL) to decompose any excess peroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired oxidized product.[9]

Proposed Catalytic Cycle

The reaction is believed to proceed through a high-valent manganese-oxo species, which is the active oxidant. The simplified diagram below illustrates the proposed key steps in the catalytic cycle.

CatalyticCycle Proposed Catalytic Cycle MnII Mn(II) Catalyst MnIIIOOH Mn(III)-OOH Intermediate MnII->MnIIIOOH + ROOH - ROH MnVO Active Oxidant Mn(V)=O Species MnIIIOOH->MnVO - H₂O MnVO->MnII Catalyst Regeneration Radical Substrate Radical (R-ĊH-Py) MnVO->Radical H-atom Abstraction Substrate Substrate (R-CH₂-Py) Product Product (R-C(O)-Py) Radical->Product Rebound/Further Oxidation

Caption: Simplified catalytic cycle for Mn-catalyzed C-H oxidation.

References

Preventing N-oxide formation in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of pyridinones, with a special focus on the prevention and management of N-oxide formation.

Frequently Asked Questions (FAQs)

Q1: Is N-oxide formation always an undesirable side reaction in pyridinone synthesis?

A1: Not necessarily. It is crucial to understand the specific synthetic route being employed. In many established methods for preparing 2- and 4-pyridinones, the synthesis intentionally proceeds through a pyridine N-oxide intermediate. In these cases, the N-oxide is a required intermediate, not a byproduct. For example, a common route involves the N-oxidation of a substituted pyridine, followed by a rearrangement reaction (e.g., using acetic anhydride) to introduce a hydroxyl group, which then tautomerizes to the pyridinone.

Conversely, when attempting direct C-H hydroxylation of a pyridine to a pyridinone, or in other synthetic strategies, the formation of the thermodynamically stable pyridine N-oxide can be a competing and undesirable side reaction.

Q2: What are the main strategies to avoid N-oxide formation altogether?

A2: The most effective way to completely avoid N-oxide formation is to choose a synthetic route that does not involve the oxidation of a pyridine ring. These methods typically construct the pyridinone ring from acyclic precursors. Examples of such "de novo" syntheses include:

  • Condensation reactions: One-pot syntheses involving the condensation of compounds like 1,3-dicarbonyls, alkynones, and an ammonia source.

  • From non-pyridine heterocycles: For instance, treating a pyranone with an ammonia solution can yield a pyridinone.

  • Blaise reaction intermediates: A tandem one-pot conversion of nitriles with ethyl bromoacetate can produce various 2-pyridinone derivatives.

Q3: How can I analytically differentiate between my desired pyridinone and the pyridine N-oxide byproduct?

A3: Several analytical techniques can distinguish between these two compounds:

  • NMR Spectroscopy:

    • ¹H NMR: The introduction of the N-oxide oxygen atom typically causes a downfield shift for the neighboring protons (especially at the 2- and 6-positions) compared to the parent pyridine. The spectra of pyridinones are more complex due to tautomerism but will show distinct signals for the ring protons and the N-H proton (if not exchanged with a deuterated solvent).

    • ¹³C NMR: Similar to ¹H NMR, the carbons adjacent to the nitrogen in a pyridine N-oxide will show a downfield shift.[1]

  • IR Spectroscopy: Pyridine N-oxides exhibit a characteristic N-O stretching vibration band, typically around 930 cm⁻¹.[1]

  • Chromatography (TLC & HPLC): Pyridine N-oxides are generally more polar than their corresponding pyridinone isomers. This difference in polarity can be exploited for separation. For HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating highly polar N-oxides.[2] For reverse-phase HPLC, using a mobile phase with a very low organic content and a pH above 8 may be necessary to achieve retention.[2]

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the desired product and any byproducts.[3]

Q4: If I have already formed a significant amount of pyridine N-oxide, can it be removed or converted to the desired pyridinone?

A4: Yes. If the N-oxide is an unwanted byproduct, it can be removed or converted.

  • Chromatographic Purification: As mentioned, the polarity difference between the pyridinone and the N-oxide often allows for their separation by column chromatography.[4]

  • Reductive Deoxygenation: The N-oxide can be selectively reduced back to the parent pyridine, which can then be separated from the pyridinone. Common deoxygenation reagents include phosphorus trichloride, zinc dust, or catalytic hydrogenation.[5] This is a corrective, not a preventative, measure.

  • Conversion to Pyridinone: In some cases, the isolated N-oxide can be subjected to conditions that convert it to the pyridinone, such as heating with acetic anhydride. This effectively merges the "problem" with a known synthetic route to the desired product.[5][6]

Troubleshooting Guide: N-Oxide Formation

This guide addresses specific issues related to N-oxide formation during pyridinone synthesis.

Problem / Observation Potential Cause Suggested Solution / Troubleshooting Step
High yield of N-oxide, low or no yield of pyridinone in a direct oxidation/hydroxylation reaction. The reaction conditions strongly favor N-oxidation over C-H hydroxylation. The nitrogen atom in the pyridine ring is often more nucleophilic and sterically accessible than the C-H bonds.1. Switch to a "de novo" synthesis: The most reliable solution is to use a synthetic route that builds the pyridinone ring from acyclic precursors, avoiding pyridine oxidation entirely (see FAQ A2 and relevant protocols below). 2. Modify reaction conditions: If direct oxidation is necessary, try altering the oxidant or catalyst system. Some systems may offer better selectivity for C-H functionalization, although this remains a significant challenge in pyridine chemistry.[7][8] 3. Use a protecting group: Temporarily protecting the nitrogen atom (e.g., by quaternization) can prevent N-oxidation, although this adds extra steps to the synthesis.
My reaction to convert a pyridine N-oxide to a 2-pyridinone (e.g., with acetic anhydride) is not working. The reaction conditions (temperature, reagent stoichiometry) are not optimal for the rearrangement.1. Increase the temperature: These rearrangements often require heating.[5] 2. Adjust stoichiometry: An excess of the activating reagent (e.g., acetic anhydride) may be required to drive the reaction to completion.[5] 3. Consider a different activating agent: If acetic anhydride is ineffective, other reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride can be used to activate the N-oxide for nucleophilic attack.[5]
I am forming a mixture of pyridinone and N-oxide that is difficult to separate. The polarity of the two compounds is too similar under the chosen chromatographic conditions.1. Switch chromatographic mode: If reverse-phase HPLC is failing, try HILIC.[2] 2. Adjust mobile phase pH: For reverse-phase HPLC, increasing the pH of the mobile phase can sometimes improve the separation between basic pyridines/pyridinones and neutral N-oxides.[2] 3. Derivatization: In some cases, a temporary derivatization of one component can alter its polarity enough to facilitate separation.
I suspect aerial oxidation of my pyridine starting material to the N-oxide during the reaction or workup. Tertiary amines, including pyridines, can be susceptible to oxidation by atmospheric oxygen, especially under harsh conditions or over long reaction times.1. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Minimize reaction time and temperature: If possible, optimize the reaction to proceed quickly and at lower temperatures.

Data Summary Tables

Table 1: Comparison of General Synthetic Strategies for Pyridinones
StrategyGeneral ApproachPotential for N-Oxide FormationTypical YieldsKey Considerations
Route A: Oxidation/Rearrangement Pyridine → Pyridine N-Oxide → PyridinoneN-Oxide is a necessary intermediate50-80% (over 2 steps)Multi-step process; regioselectivity of the rearrangement can be an issue.[5]
Route B: "De Novo" Ring Synthesis Acyclic Precursors → PyridinoneNone60-95%Avoids N-oxide issues completely; requires readily available starting materials for the specific target.[6]
Route C: Direct C-H Hydroxylation Pyridine → PyridinoneHigh risk of N-oxide as a major byproductVariable, often lowChallenging to achieve high selectivity for C-H vs. N-oxidation.[7][8]
Table 2: Influence of Oxidizing Agent on Pyridine N-Oxide Formation
Oxidizing AgentTypical ConditionsSelectivity for N-OxidationNotes
Peracetic Acid (in Acetic Acid) 70-90 °CHighA classic and effective method for preparing N-oxides.[9]
m-CPBA Room temperature in CH₂Cl₂HighA mild and widely used reagent for N-oxidation.[9]
H₂O₂ / Methyltrioxorhenium (MTO) Room temperatureVery HighCatalytic system that is highly efficient for N-oxidation.[9]
H₂O₂ / Ti-MWW Catalyst 100-120 °C>99%A highly selective and reusable catalytic system for pyridine N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of a 2-Pyridone via the N-Oxide Intermediate

This protocol describes the synthesis of a 2-pyridinone from a pyridine starting material, where the N-oxide is a key intermediate.

Step 1: N-Oxidation of Pyridine

  • In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.1 to 1.5 eq).

  • Heat the reaction mixture to 70-80°C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.

Step 2: Rearrangement to 2-Pyridone

  • Place the crude pyridine N-oxide in a round-bottom flask and add an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approx. 140°C) for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench the excess acetic anhydride by slowly adding water or a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-acetoxypyridine intermediate by column chromatography.

  • Hydrolyze the acetate group by dissolving the intermediate in a mixture of methanol and aqueous HCl and stirring at room temperature or with gentle heating.

  • Neutralize the reaction, extract the product, dry, and concentrate to yield the final 2-pyridinone.

Protocol 2: "De Novo" Synthesis of a Substituted 2-Pyridinone (N-Oxide Avoidance)

This one-pot method builds the pyridinone ring from acyclic precursors, completely avoiding the potential for N-oxide formation.[6]

  • To a solution of dimethyl 3-oxopentanedioate (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., ethanol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Add a catalytic amount of L-proline (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-pyridinone.

Protocol 3: Reductive Removal of an N-Oxide Byproduct

This protocol is for situations where pyridine N-oxide has been formed as an unwanted byproduct.

  • Dissolve the crude reaction mixture containing the desired pyridinone and the N-oxide byproduct in a suitable solvent (e.g., chloroform or methanol).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) (1.1 eq per eq of N-oxide) dropwise. The reaction is often exothermic.

  • Allow the reaction to stir at room temperature. Monitor the disappearance of the N-oxide spot by TLC.

  • Once the deoxygenation is complete, carefully quench the reaction with water or a saturated sodium bicarbonate solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mixture should contain the desired pyridinone and the deoxygenated pyridine, which are typically easier to separate by chromatography than the pyridinone and the polar N-oxide.

Visualizations

pyridinone_synthesis_pathways cluster_0 Route A: Via N-Oxide Intermediate cluster_1 Route B: 'De Novo' Synthesis (N-Oxide Avoidance) cluster_2 Route C: Direct C-H Hydroxylation (Problematic) A_Start Pyridine A_Int Pyridine N-Oxide A_Start->A_Int Oxidation (e.g., H₂O₂, m-CPBA) A_End Pyridinone A_Int->A_End Rearrangement (e.g., Ac₂O, heat) B_Start Acyclic Precursors (e.g., 1,3-dicarbonyls, amines) B_End Pyridinone B_Start->B_End One-pot Condensation C_Start Pyridine C_End Pyridinone C_Start->C_End Direct Oxidation C_Side Pyridine N-Oxide (Side Product) C_Start->C_Side Competing N-Oxidation

Caption: Synthetic pathways to pyridinones.

troubleshooting_logic Start N-Oxide Detected in Pyridinone Synthesis IsIntermediate Is the N-Oxide a planned intermediate? Start->IsIntermediate Proceed Optimize Rearrangement Step (e.g., temp, reagents) IsIntermediate->Proceed Yes IsByproduct N-Oxide is an Unwanted Byproduct IsIntermediate->IsByproduct No Avoid Strategy 1: Avoid Formation (Switch to 'de novo' synthesis) IsByproduct->Avoid Remove Strategy 2: Remove Post-Synthesis (Deoxygenate & Separate) IsByproduct->Remove

Caption: Troubleshooting logic for N-oxide formation.

References

Optimizing reaction conditions for 5H-cyclopenta[b]pyridin-7(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the synthesis of 5H-cyclopenta[b]pyridin-7(6H)-one is limited in the available scientific literature. This guide is primarily based on established and well-documented methods for the synthesis of its isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The general principles, troubleshooting advice, and optimization strategies discussed are considered highly relevant and can serve as a valuable resource for researchers.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the oxidation of the CH2 group adjacent to the pyridine ring is consistently low. What are the most critical parameters to check?

A1: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues are often linked to the catalyst, oxidant, solvent, and temperature. Key factors to investigate are:

  • Catalyst Activity: Ensure the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is pure and handled correctly. Impurities in the catalyst can negatively affect its performance.[1]

  • Oxidant Quality: Use a fresh, properly titrated solution of tert-Butyl hydroperoxide (t-BuOOH). The concentration of the oxidant is crucial for the reaction's success.[1]

  • Solvent Choice: Water has been demonstrated to be a highly effective solvent for this reaction, often resulting in high yields and excellent chemoselectivity.[1] Using other solvents like acetonitrile or alcohols may lead to the formation of byproducts, such as N-oxides, or the reaction may not proceed at all.[1]

  • Reaction Temperature: The oxidation can be sensitive to temperature. The established protocol recommends running the reaction at 25 °C.[1] Deviations from this temperature may lead to a decreased yield or the formation of side products.[1]

Q2: I am observing the formation of N-oxide as a major byproduct. How can I prevent this?

A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction when using certain oxidants. To prevent this, it is crucial to use tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in combination with the Mn(OTf)₂ catalyst. Avoid using oxidants like hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid (AcOOH), which have been shown to favor the formation of the N-oxide byproduct or result in no reaction.[1]

Q3: After column chromatography, my product yield is very low. What are the possible causes?

A3: Several factors could contribute to low recovery after purification:

  • Compound Instability on Silica Gel: The target molecule, being a ketone with a pyridine ring, might exhibit some instability on acidic silica gel. You can test for this by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots, indicating decomposition products, have formed.[2] If instability is confirmed, consider using neutral alumina or florisil for purification.[2]

  • Product Streaking/Tailing on the Column: Significant streaking can cause the product to elute over many fractions in low concentrations. This can be mitigated by using a more polar solvent system or by adding a modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[2]

  • Incorrect Solvent Polarity: If the eluent is too polar, your compound may have eluted quickly with the solvent front. Conversely, if it is not polar enough, the compound may still be on the column.[2] Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the product can be recovered.[2]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here are several strategies to address this:

  • Use a higher boiling point solvent in which the compound is less soluble.[2]

  • Work with a more dilute solution.[2]

  • Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.[2]

  • Scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites for crystal growth.[2]

  • If available, add a seed crystal of the pure compound.[2]

  • Attempt a two-solvent recrystallization system, such as ethanol/water or ethyl acetate/hexanes.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst (Mn(OTf)₂).2. Degraded oxidant (t-BuOOH).3. Incorrect solvent.4. Insufficient reaction time.1. Use high-purity Mn(OTf)₂ from a reliable supplier. Check for metallic impurities if possible.[1][3]2. Use a fresh bottle of t-BuOOH or titrate the existing solution to confirm its concentration.[1]3. Ensure water is used as the solvent for optimal results with the Mn(OTf)₂/t-BuOOH system. Solvents like MeCN or alcohols have been shown to be ineffective.[1]4. Monitor the reaction by TLC. The reaction may take up to 72 hours for completion at 25 °C.[1][3]
Multiple spots on TLC, complex mixture of products 1. Over-oxidation or side reactions.2. Incorrect reaction temperature.3. Wrong choice of oxidant.1. Ensure the correct stoichiometry of the oxidant is used. Excess oxidant can lead to byproducts.[1]2. Maintain the reaction temperature at 25 °C. Higher temperatures could promote side reactions.[1]3. Avoid oxidants like H₂O₂, m-CPBA, or AcOOH. Stick to t-BuOOH for better selectivity.[1]
Difficulty with work-up (e.g., emulsions during extraction) 1. Formation of a stable emulsion between the aqueous and organic layers.1. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[1]
Product appears as an oil or off-white solid instead of a white solid 1. Residual solvent.2. Presence of impurities from the reaction.1. Ensure the product is thoroughly dried under a vacuum after column chromatography.[1]2. Re-purify via column chromatography using a shallower gradient. If impurities persist, consider recrystallization. The pure product should be an off-white or white solid.[1]

Data Presentation

Table 1: Optimization of Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine [3]

EntryCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)
1Mn(OTf)₂H₂O₂MeCN2524n.d.
2Mn(OTf)₂O₂MeCN2524n.d.
3Mn(OTf)₂AcOOHMeCN2524N-Oxide
4Mn(OTf)₂m-CPBAMeCN2524N-Oxide
5Mn(OTf)₂t-BuOOHMethanol2524n.d.
6Mn(OTf)₂t-BuOOHAlcohol2524n.d.
7 Mn(OTf)₂ t-BuOOH H₂O 25 24 88

n.d. = not detected

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation

This protocol is adapted from a reported synthesis.[3][4]

Materials:

  • 2,3-cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a 500 mL round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol), and water (125 mL).[3][4]

  • Begin stirring the mixture at 25 °C.[3][4]

  • Slowly add t-BuOOH (125 mmol, 5 equivalents) to the flask.[3]

  • Continue stirring the reaction at 25 °C for 72 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper does not change color, indicating the absence of peroxides.[3][4]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[3]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

  • Filter the mixture and concentrate the solvent under reduced pressure.[3][4]

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether from 1:5 to 1:1) to yield the title compound.[3][4]

Protocol 2: Proposed Synthetic Route for 5H-Cyclopenta[c]pyridin-7(6H)-one

Step 1: Synthesis of 3,4-pyridinedicarboxylic anhydride

  • To a stirred suspension of 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid.[5]

  • Heat the reaction mixture to reflux (approximately 140°C) for 4 hours.[5]

  • Allow the reaction to cool, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the anhydride.

Step 2: Synthesis of 4-(cyclopent-1-enoyl)nicotinic acid

  • In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) and cool to 0°C.[5]

  • Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise.[5]

  • Add a solution of cyclopentene (1.2 eq) in DCM dropwise to the reaction mixture at 0°C.[5]

  • Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.[5]

  • Carefully quench the reaction with crushed ice, followed by 2M HCl.[5]

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Purify the crude product by column chromatography.[5]

Step 3: Synthesis of 5H-Cyclopenta[c]pyridin-7(6H)-one

  • To a solution of 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in trifluoroacetic acid, add a catalytic amount of sulfuric acid.[5]

  • Heat the reaction mixture at 80°C for 6 hours to facilitate intramolecular cyclization.[5]

  • Upon completion (monitored by TLC), carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Purify the final compound by column chromatography.[5]

Visualizations

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (2,3-cyclopentenopyridine, Mn(OTf)₂, H₂O) B 2. Add Oxidant (t-BuOOH) A->B C 3. Stir at 25°C (Monitor by TLC) B->C D 4. Quench Reaction (aq. Na₂S₂O₃) C->D E 5. Extract Product (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

G Start Reaction Start: Low/No Conversion? CheckCatalyst Is Catalyst Active & Pure? Start->CheckCatalyst Yes SideProducts Side Products Observed? (e.g., N-Oxide) Start->SideProducts No CheckOxidant Is Oxidant Fresh? CheckCatalyst->CheckOxidant Yes Failure Troubleshoot Further CheckCatalyst->Failure No CheckSolvent Is Solvent H₂O? CheckOxidant->CheckSolvent Yes CheckOxidant->Failure No CheckTime Sufficient Reaction Time? CheckSolvent->CheckTime Yes CheckSolvent->Failure No Success Reaction Proceeds CheckTime->Success Yes CheckTime->Failure No CheckOxidantType Used t-BuOOH? SideProducts->CheckOxidantType Yes SideProducts->Success No CheckOxidantType->Success Yes CheckOxidantType->Failure No

Caption: Troubleshooting workflow for the oxidation reaction.

References

Technical Support Center: Purification of 5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and protocols for the purification of 5H-cyclopenta[b]pyridin-7(6H)-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (200-300 mesh) is a commonly used stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in petroleum ether or hexanes.[1][2] Optimization using Thin Layer Chromatography (TLC) is recommended to find the ideal solvent system that gives your target compound a retention factor (Rf) value between 0.2 and 0.4.[2]

Q2: My compound is streaking on the TLC plate and the column, leading to poor separation and low yield. What can I do?

A2: Streaking, or tailing, is a common issue with basic compounds like pyridines on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent system.[2] This will help to improve the peak shape and lead to better separation.

Q3: After running the column, my yield of this compound is significantly lower than expected. What are the potential causes?

A3: Low yield can be attributed to several factors. The compound may be unstable on the acidic silica gel, leading to degradation.[2][3] It's also possible that the compound is highly polar and is irreversibly adsorbed onto the silica. If the eluent is too polar, the compound may have eluted with the solvent front, or if not polar enough, it may still be on the column.[2][3]

Q4: What are the most probable impurities I might encounter during the purification of this compound?

A4: The likely impurities will depend on the synthetic route used. However, common impurities often include unreacted starting materials.[2] It is also possible to have side-products from the reaction.

Q5: Is recrystallization a viable method for purifying this compound?

A5: Yes, recrystallization can be a very effective technique for purifying solid compounds, especially for removing small amounts of impurities after column chromatography.[2] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the baseline (Rf = 0) The mobile phase is not polar enough.Gradually increase the polarity of your eluent. For highly polar compounds, a system such as methanol in dichloromethane may be necessary.[4]
Poor separation of spots on TLC and column The solvent system is not optimized.Systematically test different solvent systems with varying polarities to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2]
Compound streaks or "tails" on the column The compound is interacting too strongly with the acidic silica gel due to its basic pyridine nitrogen.Add a small percentage (0.1-1%) of triethylamine (TEA) to the mobile phase to improve peak shape.[2]
Low or no recovery of the compound from the column 1. Compound may have degraded on the silica gel. 2. The eluent is not polar enough to elute the compound. 3. The compound is very non-polar and eluted with the solvent front.1. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using a more neutral stationary phase like alumina or florisil.[2][3] 2. Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.[2] 3. Check the initial fractions collected.
The purified product is an oil instead of a solid 1. Residual solvent is present. 2. The compound is still impure.1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the compound using a shallower gradient during column chromatography or consider recrystallization.[1]

Experimental Protocols

TLC Method Development
  • Prepare TLC Chambers: Use a few different solvent systems of varying polarities. Good starting points include mixtures of ethyl acetate and petroleum ether (e.g., 1:5, 1:2, 1:1).

  • Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Visualize: View the developed plate under UV light (254 nm).

  • Analyze: The ideal solvent system will give your target compound an Rf of 0.2-0.4 and show good separation from impurities.[2]

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase identified during TLC development.

    • Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica bed.

    • Add a thin layer of sand to the top of the silica to prevent disturbance.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add this solution to the top of the column and allow it to absorb into the silica.[5]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs (e.g., from 20% ethyl acetate in petroleum ether to 40%, then 60%).[2]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Data Presentation

Table 1: TLC Solvent System Optimization
Solvent System (v/v)Rf of Target CompoundSeparation from ImpuritiesNotes
20% EtOAc / 80% Hexanes0.15PoorCompound moves slowly.
30% EtOAc / 70% Hexanes0.35Good (ΔRf > 0.15)Ideal for initial separation.[2]
50% EtOAc / 50% Hexanes0.55Fair (ΔRf ≈ 0.1)May be too polar; risk of co-elution.[2]
5% MeOH / 95% DCM0.40Excellent (ΔRf > 0.2)Good for more polar impurities.[2]
30% EtOAc / 70% Hexanes + 0.5% TEA0.38Good, with improved spot shapeReduces tailing of the product spot.[2]

Note: This data is hypothetical but representative of a typical optimization process.

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Problem Observed During Column Chromatography PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield NoElution Compound Not Eluting Start->NoElution WrongSolvent Suboptimal Solvent System PoorSep->WrongSolvent Cause Tailing Compound Tailing PoorSep->Tailing Cause Degradation Degradation on Silica LowYield->Degradation Cause Streaking Streaking/Broad Elution LowYield->Streaking Cause WrongPolarity Incorrect Eluent Polarity LowYield->WrongPolarity Cause TooPolar Compound Too Polar for Eluent NoElution->TooPolar Cause OptimizeTLC Re-optimize on TLC (Aim for Rf 0.2-0.4) WrongSolvent->OptimizeTLC Solution AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Solution NeutralPhase Use Neutral Alumina or Florisil Degradation->NeutralPhase Solution Streaking->AddTEA Solution CheckFront Check Early Fractions WrongPolarity->CheckFront Solution FlushColumn Flush with High Polarity Solvent WrongPolarity->FlushColumn Solution IncreasePolarity Increase Eluent Polarity (e.g., MeOH/DCM) TooPolar->IncreasePolarity Solution

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5H-cyclopenta[c]pyridin-7(6H)-one synthesis. The information is based on established methods for analogous compounds and theoretical pathways for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one and its isomers.

Q1: My reaction yield is consistently low when synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via manganese-catalyzed oxidation. What are the most critical parameters to check?

A1: Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine are often linked to four key factors: catalyst activity, oxidant quality, solvent choice, and reaction temperature.[1]

  • Catalyst Activity: Ensure the manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst is of high purity and handled correctly to prevent deactivation.[1]

  • Oxidant Quality: The concentration of tert-Butyl hydroperoxide (t-BuOOH) is crucial. Use a fresh, properly titrated solution.[1]

  • Solvent Choice: Water is the recommended solvent for this reaction, as it has been shown to produce high yields and excellent chemoselectivity.[1] Using other solvents like acetonitrile or alcohols can lead to the formation of byproducts, such as N-oxides, or may result in no reaction.[1]

  • Reaction Temperature: The oxidation process is sensitive to temperature. The optimal temperature is reported to be 25 °C.[1] Deviating from this may decrease the yield or promote the formation of side products.

Q2: I am observing a significant amount of N-oxide byproduct in my reaction. How can I minimize its formation?

A2: The formation of 2,3-cyclopentenopyridine N-oxide is a common side reaction, particularly when using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (AcOOH) in solvents such as acetonitrile.[1] To minimize N-oxide formation, it is highly recommended to use the t-BuOOH (65% in H₂O) and water solvent system, which demonstrates high selectivity for the desired CH₂ oxidation.[1]

Q3: The reaction is not proceeding, or the conversion rate is very low. What should I investigate?

A3: If you are experiencing little to no product formation, consider the following troubleshooting steps:

  • Verify Catalyst and Oxidant: Ensure the Mn(OTf)₂ catalyst is active and the t-BuOOH has not degraded. Using a fresh bottle of t-BuOOH or titrating the current solution is advisable.[1]

  • Confirm the Solvent: Water is the most effective solvent for this system.[1] Other solvents have been shown to be ineffective.[1]

  • Check Reaction Time: This reaction can be slow and may require up to 72 hours for completion at 25 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

Q4: I'm having difficulty isolating the final product from the aqueous phase. What can I do?

A4: Incomplete extraction can lead to product loss. To ensure complete recovery of the product, extract the aqueous layer multiple times (3-5 times) with a suitable organic solvent like ethyl acetate.[1] If an emulsion forms during extraction, it can be broken by adding a saturated sodium chloride solution (brine) or by filtering the mixture through a pad of Celite.[1]

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, an isomer of the target compound. These conditions may serve as a starting point for the optimization of 5H-cyclopenta[c]pyridin-7(6H)-one synthesis.

ParameterValueReference
Starting Material2,3-Cyclopentenopyridine[1]
CatalystManganese(II) trifluoromethanesulfonate (Mn(OTf)₂)[1]
Catalyst Loading0.5 mol%[1]
Oxidanttert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)[1]
Oxidant Stoichiometry5 equivalents[1]
SolventWater (H₂O)[1]
Temperature25 °C[1]
Reaction Time72 hours[1]
Achievable YieldUp to 88%[1]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is based on a reported manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (200-300 mesh)

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (25 mmol), Mn(OTf)₂ (0.125 mmol, 0.5 mol%), and water (125 mL).

  • Begin stirring the mixture at 25 °C.

  • Slowly add t-BuOOH (125 mmol, 5 equivalents) to the flask.

  • Continue stirring the reaction at 25 °C for 72 hours. Monitor the reaction's progress using TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a potassium iodide-starch test paper does not change color.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to obtain the pure product.[1]

Protocol 2: Proposed Synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one

Step 1: Synthesis of 3,4-pyridinedicarboxylic anhydride

  • In a flask, suspend 3,4-pyridinedicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux (approximately 140°C) for 4 hours.

  • Cool the reaction mixture and collect the resulting solid by filtration.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add a solution of 3,4-pyridinedicarboxylic anhydride (1.0 eq) in DCM dropwise.

  • Add a solution of cyclopentene (1.2 eq) in DCM dropwise to the reaction mixture at 0°C.

  • Stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with crushed ice, followed by 2M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(cyclopent-1-enoyl)nicotinic acid.

Step 3: Intramolecular Cyclization

  • Dissolve 4-(cyclopent-1-enoyl)nicotinic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at 80°C for 6 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography to yield 5H-cyclopenta[c]pyridin-7(6H)-one.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

synthesis_pathway cluster_step1 Step 1: Oxidation 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 2_3_Cyclopentenopyridine->Product Mn(OTf)₂ (cat.) t-BuOOH, H₂O, 25°C

Caption: Synthesis of a 5H-cyclopenta[c]pyridin-7(6H)-one isomer.

troubleshooting_workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Purity Start->Check_Catalyst Check_Oxidant Check Oxidant Concentration Check_Catalyst->Check_Oxidant Check_Solvent Verify Solvent is Water Check_Oxidant->Check_Solvent Check_Temp Confirm Temperature is 25°C Check_Solvent->Check_Temp Check_Time Increase Reaction Time (up to 72h) Check_Temp->Check_Time Byproduct Byproduct Formation (N-oxide)? Check_Time->Byproduct Use_tBuOOH Use t-BuOOH in Water Byproduct->Use_tBuOOH Yes Success Improved Yield Byproduct->Success No Use_tBuOOH->Success

Caption: Troubleshooting workflow for the oxidation reaction.

References

Technical Support Center: Synthesis of Cyclopentapyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopentapyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold.

General Troubleshooting and FAQs

Q1: My reaction to synthesize a cyclopentapyridinone is giving a low yield and a complex mixture of products. What are the general factors I should investigate first?

A1: Low yields and complex product mixtures are common challenges in multi-step organic syntheses. Before focusing on specific side reactions, consider the following general factors:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and free from contaminants that could interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Small deviations can sometimes lead to the formation of byproducts. Ensure consistent and accurate control of these variables.

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) if required by the chosen synthetic route.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An excess or deficit of a particular reagent can lead to incomplete reactions or the formation of side products.

Troubleshooting Guide 1: Intramolecular Cyclization Reactions

Intramolecular cyclization is a common strategy to construct the cyclopentane ring of the cyclopentapyridinone core. Two plausible methods are the Nazarov cyclization of a divinyl ketone precursor and the intramolecular Heck reaction.

Nazarov Cyclization Approach

The Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. In the context of cyclopentapyridinone synthesis, the divinyl ketone would be appropriately substituted with a pyridine ring.

Q2: I am observing low regioselectivity in my Nazarov cyclization, leading to a mixture of cyclopentapyridinone isomers. How can I improve this?

A2: The regioselectivity of the Nazarov cyclization can be a significant challenge, especially with unsymmetrically substituted divinyl ketones.

  • Electronic Effects: Introducing electron-donating or electron-withdrawing groups can polarize the divinyl ketone system, directing the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents can influence the conformation of the pentadienyl cation intermediate, favoring the formation of one regioisomer over another.

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can impact regioselectivity. Experiment with different acids to find the optimal conditions for your substrate.

Q3: My Nazarov cyclization is producing a racemic mixture, or I am observing low diastereoselectivity. What can I do?

A3: The stereoselectivity of the Nazarov cyclization can be difficult to control, as the acidic conditions can lead to racemization at stereocenters alpha to the ketone.

  • Chiral Catalysts: The use of chiral Lewis acids can induce asymmetry and control the direction of the conrotatory ring closure. However, this often requires significant optimization.

  • Substrate Control: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of the cyclization.

ParameterTypical RangeNotes
Yield 40-80%Highly substrate-dependent.
Regioselectivity 1:1 to >20:1Can be improved with directing groups.
Diastereoselectivity Low to moderateCan be improved with chiral auxiliaries.
Enantioselectivity Low to highRequires chiral catalysts and optimization.
  • To a solution of the divinyl ketone precursor in a dry, inert solvent (e.g., dichloromethane or toluene), add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or a Brønsted acid like MsOH) at a low temperature (e.g., -78 °C or 0 °C).

  • Stir the reaction mixture at the specified temperature for the determined reaction time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Nazarov cyclization pathway and potential side reactions.

Intramolecular Heck Reaction Approach

The intramolecular Heck reaction provides a powerful method for the formation of five- and six-membered rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.

Q4: My intramolecular Heck reaction is resulting in a mixture of endo and exo-cyclic double bond isomers. How can I control the product distribution?

A4: The formation of endo versus exo products is a common issue in intramolecular Heck reactions.

  • Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the product ratio. For example, the use of bidentate phosphine ligands can favor one isomer over the other.

  • Silver Salts: The addition of silver salts can sometimes suppress isomerization of the double bond by preventing re-addition of the palladium-hydride species.

Q5: I am observing significant amounts of reduced starting material instead of the cyclized product. What could be the cause?

A5: The formation of reduced starting material suggests that the intermediate alkyl-palladium species is undergoing protonolysis before β-hydride elimination and reductive elimination.

  • Base: Ensure a suitable base is present in sufficient quantity to facilitate the regeneration of the Pd(0) catalyst.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize the cyclization.

ParameterTypical RangeNotes
Yield 50-95%Generally high for favorable ring sizes.
Endo/Exo Selectivity VariesHighly dependent on substrate and conditions.
Byproducts Reduced starting material, isomerized productsCan be minimized by optimizing conditions.
  • To a solution of the aryl/vinyl halide precursor in a degassed solvent (e.g., DMF, acetonitrile, or toluene), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., PPh₃, BINAP), and a base (e.g., Et₃N, K₂CO₃).

  • Heat the reaction mixture to the desired temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove the palladium catalyst.

  • Wash the filtrate with water or brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Intramolecular Heck reaction workflow and potential byproduct formation.

Troubleshooting Guide 2: Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. An intramolecular aza-Pauson-Khand reaction could be a viable route to cyclopentapyridinones.

Q6: My Pauson-Khand reaction is not proceeding to completion or is giving low yields.

A6: The Pauson-Khand reaction can be sensitive to reaction conditions.

  • CO Pressure: Ensure an adequate pressure of carbon monoxide is maintained throughout the reaction.

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Promoters: The addition of promoters such as N-oxides can sometimes accelerate the reaction.

Q7: I am observing the formation of byproducts from the decomposition of the cobalt complex.

A7: The dicobalt octacarbonyl complex can be unstable, especially at higher temperatures.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the reaction to reduce the decomposition of the catalyst.

  • Catalytic Variants: Consider using a catalytic version of the Pauson-Khand reaction with a more stable catalyst system (e.g., using a rhodium or iridium catalyst).

ParameterTypical RangeNotes
Yield 30-70%Can be lower for intermolecular reactions.
Regioselectivity Moderate to highGenerally good for intramolecular reactions.
Stereoselectivity Good to excellentOften highly stereoselective.
  • To a solution of the enyne precursor in a degassed solvent (e.g., toluene or DME), add dicobalt octacarbonyl (Co₂(CO)₈).

  • Stir the mixture at room temperature for a period to allow for the formation of the alkyne-cobalt complex.

  • Heat the reaction mixture under an atmosphere of carbon monoxide (typically balloon pressure or higher).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, and if necessary, add an oxidant (e.g., N-methylmorpholine N-oxide) to decompose the cobalt complexes.

  • Filter the reaction mixture through a pad of silica gel or Celite to remove cobalt residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Technical Support Center: Catalyst Deactivation in Manganese-Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during manganese-catalyzed oxidation reactions, with a focus on catalyst deactivation.

Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common problems observed during your experiments.

Question Possible Causes Troubleshooting Steps & Recommendations
Why has my catalyst's activity decreased significantly over a short period? Poisoning: The catalyst's active sites may be blocked by impurities in the reactants, solvents, or gas streams (e.g., sulfur compounds, alkali metals).[1] Fouling/Coking: Carbonaceous materials (coke) may have deposited on the catalyst surface, blocking pores and active sites.[2][3] Change in Manganese Oxidation State: The active oxidation state of manganese may have changed to a less active form.1. Analyze Feedstock Purity: Use analytical techniques like GC-MS or ICP-MS to check for impurities in your starting materials and solvents. 2. Characterize the Deactivated Catalyst: Use techniques like XPS to determine the elemental composition of the catalyst surface and identify potential poisons.[4][5] TPO/TGA can quantify coke deposition. 3. Implement Feed Purification: If impurities are found, use appropriate purification methods (e.g., distillation, passing through an adsorbent bed). 4. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce the rate of coking.[3]
My reaction selectivity has changed, favoring side products. What's happening? Alteration of Active Sites: The deactivation process may have selectively blocked the sites responsible for the desired reaction, leaving other sites active for side reactions. Formation of New Active Species: The deactivation process itself might create new, less selective catalytic species. Change in Reaction Conditions: A shift in pH or temperature can alter the selectivity of the catalytic reaction.[6]1. Characterize the Catalyst Surface: Techniques like FTIR with probe molecules can provide information about the nature of the active sites on the fresh versus the deactivated catalyst. 2. Re-optimize Reaction Conditions: Systematically vary parameters like temperature, pressure, and pH to see if selectivity can be restored. 3. Consider a Different Catalyst Support: The support can influence the catalyst's selectivity and resistance to deactivation.
I'm observing a gradual decline in catalyst performance over multiple runs. What is the likely cause? Sintering: High reaction temperatures can cause the small manganese oxide particles to agglomerate into larger, less active particles, reducing the catalyst's surface area. Leaching: The active manganese species may be slowly dissolving into the reaction medium. Mechanical Attrition: For solid catalysts in a stirred or fluidized bed reactor, the physical breakdown of the catalyst particles can lead to a loss of active material.1. Analyze Catalyst Morphology: Use techniques like TEM or SEM to compare the particle size and morphology of the fresh and used catalyst. 2. Measure Surface Area: Perform BET surface area analysis to quantify any loss in surface area. A significant decrease suggests sintering. 3. Analyze the Reaction Mixture for Leached Manganese: Use ICP-MS or AAS to detect any manganese that has leached into the liquid phase. 4. Choose a More Stable Support: A support with strong metal-support interactions can help prevent sintering and leaching.
How can I regenerate my deactivated manganese catalyst? Coke Deposition: The primary reversible deactivation mechanism is often the formation of coke. Adsorption of Inhibitors: Some deactivation is due to the reversible adsorption of inhibiting species.1. Thermal Regeneration (for coking): The most common method is calcination in air or a controlled oxygen environment to burn off the deposited coke.[7][8] Typical temperatures range from 400-600°C.[9] 2. Solvent Washing: For deactivation caused by the adsorption of soluble poisons or byproducts, washing the catalyst with an appropriate solvent may restore activity. 3. Chemical Treatment: In some cases, treatment with a mild acid or base can remove specific poisons. For example, water washing has been shown to be effective in regenerating manganese catalysts poisoned by SO2.[10]
My catalyst seems to be sensitive to water in the reaction. Why is this and what can I do? Competitive Adsorption: Water molecules can compete with reactants for adsorption on the active sites.[1] Change in Surface Properties: Water can alter the electronic properties of the catalyst and may lead to a decrease in the density of oxygen vacancies and the content of active Mn²⁺ species on the surface.[11][12] Hydrolysis of the Support: Some catalyst supports can be unstable in the presence of water, especially at elevated temperatures.1. Dry Reactants and Solvents: Ensure all components of the reaction are thoroughly dried before use. 2. Use a Hydrophobic Support: Consider using a more hydrophobic catalyst support to minimize water adsorption near the active sites. 3. Controlled Addition of Water: In some cases, a small amount of water can actually be beneficial.[13] Experiment with controlled amounts of water to find the optimal conditions. 4. In-situ Monitoring: Use techniques like in-situ FTIR to observe the interaction of water with the catalyst surface under reaction conditions.

Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data related to the deactivation of manganese catalysts and the efficiency of their regeneration.

Table 1: Impact of Poisons and Process Conditions on Catalyst Activity

Catalyst SystemReactionDeactivating Agent/ConditionConcentration/LevelImpact on ActivityReference
MnOx/PGLow-temperature SCR of NOxSO₂Not specifiedConsiderable deactivation in the absence of ammonia[10]
1Mn/3C-900Ozone DecompositionWater VaporRH = 90%Significant deactivation observed, though 100% ozone conversion was maintained for 6 hours.[11][14]
Mn-Ce/Al₂O₃Catalytic OzonationRepeated Use (5 cycles)-Degradation efficiency of ciprofloxacin remained >80%[15]
MnTi and MnCeTiNH₃-SCRSO₂100 ppmDrastic decrease in catalytic activity[16]

Table 2: Regeneration Efficiency of Deactivated Manganese Catalysts

Catalyst SystemDeactivation CauseRegeneration MethodRegeneration ConditionsActivity RecoveryReference
MnOx/PGSO₂ PoisoningWater WashingNot specifiedComplete recovery of activity[10]
Coked ZSM-5Coke DepositionOzonation100°CMaximum of 80% carbon removal and almost full restoration of activity[9]
Coked ZeoliteCoke DepositionOzonation50°C - 200°CUp to 74.3% of carbon removed after 6.5 hours[17]
Pt/Re-Al₂O₃Coke DepositionOxidation with O₂Not specifiedEffective coke removal[7]

Experimental Protocols

This section provides detailed methodologies for key characterization techniques used to investigate catalyst deactivation.

Temperature-Programmed Desorption (TPD) for Acidity Measurement

Objective: To determine the number and strength of acid sites on a manganese catalyst, which can influence its activity and susceptibility to coking.

Materials:

  • Deactivated manganese catalyst

  • Ammonia (NH₃) gas (typically 5-10% in an inert carrier like He or Ar)

  • Inert carrier gas (Helium or Argon, high purity)

  • TPD apparatus with a thermal conductivity detector (TCD) or mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Place a known mass of the catalyst (typically 50-100 mg) into the quartz sample tube of the TPD instrument.

    • Pre-treat the sample by heating it under a flow of inert gas (e.g., He at 30-50 mL/min) to a high temperature (e.g., 500-600°C) to remove any adsorbed water and impurities. Hold at this temperature for 1-2 hours.

    • Cool the sample to the desired adsorption temperature (e.g., 100°C) under the inert gas flow.

  • Ammonia Adsorption:

    • Switch the gas flow to the NH₃/He mixture and allow it to flow over the catalyst for a set period (e.g., 30-60 minutes) to ensure saturation of the acid sites.

    • Switch the gas flow back to the pure inert gas and maintain the temperature for a period (e.g., 1-2 hours) to remove any physisorbed ammonia.

  • Temperature-Programmed Desorption:

    • Begin heating the sample at a linear ramp rate (e.g., 10°C/min) up to a final temperature (e.g., 600-800°C) under the inert gas flow.

    • Record the detector signal (TCD or MS) as a function of temperature. The resulting plot is the TPD profile.

  • Data Analysis:

    • The area under the desorption peaks is proportional to the amount of desorbed ammonia, which corresponds to the number of acid sites.[18][19]

    • The temperature at which the desorption peaks occur is related to the strength of the acid sites; higher desorption temperatures indicate stronger acid sites.[18]

    • Calibrate the detector response by injecting known volumes of ammonia to quantify the number of acid sites (e.g., in μmol/g of catalyst).

X-ray Photoelectron Spectroscopy (XPS) for Determining Manganese Oxidation State

Objective: To determine the oxidation state(s) of manganese on the catalyst surface, which is crucial for understanding the catalyst's activity and deactivation mechanism.

Materials:

  • Fresh and deactivated manganese catalyst samples

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

  • Spatula and sample holder compatible with the XPS system

Procedure:

  • Sample Preparation:

    • Mount a small amount of the powdered catalyst onto the sample holder using double-sided carbon tape.

    • Gently press the powder to ensure a flat, uniform surface.

    • Introduce the sample holder into the XPS instrument's introduction chamber and evacuate to ultra-high vacuum (UHV) conditions.

  • Data Acquisition:

    • Transfer the sample to the analysis chamber.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Mn 2p, Mn 3s, O 1s, and C 1s regions.

  • Data Analysis:

    • Charge Correction: Since most catalyst samples are insulating, charge correction is necessary. The C 1s peak from adventitious carbon is typically set to a binding energy of 284.8 eV to correct for this charging.

    • Manganese Oxidation State Determination:

      • Mn 2p Spectra: The binding energy and shape of the Mn 2p₃/₂ peak are sensitive to the oxidation state. Higher oxidation states generally correspond to higher binding energies.[5]

      • Mn 3s Multiplet Splitting: The separation in binding energy between the two peaks in the Mn 3s region is a reliable indicator of the average oxidation state of manganese.[4][20] A larger splitting value corresponds to a lower oxidation state.

    • Peak Fitting: Use appropriate software to deconvolute the high-resolution spectra to quantify the relative amounts of different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺).

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_main Common Deactivation Mechanisms in Mn-Catalyzed Oxidation cluster_poisoning Poisoning cluster_fouling Fouling cluster_sintering Thermal Deactivation cluster_leaching Leaching Active_Catalyst Active Mn Catalyst (e.g., MnO₂, Mn³⁺ species) Poisoning Poisoning by Impurities (e.g., SO₂, Alkali Metals) Active_Catalyst->Poisoning Fouling Coke/Polymer Formation Active_Catalyst->Fouling Sintering Sintering at High Temperatures Active_Catalyst->Sintering Leaching Leaching of Active Phase Active_Catalyst->Leaching Deactivated_Catalyst Deactivated Catalyst (Reduced Activity/Selectivity) Blocked_Sites Active Site Blocking Poisoning->Blocked_Sites Chemical Adsorption Blocked_Sites->Deactivated_Catalyst Pore_Blockage Pore Blockage & Surface Coverage Fouling->Pore_Blockage Pore_Blockage->Deactivated_Catalyst Surface_Area_Loss Loss of Active Surface Area Sintering->Surface_Area_Loss Surface_Area_Loss->Deactivated_Catalyst Loss_of_Mn Loss of Mn Species into Solution Leaching->Loss_of_Mn Loss_of_Mn->Deactivated_Catalyst

Caption: Common pathways leading to the deactivation of manganese catalysts.

Experimental Workflow for Investigating Catalyst Deactivation

ExperimentalWorkflow cluster_workflow Workflow for Catalyst Deactivation Study cluster_characterization Catalyst Characterization cluster_analysis Analysis Techniques cluster_diagnosis Diagnosis & Conclusion cluster_solution Solution Implementation start Start: Catalyst Activity Decline Observed fresh_catalyst Characterize Fresh Catalyst (Baseline) start->fresh_catalyst deactivated_catalyst Characterize Deactivated Catalyst start->deactivated_catalyst xps XPS (Oxidation State, Poisons) deactivated_catalyst->xps tpd TPD/TPO (Acidity, Coke) deactivated_catalyst->tpd bet BET (Surface Area) deactivated_catalyst->bet tem TEM/SEM (Morphology, Sintering) deactivated_catalyst->tem identify_mechanism Identify Deactivation Mechanism (Poisoning, Coking, Sintering, etc.) xps->identify_mechanism tpd->identify_mechanism bet->identify_mechanism tem->identify_mechanism propose_solution Propose Solution identify_mechanism->propose_solution regenerate Catalyst Regeneration propose_solution->regenerate optimize Optimize Reaction Conditions propose_solution->optimize redesign Catalyst Redesign propose_solution->redesign end End: Restored/Improved Performance regenerate->end optimize->end redesign->end

Caption: A typical workflow for diagnosing and addressing catalyst deactivation.

Logical Relationship of Deactivation by Coking and Regeneration

Coking_Regeneration cluster_coking Coke Formation & Deactivation cluster_regeneration Regeneration by Oxidation Reactants Reactants Hydrocarbons, Oxygenates Active_Site Active Mn Site Porous Support Reactants->Active_Site Adsorption & Reaction Coke_Precursors Coke Precursors Polyaromatic Hydrocarbons Active_Site->Coke_Precursors Side Reactions Coke_Deposition Coke Deposition Blocked Pores & Active Sites Coke_Precursors->Coke_Deposition Polymerization Deactivated_Catalyst Deactivated Catalyst Low Activity Coke_Deposition->Deactivated_Catalyst Coke_Combustion Coke Combustion CO₂ + H₂O Deactivated_Catalyst->Coke_Combustion Oxidant Oxidant O₂, Air, O₃ Oxidant->Coke_Combustion High_Temp High Temperature 400-600°C High_Temp->Coke_Combustion Regenerated_Catalyst Regenerated Catalyst Restored Activity Coke_Combustion->Regenerated_Catalyst

Caption: The logical flow of catalyst deactivation by coking and its reversal through oxidative regeneration.

References

Technical Support Center: Recrystallization of CAPD Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclobutane-1,1-dicarboxylic acid (CAPD) derivatives through recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem: The CAPD derivative "oils out" instead of forming crystals.

Answer:

"Oiling out," the separation of the compound as a liquid, is a common issue, particularly with compounds that have lower melting points or when the solution is highly supersaturated at a temperature above the compound's melting point.

Possible Causes and Solutions:

  • Cooling Rate is Too Rapid: Fast cooling can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly on the benchtop, insulated with a watch glass, before attempting to use an ice bath.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your CAPD derivative.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the compound, leading to oiling out.

    • Solution: If the solution is colored, consider adding activated charcoal to the hot solution to remove colored impurities, followed by hot filtration. For other impurities, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.

Problem: No crystals form, even after extended cooling.

Answer:

The absence of crystal formation suggests that the solution is not supersaturated or that nucleation has not been initiated.

Possible Causes and Solutions:

  • Excessive Solvent: This is the most frequent cause of crystallization failure.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the CAPD derivative. Once the volume is reduced, allow the solution to cool again.

  • Lack of Nucleation Sites: A supersaturated solution may require a surface or "seed" to initiate crystal growth.

    • Solution:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of the pure CAPD derivative (a "seed crystal") to the solution. This provides a template for further crystal growth.

Problem: The recrystallization yield is very low.

Answer:

A low recovery of the purified product can result from several factors during the experimental process.

Possible Causes and Solutions:

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the desired compound may crystallize in the funnel.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot. It is also advisable to use a slight excess of solvent before filtration to prevent premature crystallization. The excess solvent can be evaporated after filtration.

  • Incomplete Cooling: Failing to cool the solution to a sufficiently low temperature can result in a lower yield.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to maximize the recovery of the crystalline product, assuming the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing CAPD derivatives?

A1: The principle of "like dissolves like" is a good starting point.[1] CAPD derivatives are polar compounds due to the presence of two carboxylic acid groups. Therefore, polar solvents are generally suitable. For the parent compound, 1,1-cyclobutanedicarboxylic acid , recrystallization from hot ethyl acetate has been reported to yield pure crystals.[2] For more polar derivatives, water or ethanol might be effective.[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective and allows for fine-tuning of the solvent polarity.[3]

Q2: How do I choose between a single-solvent and a two-solvent recrystallization?

A2: A single solvent is ideal when you can find one that dissolves your CAPD derivative well when hot but poorly when cold.[4] This is the simpler and often preferred method. A two-solvent (or mixed-solvent) system is used when no single solvent has this ideal solubility profile. In this case, you use a "good" solvent in which the compound is highly soluble, and a "poor" solvent (an "anti-solvent") in which it is much less soluble. The two solvents must be miscible.

Q3: My purified crystals are still colored. What should I do?

A3: The presence of color indicates persistent impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal adsorbs colored impurities. Use only a small amount, as excessive use can also adsorb your desired product and reduce the yield. After adding the charcoal, the hot solution must be filtered to remove it.

Q4: How can I assess the purity of my recrystallized CAPD derivative?

A4: A common and quick method is to measure the melting point of the dried crystals.[5] A pure compound will have a sharp melting point that corresponds to the literature value. Impurities typically cause the melting point to be depressed and to occur over a broader range. For more rigorous purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed.

Data Presentation

The following table provides some physical properties of the parent compound, cyclobutane-1,1-dicarboxylic acid, which can be useful when developing a recrystallization protocol. Note that solubility data is not widely available and should be determined experimentally for specific derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Cyclobutane-1,1-dicarboxylic acidC₆H₈O₄144.13[6]158[6]White/Fine Crystalline Powder[6]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of a CAPD Derivative

This is a generalized procedure that should be optimized for each specific CAPD derivative.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent that dissolves the crude CAPD derivative when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid just dissolves.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a stemless funnel and fluted filter paper to speed up the process and prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield of Crystals observe->low_yield Problem end Collect, Wash & Dry Crystals crystals_ok->end troubleshoot_no_crystals Troubleshoot: No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling troubleshoot_low_yield Troubleshoot: Low Yield low_yield->troubleshoot_low_yield add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed Option 1 scratch_flask Scratch Inner Surface of Flask troubleshoot_no_crystals->scratch_flask Option 2 reduce_solvent Reduce Solvent Volume (Evaporate) troubleshoot_no_crystals->reduce_solvent Option 3 add_seed->cool scratch_flask->cool reduce_solvent->cool reheat_add_solvent Reheat, Add More Solvent, and Cool Slower troubleshoot_oiling->reheat_add_solvent Step 1 change_solvent Change to a Lower-Boiling Solvent or Mixed-Solvent System troubleshoot_oiling->change_solvent If problem persists reheat_add_solvent->cool change_solvent->start check_solvent_volume Ensure Minimum Solvent Was Used troubleshoot_low_yield->check_solvent_volume ensure_cooling Ensure Adequate Cooling (Ice Bath) troubleshoot_low_yield->ensure_cooling

Caption: Troubleshooting workflow for common recrystallization issues.

References

Addressing emulsion formation during extraction of pyridinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers and drug development professionals address the common issue of emulsion formation during the liquid-liquid extraction of pyridinone compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of my pyridinone compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] This typically occurs during liquid-liquid extraction when vigorous shaking creates tiny droplets that fail to coalesce.[1] Emulsion formation is particularly common when surfactant-like molecules are present, which can include the pyridinone product itself, impurities from the reaction, or biological materials like phospholipids and proteins if extracting from a complex matrix.[1][3] These substances can stabilize the droplets and prevent the separation of the organic and aqueous layers.[3][4]

Q2: How can I prevent an emulsion from forming in the first place?

Prevention is often the most effective strategy.[1][4] Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation.[1][3] Another approach is to modify the properties of the aqueous phase before extraction by adding salt to increase its ionic strength.[5] For samples known to be problematic, consider alternative extraction techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which are less prone to emulsion formation.[3][4]

Q3: An emulsion has already formed. What is the quickest way to try and break it?

The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 15-30 minutes, as gravity alone may be sufficient for the layers to separate.[1] Gentle swirling or tapping the side of the funnel can sometimes help accelerate this process.[1]

Q4: Are there chemical methods to break a persistent emulsion?

Yes, several chemical methods can be employed. "Salting out" is a common technique where a saturated sodium chloride (brine) solution or solid salt is added to the mixture.[2][3][6] This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.[2][3] Adjusting the pH of the aqueous layer with a dilute acid or base can also destabilize an emulsion, particularly if the emulsifying agent is pH-sensitive.[1][7]

Q5: Can physical methods be used to resolve an emulsion?

Physical methods are also very effective. Transferring the emulsion to centrifuge tubes and spinning at high speed can force the denser droplets to coalesce and separate.[4][8] Filtration through a plug of glass wool or a pad of a filter aid like Celite® can physically trap the emulsified layer, allowing the distinct liquid phases to pass through.[4][6] Additionally, phase separation filter papers, which are highly silanized, can be used to selectively allow either the organic or aqueous phase to pass through.[3]

Troubleshooting Guide

Issue: A stable emulsion has formed during the aqueous work-up of my pyridinone synthesis reaction.

Initial Steps:

  • Wait and Observe: Let the separatory funnel stand for up to 30 minutes. Often, the emulsion will break on its own with time.[1]

  • Gentle Agitation: Gently swirl the funnel or tap the sides to encourage the droplets to merge.[1]

If the emulsion persists, proceed with the following troubleshooting steps:

Troubleshooting Workflow for Emulsion Formation

Emulsion_Troubleshooting start Emulsion Formed patience Wait 15-30 min. Gentle Swirling start->patience check_separation Does it separate? patience->check_separation add_brine Add Saturated NaCl (Brine) or Solid NaCl check_separation->add_brine No success Phases Separated check_separation->success Yes check_separation2 Does it separate? add_brine->check_separation2 centrifuge Centrifuge the Mixture check_separation2->centrifuge No check_separation2->success Yes check_separation3 Does it separate? centrifuge->check_separation3 filter Filter through Celite® or Glass Wool check_separation3->filter No check_separation3->success Yes check_separation4 Does it separate? filter->check_separation4 ph_adjust Adjust pH of Aqueous Layer check_separation4->ph_adjust No check_separation4->success Yes solvent_addition Add a Small Amount of a Different Organic Solvent ph_adjust->solvent_addition failure Consider Alternative Purification (e.g., SPE) solvent_addition->failure

Caption: A decision tree for troubleshooting emulsion formation during extraction.

Quantitative Data Summary

MethodParameterTypical Values/RangesNotes
Salting Out Salt ConcentrationAddition of solid NaCl until saturation, or washing with a saturated brine solution.Increases the ionic strength of the aqueous phase.[3][6]
pH Adjustment pH RangeFor emulsions caused by alkali soaps, adjust pH to ~2 with dilute HCl or H₂SO₄.[7]The optimal pH will depend on the nature of the emulsifying agent.[1]
Solvent Addition VolumeAdd a small volume of a different organic solvent (e.g., chloroform if using diethyl ether).This alters the overall solvent properties, potentially breaking the emulsion.[3][4]
Centrifugation Speed & TimeA few minutes (e.g., 5 min) at a moderate to high speed.Exact parameters depend on the stability of the emulsion and the equipment available.[8]
Temperature Change TemperatureGently warm in a water bath or cool in an ice bath.Use caution with volatile solvents. Heating can decrease viscosity.[1]

Key Experimental Protocols

Protocol 1: Emulsion Breaking by "Salting Out"
  • Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Alternatively, add solid NaCl to the funnel.

  • Mixing: Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.[3]

  • Separation: Allow the funnel to stand and the layers to separate. The increased density of the aqueous layer should facilitate a cleaner separation.[2]

  • Drain: Drain the aqueous layer, followed by the organic layer.

Protocol 2: Emulsion Filtration using a Filter Aid
  • Prepare Filter Plug: Place a small plug of glass wool into the bottom of a gravity funnel.

  • Add Filter Aid: Add a layer of Celite® (diatomaceous earth), approximately 2-3 cm thick, on top of the glass wool plug.

  • Wet the Filter: Wet the Celite® pad with the organic solvent used for the extraction.

  • Filtration: Carefully pour the entire mixture (emulsion and both phases) through the Celite® pad.

  • Collection: The filter aid should break the emulsion and trap any particulate matter, allowing the separated organic and aqueous layers to be collected in a flask below.[2][6] The two layers can then be separated using a separatory funnel.

  • Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to ensure recovery of all the pyridinone compound.[9]

Protocol 3: Prevention of Emulsions using Supported Liquid Extraction (SLE)
  • Sample Preparation: Pre-treat the aqueous sample containing the pyridinone compound as needed (e.g., adjust pH).

  • Loading: Apply the aqueous sample to an SLE cartridge, which contains a solid support like diatomaceous earth.[3] The aqueous phase spreads over the large surface area of the support.

  • Elution: After a brief waiting period for the sample to adsorb, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the cartridge.[3]

  • Extraction: The organic solvent flows through the support material, extracting the pyridinone compound from the immobilized aqueous phase.

  • Collection: Collect the organic solvent, now containing the purified compound, as it elutes from the cartridge. This method avoids the vigorous mixing of the two phases, thus preventing emulsion formation.[3]

Logical Relationship for Extraction Method Selection

Extraction_Choice start Need to Extract Pyridinone Compound emulsion_prone Is the sample prone to emulsion formation? start->emulsion_prone lle Liquid-Liquid Extraction (LLE) emulsion_prone->lle No / Unknown alternative_methods Consider Alternative Methods emulsion_prone->alternative_methods Yes gentle_mixing Use Gentle Inversions, Not Vigorous Shaking lle->gentle_mixing emulsion_formed Emulsion Forms gentle_mixing->emulsion_formed emulsion_formed->lle No troubleshoot Follow Troubleshooting Guide emulsion_formed->troubleshoot Yes spe Solid-Phase Extraction (SPE) alternative_methods->spe sle Supported Liquid Extraction (SLE) alternative_methods->sle

Caption: A flowchart for selecting an appropriate extraction method.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5H-cyclopenta[c]pyridin-7(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-cyclopenta[c]pyridin-7(6H)-one scaffold has emerged as a promising heterocyclic framework in the design of novel bioactive molecules. Its rigid, bicyclic structure offers a unique three-dimensional arrangement for substituents, making it an attractive core for applications in both agrochemical and medicinal chemistry. This guide provides an objective comparison of the biological performance of various 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, supported by available experimental data, to inform future research and drug development endeavors.

Agrochemical Applications

Derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one have been most extensively explored for their potential in agriculture, demonstrating significant antiviral, fungicidal, and insecticidal properties.[1]

Antiviral Activity against Tobacco Mosaic Virus (TMV)

A notable application of this class of compounds is in the inhibition of the Tobacco Mosaic Virus (TMV). Several 5-aryl-cyclopenta[c]pyridine derivatives have shown potent anti-TMV activity, in some cases surpassing that of the commercial antiviral agent, Ribavirin.[2]

Table 1: Anti-TMV Activity of Selected 5-aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives

Compound IDR GroupInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4g 4-fluorophenyl50.2 ± 2.548.9 ± 3.152.3 ± 2.4
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Cerbinal (Lead) -45.3 ± 2.142.8 ± 3.548.1 ± 1.7
Ribavirin (Control) -Reported to be lower than 4g and 4kNot ReportedReported to be lower than 4g and 4k

Note: Higher percentages indicate greater antiviral activity.

Molecular docking studies suggest that these derivatives may exert their anti-TMV effects by interacting with the TMV coat protein (CP), which is essential for the assembly of new virus particles.[2] The binding of these compounds to the CP is hypothesized to interfere with the elongation phase of viral assembly.

G Proposed Anti-TMV Mechanism of Action TMV Tobacco Mosaic Virus (TMV) CP Coat Protein (CP) TMV->CP relies on Assembly Viral Assembly CP->Assembly is crucial for Derivative 5H-cyclopenta[c]pyridin-7(6H)-one Derivative Derivative->CP binds to Inhibition Inhibition of Elongation Derivative->Inhibition Replication Viral Replication Assembly->Replication leads to Inhibition->Assembly disrupts

Proposed anti-TMV mechanism of action.
Fungicidal and Insecticidal Activities

Beyond their antiviral effects, 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated broad-spectrum fungicidal activity against various plant pathogenic fungi.[2] Furthermore, many of these compounds have exhibited good larvicidal efficacy against pests such as Plutella xylostella (diamondback moth).[1]

Medicinal Chemistry Potential

While less explored, the 5H-cyclopenta[c]pyridin-7(6H)-one core is of significant interest in medicinal chemistry, with potential applications as kinase inhibitors and for the treatment of neurodegenerative diseases.[1]

Kinase Inhibitors

Direct studies on 5H-cyclopenta[c]pyridin-7(6H)-one derivatives as kinase inhibitors are limited. However, structurally similar pyridone-containing heterocyclic compounds have been successfully developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[1] The inhibition of CDK2 is a validated strategy in cancer therapy. The rigid bicyclic structure of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold makes it an interesting candidate for the design of novel kinase inhibitors.[1]

Neurodegenerative Diseases

Heterocyclic compounds containing a pyridine moiety are actively being investigated for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease. The neuroprotective effects of such compounds are often associated with their ability to modulate various cellular pathways, including those regulated by kinases.[1] Given the potential of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold to generate kinase inhibitors, it represents a promising starting point for the development of novel neuroprotective agents.[1]

Experimental Protocols

General Synthesis of 5-aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives

A common method for the synthesis of these derivatives involves a multi-component reaction followed by an oxidation step.[3]

G General Synthetic Workflow Start Starting Materials (e.g., Substituted Aldehyde, Amine, etc.) MCR Multi-Component Reaction Start->MCR Intermediate Dihydro-cyclopenta[c]pyridine Intermediate MCR->Intermediate Oxidation Oxidation (e.g., Mn(OTf)₂, t-BuOOH) Intermediate->Oxidation Product 5H-cyclopenta[c]pyridin-7(6H)-one Derivative Oxidation->Product Purification Purification (Chromatography, Recrystallization) Product->Purification

A generalized workflow for the synthesis of derivatives.

Protocol:

  • Multi-Component Reaction: A mixture of a suitable aldehyde, an amine, and a compound containing an active methylene group is reacted in a one-pot synthesis to form the dihydro-cyclopenta[c]pyridine intermediate.

  • Purification of Intermediate: The crude intermediate is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

  • Oxidation: The purified intermediate is dissolved in a solvent like acetonitrile, and an oxidizing agent, such as Mn(OTf)₂ and t-BuOOH, is added. The reaction is stirred at room temperature until completion.[3]

  • Work-up and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques.

Anti-TMV Activity Assay (Half-Leaf Method)

The antiviral activity against TMV is typically evaluated using the half-leaf method on host plants like Nicotiana tabacum.

Protocol:

  • Virus Inoculation: The leaves of the host plant are inoculated with a TMV suspension.

  • Compound Application:

    • Protective Effect: The test compound solution is applied to one half of the leaf 12 hours before virus inoculation, with the other half serving as a solvent control.

    • Curative Effect: The test compound is applied to one half of the leaf 30 minutes after virus inoculation.[2]

    • Inactivation Effect: The virus is pre-incubated with the test compound solution for 30 minutes before being applied to the leaf.

  • Observation: The number of local lesions on the leaves is counted 3-4 days after inoculation. The inhibition rate is calculated by comparing the number of lesions on the treated half of the leaf to the control half.

Conclusion

The 5H-cyclopenta[c]pyridin-7(6H)-one scaffold has demonstrated considerable potential, particularly in the development of novel agrochemicals with potent antiviral, fungicidal, and insecticidal activities. While its applications in medicinal chemistry are less developed, the structural similarities to known kinase inhibitors and other bioactive molecules suggest that this is a fertile area for future investigation. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.

References

A Comparative Guide: 5-aryl-cyclopenta[c]pyridine Derivatives versus Ribavirin in Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of a novel class of compounds, 5-aryl-cyclopenta[c]pyridine derivatives, and the well-established broad-spectrum antiviral drug, Ribavirin. The comparison is based on available experimental data, focusing on their efficacy against the Tobacco Mosaic Virus (TMV), and also discusses their known mechanisms of action.

Quantitative Comparison of Antiviral Activity

The primary available data for a direct comparison of the antiviral efficacy of 5-aryl-cyclopenta[c]pyridine derivatives and Ribavirin is against the Tobacco Mosaic Virus (TMV). Notably, certain derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated superior anti-TMV activity in vivo compared to Ribavirin.

Compound/DrugConcentration (µg/mL)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)VirusReference
5-aryl-cyclopenta[c]pyridine derivative (4k) 50051.1 ± 1.950.7 ± 3.653.8 ± 2.8TMV[1][2]
Ribavirin 50039.1 ± 2.638.4 ± 1.539.6 ± 3.8TMV[1]
5-aryl-cyclopenta[c]pyridine derivatives (4g and 4k) 100> Ribavirin> Ribavirin> RibavirinTMV[1][2]

It is important to note that while 5-aryl-cyclopenta[c]pyridine derivatives show promise against a plant virus, there is currently a lack of published data on their activity against human or animal viruses. In contrast, Ribavirin is a well-documented broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.

Ribavirin: A Broad-Spectrum Antiviral

Ribavirin has established activity against a variety of clinically relevant viruses. The following table summarizes its efficacy (EC50/IC50) against several human viruses.

VirusCell LineEC50 / IC50Reference
Respiratory Syncytial Virus (RSV) HEp-2IC50: 1.42 ng/mL[3]
Dengue Virus (DENV) HEK293IC50: 75 µM[4][5]
Yellow Fever Virus (YFV) VeroEC50 (RNA synthesis): 12.3 ± 5.6 µg/ml[6][7]
Human Parainfluenza Virus 3 (hPIV3) VeroEC50 (RNA synthesis): 9.4 ± 6.1 µg/ml[6][7]
SARS-CoV Caco2EC50: 7.3 ± 3.5 µg/ml[8]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) VeroIC50: 3.69 to 8.72 μg/mL[9]

Mechanisms of Antiviral Action

The two classes of compounds exhibit fundamentally different mechanisms of action.

5-aryl-cyclopenta[c]pyridine Derivatives: The proposed mechanism of action for these derivatives against TMV involves the inhibition of viral assembly through binding to the TMV coat protein. Molecular docking studies suggest that the introduction of an aryl group at the 5-position enhances the binding affinity to TMV receptor proteins.

Ribavirin: Ribavirin's antiviral activity is multifaceted and not fully elucidated for all viruses. Its primary mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.

  • Induction of Lethal Mutagenesis: Incorporation of Ribavirin triphosphate into the viral genome can lead to an increased mutation rate, resulting in non-viable viral progeny.

  • Interference with Viral mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation.

  • Immunomodulatory Effects: Ribavirin can also modulate the host immune response.

Experimental Protocols

In Vivo Anti-TMV Activity Assay (Half-Leaf Method)

The in vivo anti-TMV activity of the compounds is typically evaluated using the half-leaf or local lesion assay on susceptible host plants like Nicotiana tabacum or Nicotiana glutinosa.

1. Plant Preparation:

  • Healthy tobacco plants at the 5-6 leaf stage are selected for the assay.

2. Virus Inoculation:

  • A purified TMV solution (e.g., 6.0 µg/mL) is prepared in a suitable buffer.

  • The upper leaves of the tobacco plants are dusted with carborundum (an abrasive) to facilitate viral entry.

  • The virus solution is then gently rubbed onto the leaf surface.

3. Compound Application:

  • Protective Assay: The test compound solution (e.g., 500 µg/mL) is applied to one half of the leaf, while the other half is treated with a solvent control. After a defined period (e.g., 12 hours), the entire leaf is inoculated with TMV.

  • Curative Assay: The entire leaf is first inoculated with TMV. After a set time (e.g., 2 hours) to allow for viral entry, the test compound is applied to one half of the leaf, and a solvent control to the other.

  • Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a specific time (e.g., 30 minutes) before being inoculated onto one half of a leaf. The other half is inoculated with a mixture of the virus and the solvent control.

4. Observation and Data Analysis:

  • The plants are maintained in a controlled environment (e.g., greenhouse at 25°C) for 3-4 days.

  • The number of local lesions (necrotic spots) that develop on each half of the leaf are counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Visualizing the Mechanisms and Workflows

G Proposed Mechanism of Action: 5-aryl-cyclopenta[c]pyridine Derivatives vs. TMV cluster_virus Tobacco Mosaic Virus (TMV) TMV_RNA Viral RNA TMV_CP Coat Protein (CP) Virion_Assembly Virion Assembly TMV_CP->Virion_Assembly Self-assembles around RNA Pyridine_Derivative 5-aryl-cyclopenta[c]pyridine Derivative Pyridine_Derivative->TMV_CP Binds to

Caption: Proposed mechanism of 5-aryl-cyclopenta[c]pyridine derivatives against TMV.

G Multifaceted Mechanism of Action of Ribavirin Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation mRNA_Capping Viral mRNA Capping Ribavirin->mRNA_Capping Inhibits RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Viral_RNA_Synthesis Viral RNA Synthesis RTP->Viral_RNA_Synthesis Incorporation leads to GTP_depletion GTP Depletion IMPDH->GTP_depletion GTP_depletion->Viral_RNA_Synthesis Inhibits Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA_Synthesis->Lethal_Mutagenesis Inhibition_Capping Inhibition of Capping mRNA_Capping->Inhibition_Capping

Caption: The multiple proposed mechanisms of action for Ribavirin.

G Experimental Workflow for In Vivo Anti-TMV Assay (Half-Leaf Method) Start Start Plant_Prep Select healthy Nicotiana plants Start->Plant_Prep Inoculation_Prep Prepare TMV inoculum Plant_Prep->Inoculation_Prep Compound_Prep Prepare test compound and control solutions Inoculation_Prep->Compound_Prep Application Apply compound and control to respective leaf halves Compound_Prep->Application Inoculation Inoculate leaves with TMV Application->Inoculation Incubation Incubate plants for 3-4 days Inoculation->Incubation Observation Count local lesions on each half-leaf Incubation->Observation Analysis Calculate inhibition rate Observation->Analysis End End Analysis->End

Caption: Workflow of the in vivo anti-TMV half-leaf assay.

Conclusion

The available data indicates that 5-aryl-cyclopenta[c]pyridine derivatives are a promising class of antiviral compounds, demonstrating superior efficacy against the Tobacco Mosaic Virus compared to Ribavirin in in vivo studies. Their proposed mechanism of action, targeting the viral coat protein, presents a different strategy from the multi-pronged approach of Ribavirin.

However, a significant knowledge gap exists regarding the activity of 5-aryl-cyclopenta[c]pyridine derivatives against viruses that infect humans and animals. While various pyridine-fused heterocyclic compounds have shown broad-spectrum antiviral activities[10][11][12], specific data for the cyclopenta[c]pyridine scaffold in this context is lacking. Therefore, while these compounds are of interest for agricultural applications, further research is imperative to determine their potential as therapeutic agents for human or animal viral diseases. In contrast, Ribavirin remains a clinically relevant, albeit moderately potent, broad-spectrum antiviral drug. Future studies should focus on evaluating the antiviral spectrum of 5-aryl-cyclopenta[c]pyridine derivatives against a panel of human and animal viruses to ascertain their therapeutic potential beyond plant virology.

References

Unveiling the Antifungal Potential of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 5-aryl-cyclopenta[c]pyridine derivatives is demonstrating significant fungicidal activity, positioning them as promising candidates for the development of novel agrochemicals. This guide provides a comparative overview of their efficacy against key plant pathogens relative to established commercial fungicides, supported by experimental data and detailed methodologies.

Researchers, inspired by the natural product cerbinal, have synthesized a series of 5-aryl-cyclopenta[c]pyridine derivatives and evaluated their biological activities.[1] These compounds have shown broad-spectrum efficacy, not only as fungicides but also as antiviral and insecticidal agents.[2][3] This analysis focuses on their fungicidal properties, offering a valuable resource for scientists and professionals in the field of drug development and crop protection.

Comparative Fungicidal Efficacy

The synthesized 5-aryl-cyclopenta[c]pyridine derivatives have been tested against several economically important fungal pathogens. Notably, compound 4i , which features a 3,4,5-trifluorophenyl substitution, has exhibited remarkable inhibitory effects.[2][3] The following tables summarize the available quantitative data, comparing the performance of this derivative with that of various commercial fungicides. It is important to note that the data for the novel derivatives are presented as inhibition ratios at a fixed concentration, while the data for commercial agents are primarily reported as EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values.

Table 1: Fungicidal Activity against Sclerotinia sclerotiorum

Compound/Active IngredientTypeConcentrationEfficacy MetricValue
Compound 4i 5-Aryl-cyclopenta[c]pyridine50 µg/mLInhibition Ratio91.9%[2][3]
BoscalidCommercial Fungicide-EC500.7 µg/mL[2]
CarbendazimCommercial Fungicide-EC500.51 ± 0.06 mg/ml[3]
ProchlorazCommercial Fungicide-EC500.26 ± 0.07 mg/ml[3]
VinclozolinCommercial Fungicide1.0 µg/mLRadial Growth Reduction93 to 99%[4][5]
Thiophanate methylCommercial Fungicide1.0 µg/mLRadial Growth Reduction18 to 93%[4]
FluazinamCommercial Fungicide-EC500.0073 ± 0.0045 µg/mL[6]
FluxapyroxadCommercial Fungicide-EC500.021 to 0.095 µg/mL[6]

Table 2: Fungicidal Activity against Botrytis cinerea

Compound/Active IngredientTypeConcentrationEfficacy MetricValue
Compound 4i 5-Aryl-cyclopenta[c]pyridine50 µg/mLInhibition Ratio75%[2][3]
FludioxonilCommercial Fungicide-EC50< 0.1 µg/mL[1]
IprodioneCommercial Fungicide-EC500.1 to 1.42 µg/mL
PyrimethanilCommercial Fungicide-EC5050 µg/mL[1]
TebuconazoleCommercial Fungicide-EC500.03 to 1 µg/mL
FenpyrazamineCommercial Fungicide-EC500.9 µg/mL[1]
BoscalidCommercial Fungicide-EC500.7 µg/mL[2]

Table 3: Fungicidal Activity against Phytophthora infestans

Compound/Active IngredientTypeConcentrationEfficacy MetricValue
Compound 4i 5-Aryl-cyclopenta[c]pyridine50 µg/mLInhibition Ratio62.5%[2][3]
MancozebCommercial Fungicide-MIC100 µM[7]
MetalaxylCommercial Fungicide400 ppmInhibition100%[8]
MandipropamidCommercial Fungicide10 µg/LGrowth Inhibition~80%[9]

Experimental Protocols

The evaluation of the fungicidal activity of the 5-aryl-cyclopenta[c]pyridine derivatives was conducted following established methodologies.

Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives

The synthesis is achieved through a multi-step process, with a key final step involving a Suzuki cross-coupling reaction.[1]

General Procedure:

  • A reaction vessel is charged with a 5-bromo-cyclopenta[c]pyridine intermediate, a substituted phenylboronic acid, and potassium phosphate.

  • 1,4-dioxane and water are added as solvents.

  • Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.

  • The mixture is heated under an argon atmosphere.

  • Upon completion, the mixture is filtered and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the final 5-aryl-cyclopenta[c]pyridine derivative.[1]

G cluster_synthesis Synthesis Workflow start Start Materials: 5-bromo-cyclopenta[c]pyridine - Phenylboronic acid - K3PO4 reaction Suzuki Cross-Coupling Reaction (Pd(PPh3)4, 95°C, 8h) start->reaction 1,4-dioxane/water workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Final Product: 5-Aryl-cyclopenta[c]pyridine purification->product G cluster_assay Fungicidal Assay Workflow compound_prep Prepare Test Compound Solution pda_prep Add Compound to PDA Medium compound_prep->pda_prep inoculation Inoculate with Fungal Mycelial Plug pda_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Mycelial Growth Diameter incubation->measurement calculation Calculate Inhibition Ratio measurement->calculation G cluster_moa Proposed Mechanism of Action derivative 5-Aryl-cyclopenta[c]pyridine Derivative sdh Succinate Dehydrogenase (SDH) Complex derivative->sdh Inhibits etc Mitochondrial Electron Transport Chain sdh->etc is part of atp ATP Synthesis sdh->atp Disrupts etc->atp drives death Fungal Cell Death atp->death Depletion leads to

References

Unveiling the Protective Potential: A Comparative Guide to Carboxamidrazone Pyridine (CAPD) Derivatives as Corrosion Inhibitors for Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of Carboxamidrazone Pyridine (CAPD) derivatives and other pyridine-based compounds on carbon steel. Drawing upon experimental data, this document delves into their performance against alternative inhibitors, offering a clear and objective analysis to inform future research and application.

While specific data on Carboxamidrazone Pyridine (CAPD) derivatives is limited in publicly available literature, this guide utilizes a closely related and structurally similar class of compounds—isonicotinohydrazide (isoniazid) derivatives—as a proxy. These compounds share the key functional moieties of a pyridine ring and a hydrazone-like structure, providing valuable insights into the potential efficacy of CAPD derivatives. This analysis is supplemented with data from other pyridine derivatives, such as pyridine-carbamides and pyridinium salts, to offer a broader comparative context.

Performance Benchmarking: Pyridine Derivatives vs. Alternatives

The corrosion inhibition efficiency of various pyridine derivatives has been evaluated using multiple experimental techniques. The data presented below, collated from several studies, highlights their performance under different conditions.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%) - Weight LossInhibition Efficiency (%) - PDPInhibition Efficiency (%) - EISReference
Isonicotinohydrazide Derivative (INH) 1.0 M HCl200 ppm2593.492.894.5[1][2]
Pyridine-Carbamide (MS30) 1.0 M HCl200 mg/L25-95.3-[3]
Pyridine-Carbamide (MS31) 1.0 M HCl200 mg/L25-97.1-[3]
4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) 1.0 M HCl1 mM3092.8--[4]
2-phenylimidazo[1,2-a]pyridine (P1) 1.0 M HCl10⁻³ M3594.293.195.5[5][6]
2-(m-methoxyphenyl)imidazo[1,2-a]pyrimidine (P5) 1.0 M HCl10⁻³ M3596.895.797.2[5][6]
Pyridinium Salt (A1) 1.0 M H₂SO₄10⁻² M20>90--
Pyridinium Salt (A2) 1.0 M H₂SO₄10⁻² M20>90--
Pyridinium Salt (A3) 1.0 M H₂SO₄10⁻² M20>90--

In Focus: The Mechanism of Inhibition

Pyridine derivatives owe their corrosion inhibition properties to the presence of nitrogen atoms in the pyridine ring and other heteroatoms (such as oxygen and sulfur) and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the carbon steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[4][7]

The adsorption process can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms in the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface.[4]

The effectiveness of these inhibitors is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium.[7]

Experimental Protocols: A Closer Look at the Methodology

To ensure a comprehensive understanding of the presented data, detailed methodologies for the key experiments are provided below.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Carbon steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined immersion period.

  • Cleaning: After the immersion period, the coupons are retrieved, and the corrosion products are removed by scrubbing with a soft brush in a solution containing HCl and a pickling inhibitor, followed by rinsing with distilled water and acetone.

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup, consisting of a working electrode (the carbon steel specimen), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution for a specific period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated as follows: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Stabilization: The working electrode is stabilized at the OCP in the test solution.

  • AC Perturbation: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance response of the system is measured at each frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are employed to visualize the surface morphology of the carbon steel and determine its elemental composition after the corrosion tests.[8][9]

  • Sample Preparation: The carbon steel coupons, after immersion in the corrosive media with and without the inhibitor, are rinsed, dried, and mounted on stubs.

  • SEM Imaging: The surface of the coupons is scanned with a focused beam of electrons to generate high-resolution images of the surface topography. This allows for a visual comparison of the extent of corrosion damage.

  • EDX Analysis: The electron beam also excites the atoms on the surface, causing them to emit characteristic X-rays. An EDX detector analyzes these X-rays to identify the elemental composition of the surface, confirming the presence of the inhibitor and the formation of a protective film.[8][9]

Visualizing the Process and Logic

To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

G Experimental Workflow for Corrosion Inhibition Studies cluster_prep Sample Preparation cluster_methods Corrosion Testing cluster_analysis Data Analysis & Evaluation prep1 Carbon Steel Coupon prep2 Polishing & Cleaning prep1->prep2 method1 Weight Loss prep2->method1 method2 Electrochemical Tests (PDP & EIS) prep2->method2 method3 Surface Analysis (SEM/EDX) prep2->method3 analysis1 Calculate Corrosion Rate & Inhibition Efficiency method1->analysis1 analysis2 Determine Corrosion Kinetics & Inhibition Mechanism method2->analysis2 analysis3 Visualize Surface Morphology & Elemental Composition method3->analysis3 conclusion Comparative Evaluation of Inhibitor Performance analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

G Proposed Corrosion Inhibition Mechanism of Pyridine Derivatives cluster_surface Carbon Steel Surface (Fe) cluster_inhibitor Pyridine Derivative Inhibitor Fe Fe H_ion H⁺ Fe->H_ion Corrosion Attack (inhibited) Cl_ion Cl⁻ Fe->Cl_ion Corrosion Attack (inhibited) adsorption_layer Formation of a Protective Adsorption Layer Inhibitor Inhibitor Molecule (with N, O, π-electrons) Inhibitor->Fe Adsorption (Physisorption & Chemisorption)

Caption: Adsorption mechanism of pyridine inhibitors on steel.

Conclusion

The available data on isonicotinohydrazide and other pyridine derivatives strongly suggests that Carboxamidrazone Pyridine (CAPD) derivatives are likely to be effective corrosion inhibitors for carbon steel in acidic environments. Their performance is comparable, and in some cases superior, to other studied pyridine-based inhibitors. The primary mechanism of inhibition is through the adsorption of the inhibitor molecules on the steel surface, forming a protective barrier. Further research specifically focused on a variety of CAPD derivatives is warranted to fully elucidate their structure-activity relationships and optimize their application as corrosion inhibitors. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of 5H-cyclopenta[b]pyridin-7(6H)-one Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, isomers of 5H-cyclopenta[b]pyridin-7(6H)-one represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of the physicochemical properties, synthesis, and biological activities of these isomers, with a focus on providing researchers and drug development professionals with actionable data and detailed experimental protocols. The information is presented to facilitate a clear comparison and to support further investigation into this promising scaffold.

Physicochemical and Spectroscopic Properties: A Comparative Look

While comprehensive experimental data for every isomer is not always available, a comparison of the known properties of this compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and 5H-cyclopenta[c]pyridin-7(6H)-one reveals key distinctions. The data, summarized in the tables below, highlights differences in physical state, melting points, and spectroscopic characteristics, which are crucial for identification and further derivatization.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound6,7-dihydro-5H-cyclopenta[b]pyridin-5-one5H-cyclopenta[c]pyridin-7(6H)-one
CAS Number 31170-78-228566-14-551907-18-7[1][2]
Molecular Formula C₈H₇NOC₈H₇NOC₈H₇NO[1][2]
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol [1]
Appearance SolidOff-white solidSolid[1]
Melting Point Not available62-63 °C84-86°C[1]
Boiling Point Not availableNot available244°C at 760 mmHg[1]
Topological Polar Surface Area (TPSA) 29.96 ŲNot available37.28 Ų[1]
H-bond Acceptors 2Not available2[1]
H-bond Donors 0Not available0[1]
Rotatable Bonds 0Not available0[1]

Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
5H-cyclopenta[c]pyridin-7(6H)-one (Predicted) 2.66 - 2.76 (m, 2H), 3.14 - 3.23 (m, 2H), 7.42 - 7.50 (m, 1H), 8.71 (d, J = 5.2 Hz, 1H), 9.00 (d, J = 0.8 Hz, 1H)[3]Not available

Synthesis and Experimental Protocols

The synthesis of these isomers often involves multi-step procedures, with the specific route depending on the desired isomeric form. A common strategy for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[4]

Synthesis Workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Oxidation Oxidation Reaction (25°C, 24h) 2_3_Cyclopentenopyridine->Oxidation Mn_OTf_2 Mn(OTf)₂ (catalyst) Mn_OTf_2->Oxidation t_BuOOH t-BuOOH (oxidant) t_BuOOH->Oxidation H2O H₂O (solvent) H2O->Oxidation Extraction Extraction with Ethyl Acetate Oxidation->Extraction Reaction Mixture Drying Drying over Na₂SO₄ Extraction->Drying Organic Layer Concentration Concentration in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Crude Product Final_Product 6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Chromatography->Final_Product

Caption: A representative workflow for the synthesis of a cyclopentapyridinone isomer.

Detailed Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a reported manganese-catalyzed oxidation method.[4][5]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Stir the mixture at 25°C.

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the reaction mixture.

  • Continue stirring at 25°C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the final product.

Biological Activities and Potential Applications

Derivatives of this compound isomers have demonstrated a range of biological activities, positioning them as promising candidates for the development of new therapeutic agents and agrochemicals. Notably, 5-aryl-cyclopenta[c]pyridine derivatives have shown significant antiviral, fungicidal, and insecticidal properties.[1]

Biological Evaluation Workflow for Cyclopentapyridinone Derivatives Synthesis Synthesis of Isomer Derivatives Primary_Screening Primary Biological Screening Synthesis->Primary_Screening Antiviral Antiviral Assay (e.g., Anti-TMV) Primary_Screening->Antiviral Fungicidal Fungicidal Assay (e.g., Mycelial Growth) Primary_Screening->Fungicidal Insecticidal Insecticidal Assay (e.g., Leaf-Dip) Primary_Screening->Insecticidal Hit_Identification Hit Identification & Lead Optimization Antiviral->Hit_Identification Fungicidal->Hit_Identification Insecticidal->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Advanced_Studies Advanced In Vivo & Toxicology Studies SAR_Studies->Advanced_Studies

Caption: A generalized workflow for the biological evaluation of cyclopentapyridinone isomers.

Experimental Protocols for Biological Assays

This protocol is a standard method for assessing the antifungal properties of chemical compounds.[6]

Materials:

  • Test compounds

  • Acetone

  • Aqueous 1% Tween 60

  • Sterile Potato Dextrose Agar (PDA)

  • Cultures of test fungi (e.g., R. solani, F. oxysporum)

  • Sterile petri dishes

  • Sterilized inoculating needle

Procedure:

  • Dissolve the test compounds in acetone (1 mL) and then dilute with aqueous 1% Tween 60.

  • Add the compound solution to sterile PDA to achieve the desired final concentration (e.g., 50 mg/L).

  • Pour the mixture into sterile petri dishes and allow it to solidify.

  • Cut mycelia dishes (approximately 8 mm in diameter) from a fresh culture of the test fungus.

  • Inoculate the center of the PDA plates containing the test compound with the mycelia dish.

  • Incubate the plates at 28 ± 1 °C for 24 hours.

  • Measure the diameter of the fungal colony.

  • Calculate the corrected inhibitory rate (I) using the formula: I (%) = [(C-T)/(C-8 mm)] × 100, where C is the average diameter of mycelia in the control and T is the average diameter of mycelia in the treated plate.[6]

This method is commonly used to evaluate the toxicity of insecticides against leaf-eating insects.[7][8]

Materials:

  • Test compounds

  • Wetting agent (if necessary)

  • Untreated host plant leaves

  • Test insects (e.g., larvae of Spodoptera littoralis)

  • Insect-proof containers

  • Forceps and fine pointed brush

Procedure:

  • Prepare accurate dilutions of the test compound. A wetting agent can be used for highly waxy leaves.

  • Dip individual leaves into the test solution for approximately 5-10 seconds with gentle agitation.[8][9]

  • Place the treated leaves on paper towels to air dry.

  • Place the dried, treated leaves into labeled insect-proof containers.

  • Introduce a known number of test insects (e.g., 10-20 larvae) into each container.[9]

  • Maintain the containers at a controlled temperature (e.g., 20°C) and relative humidity (e.g., 60%).[9]

  • Assess insect mortality after a defined period (e.g., 48 or 72 hours).[8]

  • Correct for control mortality using Abbott's formula.[8]

Conclusion

The isomers of this compound and their derivatives present a fertile ground for chemical and biological exploration. While there are gaps in the experimental data for some isomers, the available information on their synthesis, physicochemical properties, and the demonstrated biological activities of their derivatives underscore their potential. The detailed experimental protocols provided herein offer a practical starting point for researchers to synthesize and evaluate these compounds, paving the way for the discovery of novel molecules with applications in medicine and agriculture. Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic and commercial potential of this versatile heterocyclic scaffold.

References

Validating the Structure of 5H-cyclopenta[b]pyridin-7(6H)-one: A Comparative Guide to HRMS and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural validation of 5H-cyclopenta[b]pyridin-7(6H)-one, a member of the pharmacologically relevant pyridinone family. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its well-characterized isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, to present a comprehensive validation strategy.

The isomeric nature of cyclopentapyridine derivatives, such as this compound and its close relative 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, necessitates robust analytical techniques for definitive structural elucidation. Both isomers share the same molecular formula, C8H7NO, and consequently, the same monoisotopic mass.[1][2] Therefore, standard mass spectrometry is insufficient to distinguish them. This guide demonstrates how HRMS, particularly with tandem MS (MS/MS) fragmentation analysis, can serve as a powerful tool for isomer differentiation, complemented by traditional spectroscopic methods.

High-Resolution Mass Spectrometry: Beyond Mass Confirmation

HRMS provides a highly accurate mass measurement of the parent ion, which confirms the elemental composition of the molecule. For this compound, the expected protonated molecule [M+H]+ would be identical to that of its isomer, as shown in the table below. The true power of HRMS in this context lies in collision-induced dissociation (CID) fragmentation, which generates a unique fingerprint for each isomer.

PropertyThis compound (Predicted)6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Experimental)
Molecular FormulaC8H7NOC8H7NO
Monoisotopic Mass133.0528 g/mol 133.0528 g/mol
Calculated m/z [M+H]+134.0601134.0606[3]
Observed m/z [M+H]+Not available in literature134.0598[3]
Mass Error (ppm)Not available in literature-6.0 ppm[3]

While the accurate mass confirms the elemental composition, the key to distinguishing the isomers lies in their fragmentation patterns. The different placement of the carbonyl group and the adjacent atoms in the two isomers will lead to distinct fragmentation pathways upon collision-induced dissociation. For instance, the fragmentation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is expected to involve characteristic losses related to its specific structure, which would differ from the fragmentation of this compound.

Experimental Protocol for HRMS Analysis

A generalized protocol for the structural validation of this compound using LC-HRMS/MS is as follows:

1. Sample Preparation:

  • A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • A working solution of 10 µg/mL is then prepared by diluting the stock solution with the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is employed, for example, starting with 95% water with 0.1% formic acid (A) and 5% acetonitrile with 0.1% formic acid (B), ramping up to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry:

  • Mass Spectrometer: An Orbitrap or TOF mass spectrometer capable of high resolution (>60,000 FWHM) and tandem MS.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridinone compounds.

  • Full Scan MS: Acquire data in the m/z range of 50-500 to detect the protonated molecular ion.

  • Tandem MS (MS/MS): The precursor ion corresponding to [M+H]+ is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Comparison with Alternative Analytical Techniques

While HRMS provides invaluable information, a comprehensive structural validation relies on a combination of analytical techniques.

TechniqueInformation ProvidedExpected Observations for this compoundReference Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
1H NMR Provides information on the number, environment, and connectivity of protons.The spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopentanone ring, with specific chemical shifts and coupling constants reflecting their positions relative to the carbonyl and nitrogen atoms.1H NMR (400 MHz, CDCl3) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[2]
13C NMR Identifies the number and types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).A characteristic signal for the carbonyl carbon is expected, along with distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentanone ring.13C NMR (101 MHz, CDCl3) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[2]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected, typically in the range of 1680-1750 cm-1. Vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring would also be present.[4]Not explicitly found for this isomer, but expected to have a similar C=O stretch.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.This technique would unambiguously determine the connectivity of atoms and the bond lengths and angles, confirming the structure of this compound.Not available in the searched literature.

Visualizing the Validation Workflow and Fragmentation

To illustrate the logical flow of structural validation and the proposed differentiation of isomers by MS/MS, the following diagrams are provided.

Structural_Validation_Workflow Proposed_Structure Proposed Structure: This compound HRMS High-Resolution MS Analysis Proposed_Structure->HRMS Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR) Proposed_Structure->Spectroscopic_Analysis Elemental_Composition Accurate Mass Measurement (Confirms Elemental Composition) HRMS->Elemental_Composition MSMS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->MSMS Fragmentation_Pattern Unique Fragmentation Pattern MSMS->Fragmentation_Pattern Spectra_Comparison Comparison with Isomer Data and Theoretical Predictions Fragmentation_Pattern->Spectra_Comparison Spectroscopic_Analysis->Spectra_Comparison Structure_Confirmation Unambiguous Structure Confirmation Spectra_Comparison->Structure_Confirmation

Caption: Logical workflow for the structural validation of this compound.

Isomer_Fragmentation_Comparison cluster_0 This compound cluster_1 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Isomer_A [M+H]+ (m/z 134.06) Fragment_A1 Proposed Fragment 1 Isomer_A->Fragment_A1 CID Fragment_A2 Proposed Fragment 2 Isomer_A->Fragment_A2 CID Isomer_B [M+H]+ (m/z 134.06) Fragment_B1 Expected Fragment 1 Isomer_B->Fragment_B1 CID Fragment_B2 Expected Fragment 2 Isomer_B->Fragment_B2 CID

References

Efficacy of Oxidants in 2,3-Cyclopentenopyridine N-Oxide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of the nitrogen atom in 2,3-cyclopentenopyridine is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting N-oxide functionality alters the electronic properties of the pyridine ring, enabling further functionalization and modulating the molecule's pharmacological profile. This guide provides an objective comparison of the efficacy of different oxidants for this transformation, supported by experimental data from the literature on pyridine and its derivatives. While direct comparative studies on 2,3-cyclopentenopyridine are limited, the data presented for analogous structures offer valuable insights into oxidant performance.

Comparative Efficacy of Common Oxidants

The selection of an appropriate oxidant is paramount for achieving high yields and purity of 2,3-cyclopentenopyridine N-oxide. The most commonly employed oxidants for the N-oxidation of pyridines are peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often used in conjunction with a carboxylic acid or a metal catalyst.

Key Findings:

  • m-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of a broad range of pyridine derivatives.[1] It is known for its high yields and relatively clean reactions.[1] For 3-substituted pyridines, m-CPBA has been reported to provide the highest yields compared to other oxidants like hydrogen peroxide in glacial acetic acid, sodium perborate, potassium peroxymonosulfate, and magnesium monoperoxyphthalate.[1]

  • Hydrogen Peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant, with water as its only byproduct.[2] Its efficacy is significantly enhanced when used in combination with carboxylic acids, such as acetic acid, to form the more reactive peracetic acid in situ.[3][4] Catalytic systems, for instance, those employing molybdenum or tungsten compounds, can also activate hydrogen peroxide for efficient N-oxidation of various N-heterocycles.[5][6]

  • Peracetic Acid (CH₃CO₃H) , whether used directly or generated in situ from hydrogen peroxide and acetic acid, is a powerful oxidant for pyridine N-oxidation.[3] It is a viable alternative to m-CPBA, particularly for large-scale syntheses where cost is a significant factor.

Data Presentation: Oxidant Performance in Pyridine N-Oxidation

The following table summarizes quantitative data for the N-oxidation of various pyridine derivatives using different oxidants. This data, while not specific to 2,3-cyclopentenopyridine, provides a strong basis for oxidant selection.

SubstrateOxidantReaction ConditionsYield (%)Reference
3-Chloropyridinem-CPBADichloromethane, 0-5 °C to 20-25 °C, 24 hNot specified, but reaction goes to completion[7]
3,5-Lutidinem-CPBADMF/MeOH with HFExcellent[1]
Nicotinic Acidm-CPBADMF/MeOH with HFExcellent[1]
Pyridine40% Peracetic AcidNeat, 85 °C, 50-60 min78-83% (of pyridine-N-oxide)[3]
PyridineH₂O₂ / Acetic Acid80 °C, overnightNot specified[4]
2-ChloropyridineH₂O₂ / Acetic Acid70-80 °C, 12 hNot specified[4]
Various PyridinesH₂O₂ / MoO₃-H₃PO₄Acetonitrile, 50 °C, 12 hGood to Excellent[5]

Experimental Protocols

Detailed methodologies for the N-oxidation of pyridine derivatives using m-CPBA and peracetic acid are provided below. These can be adapted for the oxidation of 2,3-cyclopentenopyridine.

Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the synthesis of 3-chloropyridine-N-oxide.[7]

Materials:

  • 3-Chloropyridine (or 2,3-cyclopentenopyridine)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Water

  • Aqueous solution for pH adjustment (e.g., sodium bicarbonate)

Procedure:

  • Dissolve the pyridine compound in dichloromethane in a round-bottom flask at a temperature of 0-5 °C.

  • While stirring, slowly add m-CPBA to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5 and stir for 2-3 hours. This step helps in the removal of the m-chlorobenzoic acid byproduct.

  • Filter the mixture and collect the filtrate.

  • Concentrate the filtrate and dry to obtain the pyridine-N-oxide product.

Work-up Tip: The byproduct, m-chlorobenzoic acid, can be troublesome to remove. Washing the organic layer with a saturated solution of sodium bicarbonate can help in its removal.[8]

Protocol 2: N-Oxidation using Peracetic Acid

This protocol is based on the synthesis of pyridine-N-oxide.[3]

Materials:

  • Pyridine (or 2,3-cyclopentenopyridine)

  • 40% Peracetic acid

  • Isopropyl alcohol

  • Ether

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place the pyridine compound.

  • While stirring, add 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C.

  • After the addition is complete (approximately 50-60 minutes), continue stirring until the temperature drops to 40 °C.

  • The resulting acetate salt can be converted to the hydrochloride salt by bubbling gaseous hydrogen chloride through the reaction mixture.

  • Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.

  • The residual pyridine-N-oxide hydrochloride can be purified by refluxing with isopropyl alcohol, followed by cooling, filtration, and washing with isopropyl alcohol and ether.

  • To obtain the free base, the acetic acid solution is evaporated, and the residue is distilled under high vacuum.

Caution: Reactions involving peracids are potentially explosive and should be carried out with appropriate safety precautions, including the use of a safety shield.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,3-Cyclopentenopyridine reaction_mix Reaction Mixture start->reaction_mix oxidant Oxidant (e.g., m-CPBA or H₂O₂/AcOH) oxidant->reaction_mix solvent Solvent (e.g., Dichloromethane) solvent->reaction_mix concentration Concentration reaction_mix->concentration extraction Aqueous Work-up (pH adjustment, Extraction) concentration->extraction drying Drying of Organic Phase extraction->drying purification_method Purification (e.g., Chromatography, Distillation) drying->purification_method product 2,3-Cyclopentenopyridine N-oxide purification_method->product

Caption: General experimental workflow for the oxidation of 2,3-cyclopentenopyridine.

References

Benchmarking New Corrosion Inhibitors Against 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of newly developed inhibitors against established 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The information is curated to assist researchers in identifying promising new compounds for corrosion protection in acidic environments. The data presented is based on experimental findings from recent scientific literature, focusing on key performance indicators obtained through standardized electrochemical and weight loss methodologies.

Performance Benchmark: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) have demonstrated significant efficacy as corrosion inhibitors for carbon steel, particularly in sulfuric acid environments.[1][2][3] These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic corrosion reactions. Their mechanism involves adsorption onto the steel surface, forming a protective film that follows the Langmuir adsorption isotherm.[1][2][3]

A notable study synthesized four CAPD derivatives (CAPD-1, CAPD-2, CAPD-3, and CAPD-4) and evaluated their performance in a 1 M H₂SO₄ medium.[1][3] The results highlighted that these compounds exhibit superior inhibition efficiency, with one derivative reaching up to 97.7% effectiveness.[1][2]

Table 1: Performance Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives in 1 M H₂SO₄

Inhibitor (Concentration)Corrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (η%) from PDPCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%) from EIS
Blank 1150-22.4-
CAPD-1 (1.0 mM) 26.597.7952.497.6
CAPD-2 (1.0 mM) 35.796.9784.397.1
CAPD-3 (1.0 mM) 42.696.3698.596.8
CAPD-4 (1.0 mM) 55.295.2576.296.1

Data sourced from electrochemical studies on carbon steel at 25°C.[1][2]

Emerging Corrosion Inhibitors: A Comparative Analysis

Recent research has focused on the development of novel heterocyclic compounds as potential corrosion inhibitors. This section benchmarks the performance of promising candidates from the quinoline, triazole, and thiophene families against the established CAPD derivatives. To facilitate a meaningful comparison, data from studies conducted in 1 M H₂SO₄ or 1 M HCl are presented.

2.1. Quinoline Derivatives

Quinoline and its derivatives are recognized for their corrosion inhibition properties, attributed to their aromatic structure and the presence of a nitrogen heteroatom.[4]

Table 2: Performance Data of Selected Quinoline Derivatives

Inhibitor (Concentration)Corrosive MediumCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (η%) from PDPCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%) from EISReference
Blank 1 M HCl982-45-[5]
4A2MQ (0.5 mM) 1 M HCl4995.079894.4[5]
Blank 0.5 M H₂SO₄185---[6]
Q-N(CH₃)₂ (10⁻³ M) 0.5 M H₂SO₄24.186.957188.3[6]
Q-NO₂ (10⁻³ M) 0.5 M H₂SO₄31.582.941284.5[6]

2.2. Triazole Derivatives

Triazole derivatives have shown considerable promise as corrosion inhibitors due to the presence of multiple nitrogen atoms in their heterocyclic ring, which facilitates strong adsorption on metal surfaces.[7]

Table 3: Performance Data of Selected Triazole Derivatives

Inhibitor (Concentration)Corrosive MediumCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (η%) from PDPCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%) from EISReference
Blank 1 M H₂SO₄1050-45-[7]
MBPTA (10⁻³ M) 1 M H₂SO₄10190.443089.5[7]
MBTTA (10⁻³ M) 1 M H₂SO₄7293.163092.8[7]
Blank 1 M HCl856-62-[8]
DTC12 (10⁻³ M) 1 M HCl-95.0 (from EIS)124095.0[8]

2.3. Thiophene Derivatives

The presence of a sulfur atom in the thiophene ring makes these compounds effective corrosion inhibitors, as sulfur can form strong coordinate bonds with metal surfaces.

Table 4: Performance Data of Selected Thiophene Derivatives

Inhibitor (Concentration)Corrosive MediumCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (η%) from PDPCharge Transfer Resistance (R_ct) (Ω·cm²)Inhibition Efficiency (η%) from EISReference
Blank 0.5 M H₂SO₄1920-13-[9]
TBCP (5x10⁻³ M) 0.5 M H₂SO₄25087.010087.0[9]
Blank 1 M HCl550-60-[10]
Inhibitor A (10⁻³ M) 1 M HCl35.293.675192.0[10]
Inhibitor B (10⁻³ M) 1 M HCl49.591.054388.9[10]

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental methodologies.

3.1. Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Carbon steel coupons of known dimensions and weight are polished with emery paper, degreased with acetone, washed with distilled water, and dried.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M H₂SO₄) with and without the inhibitor for a specified duration at a constant temperature.

  • Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following equations:

    CR (mm/year) = (87.6 × W) / (D × A × T)

    Where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the exposure time in hours.

    η% = [(CR_blank - CR_inh) / CR_blank] × 100

    Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

3.2. Electrochemical Measurements

Electrochemical tests provide insights into the corrosion mechanism and kinetics. These are typically performed using a three-electrode cell setup with a carbon steel working electrode, a platinum counter electrode, and a saturated calomel or Ag/AgCl reference electrode.

3.2.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current and potential.

  • Procedure: After immersing the working electrode in the test solution and allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion current density (i_corr) and corrosion potential (E_corr).

  • Calculation: The inhibition efficiency is calculated as:

    η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the inhibitor film at the metal-solution interface.

  • Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

  • Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:

    η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

    Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

4.1. Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_wl Weight Loss cluster_ec Electrochemical Tests cluster_analysis Data Analysis & Interpretation p1 Carbon Steel Specimen p2 Polishing & Cleaning p1->p2 wl1 Immersion in Corrosive Media (with/without inhibitor) p2->wl1 ec1 Three-Electrode Cell Setup p2->ec1 wl2 Weight Measurement wl1->wl2 a1 Calculate Corrosion Rate & Inhibition Efficiency wl2->a1 ec2 Potentiodynamic Polarization (PDP) ec1->ec2 ec3 Electrochemical Impedance Spectroscopy (EIS) ec1->ec3 a2 Tafel Extrapolation (i_corr, E_corr) ec2->a2 a3 Equivalent Circuit Fitting (R_ct) ec3->a3 a4 Performance Comparison a1->a4 a2->a4 a3->a4

Caption: Workflow for evaluating corrosion inhibitor performance.

4.2. Corrosion Inhibition Mechanism

G cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_inhibitor Inhibitor Action M Metal (e.g., Carbon Steel) H H⁺ ions M->H Anodic Dissolution (M → Mⁿ⁺ + ne⁻) H->M Cathodic Reaction (2H⁺ + 2e⁻ → H₂) A Anions (e.g., SO₄²⁻) Inh Inhibitor Molecules Inh->M Adsorption on Metal Surface Inh->block_anodic Blocks Anodic Sites Inh->block_cathodic Blocks Cathodic Sites

Caption: General mechanism of corrosion inhibition.

References

Comparative analysis of synthetic routes to cyclopentapyridinone scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentapyridinone core is a significant structural motif in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The efficient construction of this scaffold is, therefore, a critical endeavor in the discovery and development of new therapeutic agents. This guide provides a comparative analysis of two prominent synthetic strategies for accessing cyclopentapyridinone derivatives: Multicomponent Reactions (MCRs) and Intramolecular Cyclization reactions. We present a synopsis of their performance based on experimental data, detailed experimental protocols for key transformations, and visual workflows to aid in methodological selection.

At a Glance: MCRs vs. Intramolecular Cyclization

FeatureMulticomponent Reactions (MCRs)Intramolecular Cyclization
Overall Strategy Convergent, one-pot synthesis from three or more starting materials.Stepwise synthesis of a linear precursor followed by a ring-closing reaction.
Advantages High atom economy, operational simplicity, rapid generation of molecular diversity, generally milder reaction conditions.Can provide better control over regioselectivity and stereoselectivity, allows for the synthesis of more complex and strained ring systems.
Disadvantages Can be challenging to optimize, sometimes produces mixtures of products, substrate scope can be limited by the need for all components to be compatible.Longer synthetic sequences, may require protecting groups, can suffer from lower overall yields due to multiple steps.
Typical Catalysts Lewis acids, Brønsted acids, organocatalysts, metal catalysts.Palladium complexes, gold catalysts, radical initiators, strong bases or acids.

Data Presentation: A Comparative Overview

The efficacy of different synthetic routes to cyclopentapyridinone scaffolds can be quantitatively compared by examining key parameters such as chemical yield and reaction conditions. The following tables summarize representative data for each approach.

Table 1: Performance of Catalysts in a Model Four-Component Synthesis of a Fused Pyridinone

This table is a representative example based on data from multiple sources and may not reflect the outcome of all fused pyridinone syntheses.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
L-proline (10)EthanolReflux885
Acetic Acid (20)MethanolReflux1278
Yb(OTf)₃ (5)Acetonitrile80692
Sc(OTf)₃ (5)Toluene100688
NoneGreen Solvent1002465
Table 2: Representative Examples of Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Fused Pyridinones
SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
N-Aryl-substituted diene amidePd(OAc)₂ / PPh₃K₂CO₃Toluene1101275
N-Allyl-2-bromopyridinonePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001882
N-(2-iodophenyl)pentenamidePdCl₂(PPh₃)₂NaOAcDMF1202468
Vinyl-substituted pyridinonePd(OAc)₂ / dppfAg₂CO₃Acetonitrile801088

Experimental Protocols

Multicomponent Reaction: One-Pot, Four-Component Synthesis of a Substituted Cyclopentapyridinone

This protocol is a general guideline for the synthesis of a fused pyridinone scaffold.

Materials:

  • Cyclopentanone (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the cyclopentanone, aromatic aldehyde, active methylene compound, ammonium acetate, and catalyst.

  • Add the solvent and stir the mixture at the desired temperature (e.g., reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Intramolecular Cyclization: Palladium-Catalyzed Heck-type Cyclization

This protocol provides a general procedure for the intramolecular cyclization to form a cyclopentapyridinone scaffold.

Materials:

  • A suitably functionalized N-alkenyl-halopyridinone precursor (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the N-alkenyl-halopyridinone precursor, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Visualization of Synthetic Workflows

To further elucidate the logical flow of each synthetic strategy, the following diagrams are provided.

MCR_Workflow cluster_reactants Starting Materials Cyclopentanone Cyclopentanone OnePot One-Pot Reaction (Catalyst, Solvent, Heat) Cyclopentanone->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot AmmoniaSource Ammonia Source AmmoniaSource->OnePot Workup Workup & Purification OnePot->Workup Cyclopentapyridinone Cyclopentapyridinone Scaffold Workup->Cyclopentapyridinone

Caption: General workflow for the Multicomponent Reaction (MCR) approach.

IC_Workflow Start Starting Materials (e.g., Pyridinone & Alkenyl Halide) Step1 Synthesis of Linear Precursor (e.g., N-alkenylation) Start->Step1 Precursor Linear Cyclization Precursor Step1->Precursor Step2 Intramolecular Cyclization (e.g., Pd-catalyzed Heck) Precursor->Step2 CyclizedProduct Crude Cyclopentapyridinone Step2->CyclizedProduct Purification Purification CyclizedProduct->Purification FinalProduct Cyclopentapyridinone Scaffold Purification->FinalProduct

Caption: General workflow for the Intramolecular Cyclization approach.

Conclusion

Both Multicomponent Reactions and Intramolecular Cyclization strategies offer powerful and versatile avenues for the synthesis of cyclopentapyridinone scaffolds. The choice between these methodologies will largely depend on the specific goals of the synthesis. For the rapid generation of a library of diverse analogs for initial screening, MCRs present a highly efficient approach. Conversely, for the synthesis of a specific, complex target with defined stereochemistry, a stepwise intramolecular cyclization approach may be more suitable. This guide provides the necessary foundational information to assist researchers in making an informed decision for their synthetic endeavors in the pursuit of novel cyclopentapyridinone-based therapeutics.

Safety Operating Guide

Proper Disposal of 5H-cyclopenta[b]pyridin-7(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5H-cyclopenta[b]pyridin-7(6H)-one (CAS No. 31170-78-2), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow proper chemical hygiene and disposal practices.[1]

Key Compound Information
PropertyValueSource
CAS Number31170-78-2ChemScene[1][2]
Molecular FormulaC₈H₇NOChemScene[1][2]
Molecular Weight133.15 g/mol ChemScene[1]
Hazard ClassificationNot a hazardous substance or mixtureChemScene[1]
StorageStore at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.ChemicalBook, ChemScene[1]

Personal Protective Equipment (PPE)

Before handling this compound, wearing the appropriate personal protective equipment is mandatory to ensure personal safety.

PPE CategorySpecific Equipment
Eye Protection Safety glasses or goggles
Hand Protection Chemical-resistant gloves
Body Protection A standard laboratory coat

Step-by-Step Disposal Protocol

Even though the compound is not classified as hazardous, it is recommended to manage its disposal as chemical waste to prevent environmental contamination.[1] Do not discharge the chemical into drains or the environment.[1]

Waste Collection
  • Collect waste this compound, including any contaminated materials such as weighing paper and pipette tips, in a designated and clearly labeled chemical waste container.[1]

  • Ensure the container is compatible with the chemical.[1]

Container Management
  • Keep the chemical waste container securely closed when not in use.[1]

Waste Storage
  • Store the chemical waste container in a designated, well-ventilated, and secure area.[1]

  • Keep the waste container away from incompatible materials.[1]

Professional Disposal
  • Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.

  • Follow all local, state, and federal regulations for chemical waste disposal.

G cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Collect waste compound and contaminated materials B Use designated, labeled, compatible container A->B C Keep container securely closed B->C D Store in a designated, well-ventilated, secure area C->D E Contact licensed professional waste disposal service D->E F Follow all applicable regulations E->F

Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Immediate Actions
  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure there is adequate ventilation.[1]

Containment
  • Contain Spill: Use an absorbent, inert material such as sand or vermiculite to contain the spill.[1]

Collection and Cleanup
  • Collect Absorbed Material: Carefully collect the absorbed material and place it into a designated chemical waste container.[1]

  • Decontaminate Spill Area: Thoroughly clean the spill area.[1]

Decontamination Procedure

  • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent like ethanol or isopropanol, followed by washing with soap and water.[1]

G cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination A Spill Occurs B Evacuate immediate area A->B C Ensure adequate ventilation B->C D Contain spill with inert absorbent material C->D E Collect absorbed material into chemical waste container D->E F Decontaminate spill area and affected equipment E->F

Spill management workflow.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1] Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound before handling.

References

Safeguarding Your Research: A Guide to Handling 5H-cyclopenta[b]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 5H-cyclopenta[b]pyridin-7(6H)-one (CAS No. 31170-78-2). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

While this compound is not formally classified as a hazardous substance, prudent laboratory practice dictates treating all chemical compounds with a high degree of caution.[1] To mitigate potential risks and maintain a secure research environment, the following operational and disposal plans are to be implemented immediately.

Essential Safety & Handling Protocols

All personnel handling this compound must adhere to the following personal protective equipment (PPE) and handling requirements. These protocols are designed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Best Practices
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.Protects against accidental splashes or generation of dust.
Hand Protection Chemical-resistant gloves (Butyl or Natural Rubber recommended).Provides a barrier against skin contact. Nitrile gloves are not recommended for prolonged use with ketones.[2][3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area.If engineering controls (e.g., fume hood) are insufficient or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5][6][7]
Chemical Handling & Spill Management

Proper handling and preparedness for spills are critical for laboratory safety.

Procedure Detailed Steps
General Handling - Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. - Avoid direct contact with skin and eyes. - Prevent the formation of dust. - Wash hands thoroughly after handling.
Spill Containment 1. Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation. 2. Contain: Use an inert, absorbent material such as sand or vermiculite to contain the spill. 3. Collect: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
Decontamination - Thoroughly clean the spill area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]

Disposal Plan: A Step-by-Step Protocol

Even without a formal hazardous classification, this compound and any materials contaminated with it must be disposed of as chemical waste to prevent environmental release.[1]

Step Procedure Key Considerations
1. Waste Collection Collect all waste materials, including residual compound and contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled chemical waste container.Use a container compatible with chemical waste. Keep the container securely closed when not in use.
2. Waste Storage Store the sealed chemical waste container in a designated, well-ventilated, and secure area, away from incompatible materials.Follow your institution's guidelines for hazardous waste accumulation.
3. Waste Disposal Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department.Do not discharge the chemical into drains or dispose of it in regular trash.[1]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, ensuring safety at every step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Surfaces & Glassware D->E F Segregate Chemical Waste E->F G Store Waste for EHS Pickup F->G

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.